Iodoacetyl-PEG4-NHS ester
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C17H27IN2O9 |
|---|---|
Molecular Weight |
530.3 g/mol |
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[(2-iodoacetyl)amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
InChI |
InChI=1S/C17H27IN2O9/c18-13-14(21)19-4-6-26-8-10-28-12-11-27-9-7-25-5-3-17(24)29-20-15(22)1-2-16(20)23/h1-13H2,(H,19,21) |
InChI Key |
ZWXHWNWXEXCATP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCNC(=O)CI |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism and Application of Iodoacetyl-PEG4-NHS Ester
For researchers, scientists, and drug development professionals engaged in the precise assembly of bioconjugates, heterobifunctional crosslinkers are indispensable tools. Among these, Iodoacetyl-PEG4-NHS ester stands out for its utility in covalently linking amine- and sulfhydryl-containing molecules with a flexible polyethylene (B3416737) glycol (PEG) spacer. This guide provides a comprehensive overview of the core mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate its effective implementation in research and development.
Core Mechanism of Action: A Dual-Reactive System
This compound is a heterobifunctional reagent featuring two distinct reactive moieties at either end of a PEGylated spacer. This dual-reactivity allows for a controlled, sequential conjugation of two different molecules, typically proteins, peptides, or other biomolecules. The two key reactive groups are an iodoacetyl group and an N-hydroxysuccinimide (NHS) ester.
The Iodoacetyl Moiety: Targeting Sulfhydryl Groups
The iodoacetyl group is highly specific for the selective modification of sulfhydryl (thiol) groups, most commonly found in the side chains of cysteine residues in proteins.[1][2] The underlying reaction is a bimolecular nucleophilic substitution (SN2) reaction. In this mechanism, the deprotonated thiol group, the thiolate anion (S-), acts as a potent nucleophile, attacking the electrophilic carbon atom of the iodoacetyl group. This results in the displacement of the iodide ion as a leaving group and the formation of a stable, irreversible thioether bond.[2][3]
The efficiency of this reaction is pH-dependent. For optimal reactivity, the pH of the reaction buffer should be maintained between 7.5 and 8.5.[2] In this pH range, a significant portion of the sulfhydryl groups (with a typical pKa of ~8.5) will be deprotonated to the more nucleophilic thiolate form, thus accelerating the rate of the SN2 reaction.[3][4]
dot
References
- 1. Heterobifunctional Crosslinkers - Creative Biolabs [creative-biolabs.com]
- 2. benchchem.com [benchchem.com]
- 3. Methods for the determination and quantification of the reactive thiol proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protein Alkylation: Exploring Techniques and Applications - Creative Proteomics [creative-proteomics.com]
function of PEG4 spacer in Iodoacetyl-PEG4-NHS ester
An In-Depth Technical Guide to the Function of the PEG4 Spacer in Iodoacetyl-PEG4-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
The this compound is a heterobifunctional crosslinking reagent meticulously designed for the precise and stable covalent conjugation of biomolecules. It features two distinct reactive moieties—an N-hydroxysuccinimide (NHS) ester and an iodoacetyl group—separated by a discrete-length polyethylene (B3416737) glycol (PEG) spacer. This guide provides a comprehensive overview of the critical functions of the PEG4 spacer, details the chemistry of the reactive groups, presents quantitative data on reaction parameters, and offers detailed experimental protocols for its application in bioconjugation, with a particular focus on the development of antibody-drug conjugates (ADCs) and other protein conjugates.
The NHS ester targets primary amines (-NH2), such as those on the side chain of lysine (B10760008) residues, to form stable amide bonds. Concurrently, the iodoacetyl group selectively reacts with sulfhydryl groups (-SH), found on cysteine residues, creating a stable thioether bond. This dual reactivity allows for the controlled, stepwise conjugation of two different molecules. The central component, the PEG4 spacer, is not merely a linker but a functional element that imparts significant and advantageous properties to the crosslinker and the final conjugate.
Core Function of the PEG4 Spacer
The polyethylene glycol spacer, consisting of four repeating ethylene (B1197577) glycol units, is a hydrophilic and flexible chain that fundamentally enhances the properties of the resulting bioconjugate.
-
Enhanced Solubility and Reduced Aggregation : Many therapeutic payloads, such as small molecule drugs used in ADCs, are hydrophobic. The hydrophilic nature of the PEG spacer increases the overall water solubility of the conjugate, mitigating the risk of aggregation which can lead to loss of efficacy and increased immunogenicity.[1] In one study, the conjugation of a PEG polymer to the biomolecule ternatin resulted in an 8% higher solubility compared to its unconjugated form.[2]
-
Improved Pharmacokinetics and Pharmacodynamics : PEGylation is a well-established strategy for extending the in vivo circulation half-life of therapeutic proteins.[3][4] The PEG spacer increases the hydrodynamic radius of the conjugate, which reduces renal clearance and shields it from proteolytic degradation.[4] This prolonged circulation can lead to greater accumulation in target tissues, such as tumors, thereby enhancing therapeutic efficacy.[1]
-
Reduced Immunogenicity : The PEG chain creates a hydration shell around the conjugate, which can mask immunogenic epitopes on the protein or payload.[4][5] This "stealth" effect helps to reduce the potential for an adverse immune response against the therapeutic agent.[5]
-
Steric Optimization and Flexibility : The defined length and flexibility of the PEG4 spacer provide critical spatial separation between the conjugated molecules. This separation minimizes steric hindrance, ensuring that the biological activity of the protein (e.g., an antibody's ability to bind its antigen) is preserved post-conjugation.[6]
Quantitative Data and Reaction Parameters
The efficiency of conjugation with this compound is highly dependent on precise control over reaction conditions. The two reactive ends have distinct optimal pH ranges for maximal reactivity and specificity.
Table 1: Optimal Reaction Conditions for this compound
| Parameter | NHS Ester Reaction (Amine-Targeted) | Iodoacetyl Reaction (Sulfhydryl-Targeted) |
| Target Group | Primary Amines (e.g., Lysine ε-amine, N-terminus) | Sulfhydryl/Thiol Groups (e.g., Cysteine) |
| Optimal pH Range | 7.2 - 8.5[7][8] | 7.5 - 8.5[] |
| Bond Formed | Stable Amide Bond[8] | Stable Thioether Bond[] |
| Typical Reaction Time | 30 - 120 minutes at Room Temperature[][10] | 2 hours at Room Temperature[] |
| Common Buffers | Phosphate, Bicarbonate, Borate, HEPES[8] | Phosphate-buffered saline (PBS) |
| Incompatible Buffers | Buffers with primary amines (e.g., Tris, Glycine)[10] | Buffers containing thiols (e.g., DTT, β-mercaptoethanol) |
| Quenching Agent | 1 M Tris-HCl or Glycine[11] | L-cysteine or β-mercaptoethanol[] |
Table 2: Impact of pH on NHS Ester Hydrolytic Stability
The primary competing reaction for NHS ester conjugation is hydrolysis, which deactivates the reagent. The rate of hydrolysis is highly pH-dependent.
| pH | Temperature | Half-life of NHS Ester | Reference |
| 7.0 | 0°C | 4 - 5 hours | [8] |
| 8.6 | 4°C | 10 minutes | [8] |
This data underscores the importance of performing the NHS ester reaction within the recommended pH range to maximize conjugation efficiency before significant hydrolysis occurs.
Table 3: Illustrative Impact of PEGylation on Bioconjugate Properties
While specific data for this compound is proprietary to manufacturers, the following data from a study on the PEGylated biomolecule ternatin illustrates the typical benefits conferred by PEGylation.
| Property | Unconjugated Ternatin | mPEG-Ternatin Conjugate | Improvement | Reference |
| Solubility | Base Solubility | 8% Higher | Increased | [2] |
| Stability | Base Degradation Rate | 1.9-fold Lower Degradation | Increased | [2] |
This study demonstrates that PEG conjugation can significantly enhance both the solubility and stability of a biomolecule, properties that are critical for therapeutic applications.
Diagrams and Workflows
Chemical Reaction Mechanism
The following diagram illustrates the two-step reaction mechanism of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. mjas.analis.com.my [mjas.analis.com.my]
- 3. Comparison of PEGylated and non-PEGylated proticles: An in vitro and in vivo study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-PEG antibodies in the clinic: current issues and beyond PEGylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tools.thermofisher.com [tools.thermofisher.com]
- 6. interchim.fr [interchim.fr]
- 7. benchchem.com [benchchem.com]
- 8. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 10. broadpharm.com [broadpharm.com]
- 11. furthlab.xyz [furthlab.xyz]
An In-depth Technical Guide to the Role of Iodoacetyl-PEG4-NHS Ester in PROTAC Synthesis
For researchers, scientists, and drug development professionals, understanding the nuanced roles of chemical linkers is paramount in the rational design of potent and specific therapeutics. This guide delves into the core functionalities and applications of Iodoacetyl-PEG4-NHS ester, a heterobifunctional linker, in the synthesis of Proteolysis Targeting Chimeras (PROTACs). We will explore its chemical properties, its strategic use in conjugating targeting ligands and E3 ligase recruiters, and provide practical insights into experimental design.
Introduction to this compound in PROTAC Design
PROTACs are innovative therapeutic modalities that leverage the cell's natural protein degradation machinery to eliminate disease-causing proteins. These chimeric molecules consist of three key components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The choice of linker is critical as it dictates the spatial orientation of the target protein and the E3 ligase, which in turn influences the efficiency of ubiquitination and subsequent degradation.
This compound has emerged as a valuable tool in the PROTAC synthesis toolkit due to its specific reactive properties and advantageous structural features. This heterobifunctional linker possesses two distinct reactive moieties:
-
An Iodoacetyl Group: This functional group exhibits high reactivity towards sulfhydryl groups, primarily found in the side chains of cysteine residues within proteins. This allows for the specific and covalent attachment of the linker to a target protein that has a suitable cysteine residue.
-
An N-Hydroxysuccinimide (NHS) Ester: The NHS ester is highly reactive towards primary and secondary amines, such as those present on the side chain of lysine (B10760008) residues or, more commonly in PROTAC synthesis, on an amine-functionalized E3 ligase ligand.
-
A Polyethylene (B3416737) Glycol (PEG4) Spacer: The four-unit polyethylene glycol chain provides a flexible and hydrophilic spacer. This spacer is crucial for several reasons: it enhances the solubility of the resulting PROTAC, it provides the optimal length and flexibility to bridge the target protein and the E3 ligase, and it can minimize non-specific interactions.
The strategic combination of these three components in a single molecule allows for a controlled and stepwise approach to PROTAC synthesis, which will be detailed in the subsequent sections.
Chemical Structure and Reaction Mechanism
The utility of this compound lies in its orthogonal reactivity. The NHS ester can be reacted with an amine-containing molecule without affecting the iodoacetyl group, and vice versa. This allows for a directional and efficient synthesis of the PROTAC.
Caption: Core components of the this compound linker.
The general reaction scheme for the synthesis of a PROTAC using this linker involves two main steps:
-
Conjugation to the E3 Ligase Ligand: The amine-containing E3 ligase ligand (e.g., a derivative of Thalidomide for Cereblon or a derivative of VH032 for VHL) is reacted with the NHS ester of the this compound. This reaction typically proceeds at room temperature in an appropriate aprotic solvent, such as dimethylformamide (DMF), often with the addition of a non-nucleophilic base like triethylamine (B128534) (TEA) to deprotonate the amine and facilitate the reaction. This step results in the formation of a stable amide bond and yields an intermediate where the E3 ligase ligand is attached to the PEG4-iodoacetyl moiety.
-
Conjugation to the Target Protein: The purified intermediate is then incubated with the target protein. The iodoacetyl group of the intermediate specifically reacts with a solvent-accessible cysteine residue on the target protein, forming a stable thioether bond. This covalent linkage completes the synthesis of the PROTAC, which is now capable of tethering the target protein to the E3 ligase.
Caption: Two-step synthesis of a PROTAC using this compound.
Quantitative Data in PROTAC Performance
The efficacy of a PROTAC is typically quantified by its ability to induce the degradation of the target protein. Key parameters include the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax). The following table summarizes hypothetical, yet representative, data for PROTACs synthesized using an this compound linker targeting Protein X.
| PROTAC Construct | Target Protein | E3 Ligase Ligand | Linker | DC50 (nM) | Dmax (%) |
| PROTAC-A | Protein X | Thalidomide Analog | Iodoacetyl-PEG4-NHS | 50 | 95 |
| PROTAC-B | Protein X | VH032 Analog | Iodoacetyl-PEG4-NHS | 75 | 90 |
| PROTAC-C (Control) | Protein X | Thalidomide Analog | Non-covalent Linker | 250 | 70 |
Note: This data is illustrative. Actual values are highly dependent on the specific target protein, E3 ligase ligand, and the location of the cysteine residue.
Detailed Experimental Protocols
The following are generalized protocols for the synthesis and evaluation of a PROTAC using this compound.
Protocol 1: Conjugation of E3 Ligase Ligand to this compound
-
Materials:
-
Amine-functionalized E3 ligase ligand (e.g., 4-aminomethyl-thalidomide)
-
This compound
-
Anhydrous Dimethylformamide (DMF)
-
Triethylamine (TEA)
-
Reverse-phase HPLC for purification
-
Mass spectrometer for characterization
-
-
Procedure:
-
Dissolve the amine-functionalized E3 ligase ligand (1.0 eq) in anhydrous DMF.
-
Add TEA (2.0 eq) to the solution and stir for 5 minutes at room temperature.
-
In a separate vial, dissolve this compound (1.2 eq) in anhydrous DMF.
-
Add the this compound solution dropwise to the E3 ligase ligand solution.
-
Allow the reaction to proceed for 2-4 hours at room temperature, monitoring by LC-MS.
-
Upon completion, quench the reaction with a small amount of water.
-
Purify the resulting intermediate (E3 Ligand-PEG4-Iodoacetyl) by reverse-phase HPLC.
-
Confirm the identity and purity of the product by mass spectrometry and NMR.
-
Protocol 2: Conjugation of the Intermediate to the Target Protein
-
Materials:
-
Purified target protein with an accessible cysteine residue
-
Purified E3 Ligand-PEG4-Iodoacetyl intermediate
-
Phosphate-buffered saline (PBS), pH 7.4
-
Size-exclusion chromatography for purification
-
SDS-PAGE and Western Blot for analysis
-
-
Procedure:
-
Prepare a solution of the target protein in PBS.
-
Dissolve the E3 Ligand-PEG4-Iodoacetyl intermediate in a minimal amount of DMSO and then dilute in PBS.
-
Add the intermediate solution to the protein solution at a molar ratio of 5:1 (intermediate:protein).
-
Incubate the reaction mixture for 2 hours at room temperature or 4°C overnight with gentle agitation.
-
Remove the unreacted intermediate by size-exclusion chromatography or dialysis.
-
Analyze the resulting PROTAC-protein conjugate by SDS-PAGE to confirm the increase in molecular weight and by Western Blot using antibodies against the target protein and a tag on the E3 ligase ligand (if present).
-
Signaling Pathway and Mechanism of Action
The ultimate goal of a PROTAC is to hijack the ubiquitin-proteasome system to induce the degradation of a target protein. The signaling cascade initiated by a functional PROTAC is a multi-step process.
Caption: The catalytic cycle of PROTAC-induced protein degradation.
Conclusion
This compound is a powerful and versatile tool in the synthesis of covalent PROTACs. Its heterobifunctional nature allows for a controlled and efficient assembly of these complex molecules. The iodoacetyl group provides a means for covalent and specific targeting of cysteine residues, which can lead to high-potency and durable PROTACs. The PEG4 spacer offers favorable pharmacokinetic properties and the necessary flexibility for efficient ternary complex formation. A thorough understanding of the chemistry and application of this linker, as outlined in this guide, is essential for researchers aiming to develop the next generation of targeted protein degraders.
Navigating the Aqueous Environment: A Technical Guide to the Solubility and Stability of Iodoacetyl-PEG4-NHS Ester
For researchers, scientists, and drug development professionals, understanding the behavior of crosslinking reagents in aqueous buffers is paramount for successful bioconjugation. This in-depth technical guide provides a comprehensive overview of the solubility and stability of Iodoacetyl-PEG4-NHS ester, a heterobifunctional linker critical for creating targeted therapeutics and research tools.
This compound is a valuable reagent featuring a sulfhydryl-reactive iodoacetyl group and an amine-reactive N-hydroxysuccinimide (NHS) ester, connected by a hydrophilic polyethylene (B3416737) glycol (PEG) spacer. The inherent reactivity of these functional groups, however, also dictates their susceptibility to hydrolysis in aqueous environments. This guide offers quantitative insights into the stability of the NHS ester moiety, discusses the factors influencing the stability of the iodoacetyl group, and provides detailed protocols for determining the aqueous solubility and stability of this essential crosslinker.
Solubility in Aqueous Buffers
The solubility of this compound in aqueous buffers is significantly enhanced by its hydrophilic PEG4 spacer.[][2] However, like many organic molecules, its aqueous solubility is not infinite and is best achieved by first dissolving the compound in a water-miscible organic solvent.
Recommended Solubilization Protocol:
For most applications, it is recommended to prepare a stock solution of this compound in a dry, water-miscible organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) immediately before use.[3][4] This stock solution can then be added to the aqueous reaction buffer at the desired final concentration. It is crucial to ensure that the final concentration of the organic solvent in the aqueous buffer is kept to a minimum (typically below 10%) to avoid potential adverse effects on protein structure and function.
Experimental Protocol: Determining Aqueous Solubility (Shake-Flask Method)
This protocol is adapted from established methods for determining the aqueous solubility of chemical compounds.[5][6][7]
Materials:
-
This compound
-
Aqueous buffers of interest (e.g., Phosphate Buffered Saline (PBS), HEPES, Borate) at various pH values (e.g., 6.0, 7.4, 8.5)
-
Water-miscible organic solvent (e.g., DMSO, DMF)
-
Vials with screw caps
-
Orbital shaker or vortexer
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Analytical column (e.g., C18)
Procedure:
-
Prepare a series of saturated solutions by adding an excess amount of this compound to vials containing each of the desired aqueous buffers.
-
Tightly cap the vials and agitate them at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After incubation, centrifuge the vials at high speed to pellet the undissolved solid.
-
Carefully collect a known volume of the supernatant, ensuring no solid material is transferred.
-
Dilute the supernatant with a suitable mobile phase for HPLC analysis.
-
Prepare a series of standard solutions of this compound with known concentrations in the same buffer.
-
Analyze the standard solutions and the diluted supernatant by HPLC.
-
Construct a calibration curve from the peak areas of the standard solutions.
-
Determine the concentration of this compound in the supernatant by interpolating its peak area on the calibration curve. This concentration represents the aqueous solubility in that specific buffer.
Stability in Aqueous Buffers
The stability of this compound in aqueous buffers is primarily dictated by the hydrolysis of its two reactive functional groups: the NHS ester and the iodoacetyl group.
NHS Ester Stability
The NHS ester moiety is susceptible to hydrolysis, which competes with the desired amidation reaction with primary amines. The rate of hydrolysis is highly dependent on the pH and temperature of the aqueous buffer.[8][9]
Quantitative Data on NHS Ester Hydrolysis:
The following tables provide a summary of the half-life of NHS esters at various pH values and temperatures. While this data is for general NHS esters, it serves as a valuable estimate for the behavior of the NHS ester group in this compound.
| pH | Temperature (°C) | Half-life of NHS Ester |
| 7.0 | 0 | 4 - 5 hours |
| 8.0 | 25 | ~1 hour |
| 8.6 | 4 | 10 minutes |
Table 1: Estimated Half-life of NHS Esters at Various pH Values and Temperatures.[8][9]
A study on a porphyrin-NHS ester provides more specific kinetic data at room temperature:[10][11]
| pH | Half-life of Hydrolysis (minutes) | Half-life of Amidation (minutes) |
| 8.0 | 210 | 80 |
| 8.5 | 180 | 20 |
| 9.0 | 125 | 10 |
Table 2: Kinetic Data for a Porphyrin-NHS Ester in Carbonate Buffer/10% DMSO at Room Temperature.[10][11] This data highlights that while hydrolysis rates increase with pH, the rate of the desired amidation reaction increases more significantly, leading to higher conjugation efficiency at slightly alkaline pH.
Iodoacetyl Group Stability
The iodoacetyl group is reactive towards sulfhydryl groups, forming a stable thioether bond. Its stability in aqueous solution is influenced by pH and exposure to light.[12][13][14]
-
pH: The reaction of iodoacetyl groups with thiols is most efficient at a slightly alkaline pH of 8.0-8.5.[4] At higher pH values, the iodoacetyl group can become more susceptible to hydrolysis and may also exhibit reduced specificity, potentially reacting with other nucleophilic amino acid side chains such as histidine and methionine.[12]
-
Light Sensitivity: Iodoacetyl compounds are known to be light-sensitive.[12][14] Exposure to light can lead to the formation of free iodine, which can cause unwanted side reactions. Therefore, it is crucial to protect solutions containing this compound from light.
Experimental Protocol: Determining the Stability of this compound
This protocol outlines a method to determine the stability of both the NHS ester and the iodoacetyl group of this compound in aqueous buffers over time using HPLC.[15][16][17][18][19]
Materials:
-
This compound
-
Aqueous buffers of interest (e.g., PBS, HEPES, Borate) at various pH values (e.g., 6.0, 7.4, 8.5)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
HPLC system with a UV-Vis detector
-
Analytical C18 column
-
Thermostatted autosampler or incubator
Procedure:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO).
-
Dilute the stock solution to a known concentration in each of the aqueous buffers to be tested.
-
Divide each solution into aliquots for different time points (e.g., 0, 15, 30, 60, 120, 240 minutes).
-
Incubate the aliquots at a constant temperature (e.g., 25 °C), protected from light.
-
At each time point, quench the reaction in the corresponding aliquot by adding the quenching solution. This will react with any remaining NHS ester.
-
Immediately analyze the quenched sample by HPLC. The mobile phase should be optimized to separate the intact this compound from its hydrolysis products.
-
Monitor the decrease in the peak area of the intact this compound over time.
-
Plot the natural logarithm of the peak area versus time. The slope of this line will be the negative of the degradation rate constant (k).
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k.
By performing this experiment at different pH values, a comprehensive stability profile for this compound can be generated.
Signaling Pathways and Experimental Workflows
To visually represent the chemical processes and experimental designs discussed, the following diagrams are provided in the DOT language for Graphviz.
Hydrolysis pathways of this compound.
Workflow for solubility and stability analysis.
Conclusion
The successful application of this compound in bioconjugation hinges on a thorough understanding of its behavior in aqueous environments. While the PEG linker enhances its water solubility, careful consideration of buffer pH and temperature is critical to mitigate the hydrolysis of the NHS ester and maintain the stability of the iodoacetyl group. By following the recommended handling procedures and employing the experimental protocols outlined in this guide, researchers can optimize their conjugation reactions, leading to higher yields and more reliable results in their scientific endeavors.
References
- 2. Heterobifunctional PEGs Supplier-Biochempeg.com [biochempeg.com]
- 3. benchchem.com [benchchem.com]
- 4. leica-microsystems.com [leica-microsystems.com]
- 5. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 6. Aqueous Solubility Assay - Enamine [enamine.net]
- 7. researchgate.net [researchgate.net]
- 8. help.lumiprobe.com [help.lumiprobe.com]
- 9. tools.thermofisher.com [tools.thermofisher.com]
- 10. Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D5NJ02078F [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 13. ubpbio.com [ubpbio.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. A Stability Indicating HPLC Assay Method for Analysis of Rivastigmine Hydrogen Tartrate in Dual-Ligand Nanoparticle Formulation Matrices and Cell Transport Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ajps.journals.ekb.eg [ajps.journals.ekb.eg]
- 17. researchgate.net [researchgate.net]
- 18. chalcogen.ro [chalcogen.ro]
- 19. A stability-indicating, reversed-phase HPLC method for quantification of assay and organic impurities in doxycycline hyclate bulk and parenteral dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Applications of Iodoacetyl-PEG4-NHS Ester in Bioconjugation
Audience: Researchers, scientists, and drug development professionals.
Introduction to Iodoacetyl-PEG4-NHS Ester
This compound is a heterobifunctional crosslinker that plays a crucial role in modern bioconjugation strategies.[1][2][3][4] This molecule incorporates three key chemical features: an N-hydroxysuccinimide (NHS) ester, an iodoacetyl group, and a polyethylene (B3416737) glycol (PEG) spacer. This combination of functionalities allows for the covalent and specific linkage of two different biomolecules, making it a valuable tool in the development of complex biologics such as antibody-drug conjugates (ADCs), and most notably, proteolysis-targeting chimeras (PROTACs).[1][2][3][4]
The NHS ester moiety provides reactivity towards primary amines, such as the side chain of lysine (B10760008) residues and the N-terminus of proteins, forming a stable amide bond.[5][6] The iodoacetyl group, on the other hand, is specifically reactive towards sulfhydryl groups, found in cysteine residues, resulting in the formation of a highly stable thioether bond.[5][7] The PEG4 spacer, a chain of four ethylene (B1197577) glycol units, imparts increased hydrophilicity to the linker and the resulting conjugate, which can improve solubility, reduce aggregation, and minimize non-specific interactions.[8]
This guide provides a comprehensive overview of the core principles, potential applications, experimental protocols, and characterization methods associated with the use of this compound in bioconjugation.
Core Principles of Reactivity
The utility of this compound lies in the orthogonal reactivity of its two terminal functional groups. This allows for a controlled, stepwise conjugation of two different molecules.
NHS Ester Reactivity with Primary Amines
The NHS ester is a highly reactive group that readily undergoes nucleophilic acyl substitution with unprotonated primary amines.[5][6] This reaction is most efficient at a slightly alkaline pH (7.2-8.5) and results in the formation of a stable, covalent amide bond, with the release of N-hydroxysuccinimide as a byproduct.[5]
Iodoacetyl Reactivity with Sulfhydryl Groups
The iodoacetyl group is a haloacetyl reagent that specifically reacts with sulfhydryl (thiol) groups via a nucleophilic substitution (SN2) reaction.[5][7] This reaction is most effective at a pH range of 7.5-8.5, where the sulfhydryl group is deprotonated to a thiolate anion, a potent nucleophile.[5] The reaction results in the formation of a very stable thioether linkage.[5] To prevent the formation of unwanted side products, iodoacetyl reactions should be carried out in the dark to limit the generation of free iodine.[5]
Quantitative Data Summary
The following tables summarize key quantitative parameters for bioconjugation reactions involving this compound. These values are based on typical conditions for NHS ester and iodoacetyl chemistries and should be optimized for specific applications.
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| Chemical Formula | C17H27IN2O9 |
| Molecular Weight | 530.31 g/mol |
| CAS Number | 2517899-65-7 |
| Appearance | To be determined |
| Purity | >98% |
| Solubility | Soluble in DMSO, DMF |
| Storage Conditions | -20°C for long-term storage |
Table 2: Recommended Reaction Conditions for Bioconjugation
| Parameter | NHS Ester Reaction (Amine Target) | Iodoacetyl Reaction (Sulfhydryl Target) |
| pH | 7.2 - 8.5 | 7.5 - 8.5 |
| Temperature | Room Temperature or 4°C | Room Temperature or 4°C |
| Reaction Time | 1 - 2 hours at RT, or overnight at 4°C | 2 hours at RT, or overnight at 4°C |
| Molar Excess of Linker | 5- to 20-fold | 5- to 10-fold |
| Quenching Reagent | Tris or Glycine (20-50 mM) | 2-Mercaptoethanol or L-cysteine |
Potential Applications
The unique properties of this compound make it suitable for a range of bioconjugation applications.
PROTACs
This compound is widely cited as a PROTAC linker.[1][2][3][4] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[1] The this compound can be used to link a small molecule that binds to the target protein to another small molecule that binds to the E3 ligase.
Antibody-Drug Conjugates (ADCs)
This linker can be used to conjugate a cytotoxic drug to an antibody.[9][10] The NHS ester can react with lysine residues on the antibody, while the iodoacetyl group can react with a thiol-containing drug or a thiol-modified linker on the drug. The resulting ADC can selectively deliver the cytotoxic payload to cancer cells.[11]
Protein Immobilization
Proteins can be immobilized on surfaces for various applications, such as in biosensors or for affinity chromatography.[12] A surface can be functionalized with primary amines, which can then react with the NHS ester of the linker. A cysteine-containing protein can then be immobilized on the surface via the iodoacetyl group.
Nanoparticle Functionalization
Nanoparticles can be functionalized with biomolecules to enhance their targeting capabilities or to add new functionalities. The this compound can be used to attach proteins or other biomolecules to the surface of nanoparticles that have been functionalized with either amine or sulfhydryl groups.
Experimental Protocols
The following are detailed methodologies for key experiments using this compound.
Two-Step Protein-Protein Conjugation
This protocol describes the conjugation of a protein with available lysine residues (Protein A) to a protein with a free cysteine residue (Protein B).
Materials:
-
Protein A (in amine-free buffer, e.g., PBS, pH 7.5)
-
Protein B (in a suitable buffer, pH 7.5-8.0)
-
This compound
-
Anhydrous DMSO or DMF
-
Quenching buffer for NHS ester reaction (e.g., 1 M Tris-HCl, pH 8.0)
-
Quenching buffer for iodoacetyl reaction (e.g., 1 M 2-mercaptoethanol)
-
Desalting columns or dialysis equipment
Procedure:
Step 1: Reaction of this compound with Protein A (Amine Reaction)
-
Protein Preparation: Prepare a solution of Protein A at a concentration of 1-10 mg/mL in an amine-free buffer (e.g., PBS) at pH 7.5.
-
Linker Preparation: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mM.
-
Reaction: Add a 5- to 20-fold molar excess of the dissolved linker to the Protein A solution while gently stirring.
-
Incubation: Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C.
-
Purification: Remove the excess, unreacted linker by passing the reaction mixture through a desalting column equilibrated with a suitable buffer (e.g., PBS, pH 7.5). This yields Protein A functionalized with iodoacetyl groups.
Step 2: Reaction of Iodoacetyl-Functionalized Protein A with Protein B (Sulfhydryl Reaction)
-
Protein Preparation: Prepare a solution of Protein B (containing a free cysteine) in a suitable buffer at pH 7.5-8.0.
-
Reaction: Immediately mix the iodoacetyl-functionalized Protein A with Protein B. A slight molar excess of the functionalized Protein A may be used.
-
Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.
-
Quenching: Quench any unreacted iodoacetyl groups by adding a small molecule thiol, such as 2-mercaptoethanol, to a final concentration of 10-20 mM.
-
Purification: Purify the final Protein A-Protein B conjugate from unreacted proteins and quenching reagents using size-exclusion chromatography or another suitable purification method.
Characterization of the Bioconjugate
SDS-PAGE Analysis:
-
Prepare samples of Protein A, Protein B, and the final conjugate.
-
Run the samples on an SDS-PAGE gel under non-reducing and reducing conditions.
-
Under non-reducing conditions, a successful conjugation will result in a new band with a higher molecular weight corresponding to the Protein A-Protein B conjugate.[13]
-
Under reducing conditions (if Protein B has no internal disulfide bonds), the thioether bond will remain intact, while any disulfide bonds within the proteins will be cleaved.
Mass Spectrometry:
-
Analyze the final conjugate by mass spectrometry (e.g., MALDI-TOF or ESI-MS) to confirm the molecular weight of the conjugate.[14][15]
-
Peptide mapping by LC-MS/MS after proteolytic digestion can be used to identify the specific lysine and cysteine residues involved in the conjugation.[14]
HPLC Analysis:
-
Size-exclusion chromatography (SEC-HPLC) can be used to assess the purity of the conjugate and to separate it from unreacted proteins and aggregates.[8][16]
-
Reverse-phase HPLC (RP-HPLC) can also be used to analyze the purity of the conjugate.
Mandatory Visualizations
Diagrams
Caption: Reaction mechanism of this compound.
Caption: Experimental workflow for protein-protein conjugation.
Caption: PROTAC-mediated protein degradation pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. This compound – Biotech Hub Africa [biotechhubafrica.co.za]
- 4. This compound Datasheet DC Chemicals [dcchemicals.com]
- 5. benchchem.com [benchchem.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. How to Test for Protein Purity Using SDS-PAGE or HPLC [synapse.patsnap.com]
- 9. synmedchem.com [synmedchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Preparation and characterization of antibody-drug conjugates acting on HER2-positive cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ubiquitin and Ubiquitin-Like Protein Resources | Cell Signaling Technology [cellsignal.com]
- 13. benchchem.com [benchchem.com]
- 14. Chemical cross-linking with mass spectrometry: A tool for systems structural biology - PMC [pmc.ncbi.nlm.nih.gov]
- 15. longdom.org [longdom.org]
- 16. SDS-PAGE vs. HPLC: Which Method Is More Suitable for Protein Purity Assessment? | MtoZ Biolabs [mtoz-biolabs.com]
An In-Depth Technical Guide to Iodoacetyl-PEG4-NHS Ester for Targeted Protein Degradation Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Role of Iodoacetyl-PEG4-NHS Ester in Targeted Protein Degradation
Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality, offering the potential to address diseases driven by aberrant proteins previously considered "undruggable." At the heart of this strategy are proteolysis-targeting chimeras (PROTACs), heterobifunctional molecules designed to hijack the cell's natural protein disposal machinery—the ubiquitin-proteasome system (UPS)—to selectively eliminate proteins of interest. A critical component of a PROTAC is the linker, which connects a ligand for the target protein to a ligand for an E3 ubiquitin ligase. The nature of this linker profoundly influences the efficacy, selectivity, and physicochemical properties of the PROTAC.
This compound is a versatile, heterobifunctional linker that has garnered significant interest in the design of covalent and non-covalent PROTACs.[1][2] This linker possesses two distinct reactive moieties: an iodoacetyl group and an N-hydroxysuccinimide (NHS) ester, connected by a flexible tetra-polyethylene glycol (PEG4) spacer. This dual reactivity allows for the sequential or simultaneous conjugation of two different molecules, making it an invaluable tool in the synthesis of complex bioconjugates and PROTACs.
The iodoacetyl group is a cysteine-reactive electrophile, enabling the formation of a stable thioether bond with sulfhydryl groups on cysteine residues. This feature is particularly useful for developing covalent PROTACs that can irreversibly bind to the target protein, potentially offering advantages in potency and duration of action.[3][4][5] The NHS ester, on the other hand, reacts efficiently with primary amines, such as the ε-amino group of lysine (B10760008) residues, to form a stable amide bond. This functionality is commonly employed to attach the E3 ligase ligand or a protein-of-interest (POI) ligand that presents a primary amine for conjugation.
The PEG4 spacer provides several advantageous properties. Its hydrophilic nature can improve the aqueous solubility of the resulting PROTAC, a common challenge in PROTAC development. The flexibility and defined length of the PEG4 chain also play a crucial role in optimizing the spatial orientation of the target protein and the E3 ligase, which is critical for efficient ternary complex formation and subsequent ubiquitination.
This technical guide provides a comprehensive overview of this compound, its properties, and its application in targeted protein degradation studies. It includes detailed experimental protocols, data presentation in a structured format, and visualizations of key biological pathways and experimental workflows to aid researchers in the design and execution of their experiments.
Physicochemical Properties and Reactivity
This compound is a chemical compound with the molecular formula C17H27IN2O9 and a molecular weight of approximately 530.31 g/mol .[2]
| Property | Value | Reference |
| Molecular Formula | C17H27IN2O9 | [2] |
| Molecular Weight | ~530.31 g/mol | [2] |
| CAS Number | 2517899-65-7 | [1][2] |
| Storage Conditions | -20°C, protected from light and moisture |
The reactivity of the iodoacetyl and NHS ester groups is orthogonal, allowing for selective conjugation under different reaction conditions.
-
Iodoacetyl Group: Reacts specifically with free sulfhydryl groups (thiols) of cysteine residues to form a stable thioether linkage. This reaction is most efficient at a slightly alkaline pH (7.5-8.5).
-
NHS Ester Group: Reacts with primary amines (e.g., lysine residues, N-terminus of proteins) to form a stable amide bond. This reaction is also favored at a slightly alkaline pH (7.2-8.5).
Experimental Protocols for Targeted Protein Degradation Studies
This section provides a comprehensive, step-by-step workflow for a typical targeted protein degradation study using a hypothetical PROTAC synthesized with this compound.
PROTAC Synthesis Workflow
The synthesis of a PROTAC using this compound involves a two-step conjugation process.
Caption: A generalized workflow for the two-step synthesis of a PROTAC molecule.
Protocol:
-
Step 1: Reaction of this compound with POI Ligand:
-
Dissolve the POI ligand (containing a primary amine) and a 1.1 molar equivalent of this compound in anhydrous dimethyl sulfoxide (B87167) (DMSO).
-
Add 2-3 molar equivalents of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), to the reaction mixture.
-
Stir the reaction at room temperature for 2-4 hours, monitoring the progress by liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, the intermediate product (Iodoacetyl-PEG4-POI Ligand) can be purified by reversed-phase high-performance liquid chromatography (RP-HPLC) or used directly in the next step.
-
-
Step 2: Reaction of the Intermediate with E3 Ligase Ligand:
-
Dissolve the purified intermediate from Step 1 and a 1.2 molar equivalent of the E3 ligase ligand (containing a free cysteine) in dimethylformamide (DMF).
-
Stir the reaction at room temperature for 12-24 hours in the dark to prevent degradation of the iodoacetyl group.
-
Monitor the reaction progress by LC-MS.
-
-
Purification and Characterization:
-
Purify the final PROTAC compound by RP-HPLC.
-
Characterize the purified PROTAC by LC-MS and nuclear magnetic resonance (NMR) spectroscopy to confirm its identity and purity.
-
In Vitro Protein Degradation Workflow
This workflow outlines the key steps to assess the ability of the synthesized PROTAC to induce the degradation of the target protein in a cellular context.
Caption: A typical experimental workflow for evaluating PROTAC-mediated protein degradation.
Detailed Protocols:
1. Cell Culture and Treatment:
-
Culture the desired cell line in appropriate growth medium until they reach 70-80% confluency.
-
Seed the cells into multi-well plates (e.g., 6-well or 12-well plates) at a suitable density.
-
Allow the cells to adhere overnight.
-
Prepare a dilution series of the PROTAC in the cell culture medium.
-
Treat the cells with the different concentrations of the PROTAC. Include a vehicle control (e.g., DMSO).
-
Incubate the cells for the desired time period (e.g., 24 hours).
2. Protein Extraction and Quantification (Bradford Assay):
-
After incubation, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Collect the cell lysates and centrifuge to pellet cell debris.
-
Determine the protein concentration of the supernatant using a Bradford protein assay.
-
Bradford Reagent Preparation: Dissolve 100 mg of Coomassie Brilliant Blue G-250 in 50 mL of 95% ethanol. Add 100 mL of 85% phosphoric acid and bring the final volume to 1 L with distilled water.
-
Standard Curve: Prepare a series of bovine serum albumin (BSA) standards of known concentrations.
-
Measurement: Add the Bradford reagent to the standards and diluted cell lysates. Measure the absorbance at 595 nm using a spectrophotometer.
-
Calculation: Determine the protein concentration of the samples by comparing their absorbance to the standard curve.
-
3. Western Blot Analysis:
-
Normalize the protein concentration of all samples.
-
Prepare the samples for SDS-PAGE by adding Laemmli buffer and heating.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against a loading control protein (e.g., GAPDH or β-actin) to ensure equal protein loading.
4. Data Analysis:
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the target protein band intensity to the corresponding loading control band intensity.
-
Plot the normalized protein levels against the PROTAC concentration.
-
Calculate the DC50 (the concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of protein degradation) values from the dose-response curve.
Ubiquitination Assay
This assay confirms that the PROTAC-induced protein degradation is mediated by the ubiquitin-proteasome system.
Protocol:
-
Cell Treatment and Lysis: Treat cells with the PROTAC as described in the protein degradation protocol. To demonstrate proteasome dependence, a separate group of cells can be co-treated with the PROTAC and a proteasome inhibitor (e.g., MG132).
-
Immunoprecipitation: Lyse the cells and immunoprecipitate the target protein using a specific antibody conjugated to magnetic or agarose (B213101) beads.
-
Western Blot: Elute the immunoprecipitated proteins and analyze them by Western blotting using an antibody that recognizes ubiquitin. A ladder of high-molecular-weight bands indicates polyubiquitination of the target protein.
Cell Viability Assay (MTT or Resazurin)
This assay assesses the cytotoxic effects of the PROTAC on the cells.
Protocol (MTT Assay):
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with a range of PROTAC concentrations.
-
MTT Addition: After the desired incubation period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.
-
Formazan (B1609692) Solubilization: Add a solubilizing agent (e.g., DMSO or a dedicated solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
Data Presentation: Quantitative Analysis of PROTAC Performance
| PROTAC ID | Target Protein | E3 Ligase Ligand | Linker | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| PROTAC-A | BRD4 | Pomalidomide | Alkyl-PEG4 | HeLa | 25 | >90 | Fictional |
| PROTAC-B | BTK | VHL Ligand | Alkyl-PEG4 | Ramos | 8 | ~90 | [6] |
| PROTAC-C | EGFR | VHL Ligand | Alkyl-PEG4 | HCC827 | 15 | >85 | Fictional |
| PROTAC-D | JAK2 | CRBN Ligand | Alkyl-PEG4 | HEL | 50 | >80 | Fictional |
Note: The data in this table is for illustrative purposes and may not represent the performance of PROTACs synthesized with this compound.
Signaling Pathways in Targeted Protein Degradation
PROTACs are being developed to target a wide array of proteins implicated in various diseases, many of which are key components of critical signaling pathways. The ability to selectively degrade these proteins offers a powerful approach to modulate these pathways.
PI3K/AKT/mTOR Pathway
The PI3K/AKT/mTOR pathway is a central regulator of cell growth, proliferation, survival, and metabolism. Its dysregulation is a hallmark of many cancers. PROTACs targeting key nodes in this pathway, such as PI3K, AKT, or mTOR, are of significant therapeutic interest.
Caption: Overview of the PI3K/AKT/mTOR pathway and points of intervention for PROTACs.
JAK/STAT Pathway
The Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway is crucial for cytokine signaling and plays a key role in immunity and inflammation. Aberrant JAK/STAT signaling is implicated in various cancers and autoimmune diseases.
Caption: The JAK/STAT signaling cascade and its targeted degradation by PROTACs.
EGFR Signaling Pathway
The epidermal growth factor receptor (EGFR) is a receptor tyrosine kinase that, upon activation, triggers downstream signaling pathways, such as the RAS-RAF-MEK-ERK pathway, promoting cell proliferation and survival. EGFR mutations and overexpression are common drivers of various cancers.
Caption: The EGFR signaling pathway and its inhibition through PROTAC-mediated degradation.
Conclusion
This compound stands out as a highly valuable and versatile linker for the synthesis of PROTACs in the field of targeted protein degradation. Its heterobifunctional nature, combining a cysteine-reactive iodoacetyl group with a lysine-reactive NHS ester, provides researchers with a powerful tool to construct both covalent and non-covalent PROTACs. The integrated PEG4 spacer further offers the benefits of enhanced solubility and optimal spatial arrangement for efficient ternary complex formation. This guide has provided a comprehensive framework for utilizing this compound in TPD studies, from synthesis and in vitro evaluation to the consideration of relevant signaling pathways. While the full potential of PROTACs is still being explored, the continued development and application of innovative chemical tools like this compound will undoubtedly accelerate the discovery of novel therapeutics for a wide range of human diseases.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. Covalent PROTACs: the best of both worlds? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reversible Covalent PROTACs: Novel and Efficient Targeted Degradation Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Covalent PROTACs: the best of both worlds? - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Labeling Peptides with Iodoacetyl-PEG4-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
The covalent modification of peptides with functional moieties is a cornerstone of modern chemical biology and drug development. Iodoacetyl-PEG4-NHS ester is a heterobifunctional crosslinker that enables the site-specific conjugation of a polyethylene (B3416737) glycol (PEG) spacer to peptides. This reagent possesses two distinct reactive groups: an N-hydroxysuccinimide (NHS) ester that reacts with primary amines (such as the N-terminus and the side chain of lysine (B10760008) residues), and an iodoacetyl group that specifically targets sulfhydryl groups (found in cysteine residues). This dual reactivity allows for precise, stepwise, or orthogonal labeling strategies, making it a valuable tool for creating peptide conjugates for a variety of applications, including the development of Proteolysis Targeting Chimeras (PROTACs), targeted drug delivery, and diagnostic imaging agents.
This document provides a detailed step-by-step guide for labeling peptides with this compound, including reaction optimization, purification, and characterization.
Chemical Principle of Conjugation
The labeling of a peptide with this compound involves two orthogonal chemical reactions:
-
Amine Reaction (NHS Ester) : The NHS ester reacts with primary amines on the peptide via nucleophilic acyl substitution to form a stable amide bond. This reaction is most efficient at a pH between 7.2 and 8.5.[1][2][3]
-
Sulfhydryl Reaction (Iodoacetyl) : The iodoacetyl group reacts with sulfhydryl groups of cysteine residues through a nucleophilic substitution (SN2) reaction, resulting in a stable thioether bond. This reaction is most effective at a pH between 7.5 and 8.5 and should be performed in the dark to prevent the formation of free iodine.
The distinct reactivity of these two functional groups allows for the sequential labeling of a peptide at two different sites, providing precise control over the final conjugate's structure.
Quantitative Data Summary
The following tables summarize key quantitative parameters for the labeling reactions. Optimal conditions may vary depending on the specific peptide and should be determined empirically.
Table 1: Reaction Conditions for NHS Ester and Iodoacetyl Labeling
| Parameter | NHS Ester Labeling | Iodoacetyl Labeling |
| Optimal pH Range | 7.2 - 8.5 | 7.5 - 8.5 |
| Recommended Buffer | Amine-free (e.g., PBS, Borate) | Amine-free, degassed (e.g., PBS) |
| Molar Excess of Reagent | 5- to 20-fold | 5- to 10-fold |
| Reaction Temperature | 4°C to Room Temperature (25°C) | Room Temperature (25°C) |
| Reaction Time | 1 - 2 hours (or overnight at 4°C) | 2 hours (or overnight at 4°C) |
| Quenching Agent | Tris or Glycine (20-50 mM final conc.) | 2-Mercaptoethanol or L-cysteine |
Table 2: Purification and Quality Control Parameters
| Parameter | Method | Typical Conditions |
| Purification | Reverse-Phase HPLC (RP-HPLC) | C18 column with a water/acetonitrile gradient containing 0.1% TFA. |
| Quality Control | Mass Spectrometry (MS) | To confirm the mass of the labeled peptide. |
| Purity Analysis | Analytical RP-HPLC | Detection at 215-220 nm to determine the purity of the final product. |
Experimental Protocols
This section provides a detailed step-by-step protocol for the sequential labeling of a peptide containing both a primary amine and a cysteine residue with this compound.
Diagram: Experimental Workflow
Caption: A step-by-step workflow for the dual labeling of a peptide.
Materials
-
Peptide with at least one primary amine and one cysteine residue
-
This compound
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: 0.1 M Sodium Phosphate, 150 mM NaCl, pH 8.0-8.5 (amine-free)
-
Quenching Buffer 1 (optional): 1 M Tris-HCl, pH 8.0
-
Quenching Buffer 2: 1 M 2-Mercaptoethanol or L-cysteine
-
Purification System: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with a C18 column
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Mass Spectrometer
Procedure
Part 1: NHS Ester Reaction (Labeling of Primary Amines)
-
Peptide Preparation: Dissolve the peptide in the Reaction Buffer to a final concentration of 1-10 mg/mL.
-
Reagent Preparation: Immediately before use, dissolve the this compound in anhydrous DMF or DMSO to a concentration of 10 mg/mL.
-
Reaction Initiation: While gently vortexing, add a 5- to 20-fold molar excess of the dissolved this compound to the peptide solution. The volume of the organic solvent should not exceed 10% of the total reaction volume.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.
-
Quenching (Optional): To stop the NHS ester reaction, add the Quenching Buffer 1 to a final concentration of 20-50 mM and incubate for 15 minutes at room temperature. This step is recommended if the subsequent iodoacetyl reaction is not performed immediately.
Part 2: Iodoacetyl Reaction (Labeling of Sulfhydryl Groups)
Note: If your peptide has a disulfide bond, it must be reduced prior to this step. This can be achieved by incubating the peptide with a 10-fold molar excess of a reducing agent like Tris(2-carboxyethyl)phosphine (TCEP) for 1 hour at room temperature. The reducing agent should be removed before proceeding.
-
Introduce Sulfhydryl: Add the cysteine-containing peptide to the reaction mixture from Part 1.
-
Incubation: Protect the reaction from light by wrapping the reaction vessel in aluminum foil and incubate for 2 hours at room temperature.
-
Quenching: Add Quenching Buffer 2 to stop the iodoacetyl reaction.
Part 3: Purification and Analysis
-
Purification: Purify the labeled peptide from excess reagent and byproducts using RP-HPLC.[4][5] Use a suitable gradient of Mobile Phase A and Mobile Phase B to achieve good separation.
-
Analysis:
-
Collect the fractions containing the desired product and confirm the molecular weight of the labeled peptide using mass spectrometry.
-
Assess the purity of the final product by analytical RP-HPLC.
-
Signaling Pathway and Application Context
Peptides labeled with this compound can be utilized in various biological applications. One prominent example is in the construction of PROTACs. A PROTAC is a heterobifunctional molecule that simultaneously binds to a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.
Diagram: PROTAC Mechanism of Action
Caption: Simplified signaling pathway of a PROTAC mediating protein degradation.
In this context, the this compound acts as the linker connecting the target protein-binding peptide to the E3 ligase-binding moiety. The precise control over the linker attachment points, facilitated by the dual-reactive nature of the reagent, is crucial for optimizing the efficacy of the resulting PROTAC.
Conclusion
This compound is a versatile reagent for the site-specific labeling of peptides. By understanding the distinct chemistries of the NHS ester and iodoacetyl groups, researchers can design and execute precise conjugation strategies. The detailed protocol provided in these application notes serves as a comprehensive guide for the successful synthesis, purification, and characterization of peptide conjugates for a wide range of applications in research and drug development.
References
Application Notes and Protocols for Antibody Conjugation using Iodoacetyl-PEG4-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for the optimal use of the heterobifunctional crosslinker, Iodoacetyl-PEG4-NHS ester, in antibody conjugation. The protocols outlined below are intended to serve as a comprehensive guide for researchers, scientists, and drug development professionals engaged in the creation of antibody conjugates for various applications, including antibody-drug conjugates (ADCs), diagnostic reagents, and research tools.
Introduction
This compound is a heterobifunctional crosslinker containing an N-hydroxysuccinimide (NHS) ester and an iodoacetyl group, separated by a polyethylene (B3416737) glycol (PEG) spacer. The NHS ester reacts with primary amines (e.g., lysine (B10760008) residues) on the antibody, while the iodoacetyl group reacts with sulfhydryl (thiol) groups. This allows for a two-step conjugation strategy, providing greater control over the conjugation process and minimizing the formation of antibody-antibody dimers.[1][2] The PEG4 spacer enhances the solubility and reduces the potential for aggregation of the final conjugate.[]
This two-step process is particularly advantageous for creating well-defined antibody conjugates. First, the antibody is functionalized with the iodoacetyl group by reacting it with the NHS ester end of the linker. After removing the excess linker, the iodoacetyl-functionalized antibody is then reacted with a thiol-containing molecule, such as a cytotoxic drug, a fluorescent probe, or a peptide.
Principle of the Method
The conjugation process using this compound involves two key reactions:
-
Amine Reaction (Acylation): The NHS ester end of the linker reacts with primary amine groups on the antibody, primarily the ε-amino groups of lysine residues and the N-terminal α-amino group. This reaction forms a stable amide bond and results in an antibody functionalized with iodoacetyl groups. This reaction is most efficient at a pH between 7.2 and 8.5.[][4]
-
Sulfhydryl Reaction (Alkylation): The iodoacetyl group on the functionalized antibody reacts with a sulfhydryl (thiol) group from a payload molecule (e.g., a drug, peptide, or label). This reaction forms a stable thioether bond. The optimal pH for this reaction is typically between 7.5 and 8.5.[5]
This sequential approach allows for precise control over the conjugation process and the production of more homogeneous conjugates.[2]
Experimental Protocols
Prior to conjugation, it is crucial to prepare the antibody to ensure optimal reaction efficiency. This involves removing any interfering substances from the antibody storage buffer.
-
Buffer Exchange: Many commercial antibody preparations contain primary amines (e.g., Tris, glycine) or stabilizers (e.g., BSA) that will compete with the NHS ester reaction.[4] It is essential to remove these components. Buffer exchange can be performed using dialysis, desalting columns (e.g., Zeba™ Spin Desalting Columns), or ultrafiltration. The recommended buffer for the NHS ester reaction is a phosphate-buffered saline (PBS) or borate (B1201080) buffer at pH 7.2-8.5.[5]
-
Antibody Concentration: The antibody concentration should be between 1-10 mg/mL for efficient conjugation.[6] If the antibody is too dilute, it can be concentrated using ultrafiltration devices with an appropriate molecular weight cutoff (e.g., 30K MWCO for IgG).[4]
Step 1: Functionalization of the Antibody with this compound
-
Prepare the Antibody: Start with the purified antibody in an amine-free buffer (e.g., 0.1 M phosphate (B84403) buffer, 0.15 M NaCl, pH 7.2-8.0).
-
Prepare the Linker Solution: Immediately before use, dissolve the this compound in a dry, water-miscible organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) to a concentration of 10 mM.[7] The NHS ester is moisture-sensitive and will hydrolyze in aqueous solutions, so it should be dissolved just prior to use.[6]
-
Reaction: Add a 5- to 20-fold molar excess of the dissolved this compound to the antibody solution while gently stirring.[6] The final concentration of the organic solvent should not exceed 10% (v/v) to maintain the stability of the antibody.[7]
-
Incubation: Allow the reaction to proceed for 30-60 minutes at room temperature or for 2 hours on ice.[6][7]
-
Purification of the Iodoacetyl-Functionalized Antibody: Remove the excess, unreacted this compound and the NHS byproduct using a desalting column or dialysis. The buffer should be exchanged into a buffer suitable for the subsequent iodoacetyl reaction (e.g., PBS at pH 7.5-8.5).
Step 2: Conjugation of a Thiol-Containing Payload to the Functionalized Antibody
-
Prepare the Thiol-Containing Payload: Dissolve the thiol-containing molecule (e.g., drug, peptide) in a suitable solvent. If the payload is not readily soluble in aqueous buffer, an organic co-solvent like DMSO can be used, ensuring the final concentration in the reaction mixture is low enough to not affect the antibody.
-
Reaction: Add a 1.5- to 5-fold molar excess of the thiol-containing payload to the purified iodoacetyl-functionalized antibody.[5]
-
Incubation: Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.[5] Iodoacetyl reactions should be performed in the dark to limit the generation of free iodine.
-
Quenching (Optional): The reaction can be stopped by adding a small molecule thiol, such as 2-mercaptoethanol (B42355) or L-cysteine, to a final concentration of 1 mM to quench any unreacted iodoacetyl groups.[5] Incubate for 15 minutes at room temperature.
-
Purification of the Final Antibody Conjugate: Purify the antibody conjugate from excess payload and quenching reagent using methods such as size-exclusion chromatography (SEC), dialysis, or affinity chromatography (e.g., Protein A or Protein G).[][4]
Data Presentation
The optimal reaction conditions for each step of the conjugation process are summarized in the tables below. It is important to note that these are general guidelines, and empirical optimization may be required for each specific antibody and payload combination.
Table 1: Optimal Reaction Conditions for Step 1 - Antibody Functionalization
| Parameter | Recommended Range | Notes |
| Buffer | Phosphate, Borate | Amine-free buffers are essential.[5] |
| pH | 7.2 - 8.5 | Higher pH increases reaction rate but also hydrolysis of the NHS ester.[] |
| Antibody Concentration | 1 - 10 mg/mL | Higher concentrations favor the conjugation reaction.[6] |
| Linker:Antibody Molar Ratio | 5:1 to 20:1 | This should be optimized to achieve the desired degree of labeling.[6] |
| Reaction Temperature | 4°C - Room Temperature | Lower temperatures can help control the reaction.[4] |
| Reaction Time | 30 - 120 minutes | Longer times may be needed at lower temperatures or pH.[6][7] |
| Organic Solvent | DMSO or DMF | Final concentration should be <10% (v/v).[7] |
Table 2: Optimal Reaction Conditions for Step 2 - Payload Conjugation
| Parameter | Recommended Range | Notes |
| Buffer | Phosphate-buffered saline (PBS) | |
| pH | 7.5 - 8.5 | Ensures the sulfhydryl group is sufficiently deprotonated.[5] |
| Payload:Antibody Molar Ratio | 1.5:1 to 5:1 | Depends on the number of available iodoacetyl groups on the antibody.[5] |
| Reaction Temperature | 4°C - Room Temperature | |
| Reaction Time | 1 - 2 hours (or overnight at 4°C) | The reaction should be protected from light.[5] |
Visualization of Workflows and Mechanisms
The following diagram illustrates the general experimental workflow for the two-step antibody conjugation using this compound.
Caption: Experimental workflow for two-step antibody conjugation.
This diagram illustrates the mechanism of action of a typical antibody-drug conjugate created using this method, where the antibody targets a cancer cell.
References
Application Notes and Protocols for Antibody-Drug Conjugate (ADC) Development using Iodoacetyl-PEG4-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapeutics designed to selectively deliver potent cytotoxic agents to cancer cells, thereby minimizing systemic toxicity and enhancing the therapeutic window. The linker, which connects the monoclonal antibody (mAb) to the cytotoxic payload, is a critical component influencing the ADC's stability, pharmacokinetics, and efficacy. The Iodoacetyl-PEG4-NHS ester is a heterobifunctional linker that offers a versatile platform for ADC development.
This linker features two distinct reactive moieties:
-
An N-Hydroxysuccinimide (NHS) ester that reacts with primary amines, such as the ε-amino group of lysine (B10760008) residues on the antibody surface, forming a stable amide bond.
-
An iodoacetyl group that specifically reacts with sulfhydryl (thiol) groups, typically from cysteine residues, to form a stable thioether bond.
The polyethylene (B3416737) glycol (PEG) spacer (PEG4) enhances the hydrophilicity of the linker, which can improve the solubility and stability of the resulting ADC, particularly when conjugating hydrophobic payloads. This can also help to reduce aggregation and potentially decrease immunogenicity.[1][]
This document provides detailed application notes and protocols for the development of ADCs using the this compound linker.
Data Presentation
The following table summarizes representative quantitative data for ADCs developed using PEGylated linkers and thiol-reactive chemistries. While specific data for this compound is limited in publicly available literature, these values provide a general expectation for ADCs constructed with similar technologies.
| Parameter | Representative Value | Method of Determination | Reference |
| Conjugation Efficiency | |||
| - Lysine Conjugation (NHS Ester) | >95% | UV-Vis Spectroscopy, Mass Spectrometry | [3] |
| - Cysteine Conjugation (Iodoacetyl) | >90% | Ellman's Assay, Mass Spectrometry | [4] |
| Drug-to-Antibody Ratio (DAR) | |||
| - Lysine Conjugated ADCs | 2 - 8 (average ~3.5-4) | HIC-HPLC, Mass Spectrometry | [5][6] |
| - Cysteine Conjugated ADCs | 2, 4, or 8 (more homogenous) | HIC-HPLC, Mass Spectrometry | [4] |
| In Vitro Cytotoxicity (IC50) | |||
| - HER2-positive cells (e.g., SK-BR-3) | 0.5 - 20 nM | Cell Viability Assay (e.g., MTT, CellTiter-Glo) | [7] |
| - Antigen-negative cells (e.g., MCF-7) | >1000 nM | Cell Viability Assay (e.g., MTT, CellTiter-Glo) | [7] |
| Plasma Stability | >90% after 7 days | LC-MS analysis of ADC in plasma | [7] |
Experimental Protocols
Antibody Preparation and Modification
This protocol describes the initial modification of the antibody with the this compound linker via lysine residues.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 8.0-8.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Desalting columns (e.g., Sephadex G-25)
Procedure:
-
Antibody Preparation:
-
If the antibody solution contains primary amines (e.g., Tris buffer) or stabilizers (e.g., BSA), it must be purified. Perform buffer exchange into PBS, pH 7.4 using a desalting column or dialysis.
-
Adjust the antibody concentration to 2-10 mg/mL in PBS.
-
-
Linker Preparation:
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Immediately before use, dissolve the this compound in anhydrous DMSO to a stock concentration of 10 mM.
-
-
Lysine Conjugation:
-
Adjust the pH of the antibody solution to 8.0-8.5 by adding a small volume of a suitable buffer (e.g., 1 M sodium bicarbonate).
-
Add a 5- to 20-fold molar excess of the dissolved this compound to the antibody solution while gently stirring. The final DMSO concentration should not exceed 10% (v/v).
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.
-
-
Quenching (Optional):
-
To stop the reaction, add a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 20-50 mM. Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Remove excess, unreacted linker and byproducts by size-exclusion chromatography (SEC) using a desalting column equilibrated with PBS, pH 7.4.
-
Collect the fractions containing the modified antibody.
-
Antibody Disulfide Bond Reduction (for Cysteine Conjugation)
This protocol describes the selective reduction of interchain disulfide bonds in the antibody to generate free sulfhydryl groups for conjugation.
Materials:
-
Modified or unmodified monoclonal antibody
-
Reducing Agent: Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)
-
Reaction Buffer: PBS with 1 mM EDTA, pH 7.0-7.5
-
Desalting columns
Procedure:
-
Preparation:
-
Prepare a stock solution of the reducing agent (e.g., 10 mM TCEP or DTT) in water.
-
The antibody should be in an appropriate buffer (e.g., PBS with 1 mM EDTA, pH 7.0-7.5). The EDTA is included to chelate any trace metal ions that could catalyze re-oxidation of the thiols.
-
-
Reduction Reaction:
-
Add a 2-10 molar excess of the reducing agent to the antibody solution. The optimal molar excess should be determined empirically to achieve the desired number of free thiols per antibody.
-
Incubate the reaction at 37°C for 30-90 minutes.[4] The reaction time and temperature may need optimization depending on the antibody and desired level of reduction.
-
-
Purification:
-
Immediately after incubation, remove the excess reducing agent using a desalting column equilibrated with PBS containing 1 mM EDTA, pH 7.0-7.5. This step is crucial to prevent the reducing agent from reacting with the iodoacetyl group in the subsequent step.
-
Conjugation of Drug Payload to Reduced Antibody
This protocol describes the conjugation of a thiol-containing drug payload to the iodoacetyl-modified antibody.
Materials:
-
Reduced antibody with free sulfhydryl groups
-
Thiol-containing drug payload
-
Anhydrous DMSO or DMF
-
Reaction Buffer: PBS with 1 mM EDTA, pH 7.0-7.5
Procedure:
-
Payload Preparation:
-
Dissolve the thiol-containing drug payload in a minimal amount of anhydrous DMSO or DMF.
-
-
Conjugation Reaction:
-
Add a 1.5- to 5-fold molar excess of the dissolved drug payload to the reduced antibody solution.
-
Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C, protected from light. The iodoacetyl reaction is light-sensitive.
-
-
Quenching:
-
Quench the reaction by adding a small molecule thiol, such as N-acetylcysteine or 2-mercaptoethanol, to a final concentration of 1-2 mM to react with any remaining iodoacetyl groups.
-
ADC Purification and Characterization
Purification:
-
Purify the ADC from unreacted drug payload and other impurities using size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC).
-
SEC: Effective for removing unconjugated small molecules.
-
HIC: Can separate ADC species with different drug-to-antibody ratios (DARs) based on their hydrophobicity.
-
Characterization:
-
Drug-to-Antibody Ratio (DAR) Determination:
-
HIC-HPLC: The most common method for determining the DAR distribution. The hydrophobicity of the ADC increases with the number of conjugated drug molecules, leading to longer retention times on the HIC column. The average DAR can be calculated from the peak areas of the different DAR species.
-
Mass Spectrometry (MS): Provides a precise measurement of the molecular weight of the different ADC species, allowing for accurate DAR determination.
-
-
In Vitro Cytotoxicity Assay:
-
MTT or CellTiter-Glo Assay: These assays are used to determine the potency of the ADC in killing cancer cells.
-
Procedure:
-
Seed antigen-positive and antigen-negative cancer cell lines in 96-well plates.
-
Treat the cells with serial dilutions of the ADC, the unconjugated antibody, and the free drug.
-
Incubate for 72-120 hours.
-
Measure cell viability using an appropriate assay.
-
Calculate the IC50 value (the concentration of ADC that inhibits cell growth by 50%).
-
-
Visualizations
Signaling Pathway
Experimental Workflow
Logical Relationship
References
- 1. benchchem.com [benchchem.com]
- 3. Structural biology of HER2/ERBB2 dimerization: mechanistic insights and differential roles in healthy versus cancerous cells [explorationpub.com]
- 4. labinsights.nl [labinsights.nl]
- 5. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for Cell Surface Protein Labeling using Iodoacetyl-PEG4-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iodoacetyl-PEG4-NHS ester is a heterobifunctional crosslinking reagent designed to label biomolecules. This reagent possesses two distinct reactive moieties: an N-hydroxysuccinimide (NHS) ester and an iodoacetyl group, connected by a hydrophilic 4-unit polyethylene (B3416737) glycol (PEG) spacer. The NHS ester facilitates the covalent attachment to primary amines, such as the side chain of lysine (B10760008) residues and the N-terminus of proteins. The iodoacetyl group selectively reacts with sulfhydryl (thiol) groups, primarily found on cysteine residues. This dual reactivity allows for a sequential and controlled conjugation of the linker to different functional groups on proteins, making it a valuable tool for studying protein-protein interactions, protein localization, and for the development of antibody-drug conjugates (ADCs).
The PEG4 spacer enhances the solubility of the reagent and the resulting conjugate in aqueous buffers, reduces potential aggregation, and provides a flexible spacer arm between the conjugated molecules. This document provides detailed protocols and application notes for the use of this compound in labeling cell surface proteins.
Chemical Properties and Storage
| Property | Value | Reference |
| Chemical Name | 2,5-dioxopyrrolidin-1-yl 1-iodo-2-oxo-6,9,12,15-tetraoxa-3-azaoctadecan-18-oate | [1] |
| Synonyms | This compound, Iodoacetamido-PEG4-NHS Ester | [1] |
| CAS Number | 2517899-65-7 | [1] |
| Molecular Formula | C17H27IN2O9 | [1] |
| Molecular Weight | 530.31 g/mol | [1] |
| Storage | Store at -20°C, desiccated and protected from light. For short-term storage (days to weeks), 0-4°C is acceptable. | [1] |
| Shelf Life | >2 years if stored properly. | [1] |
Reaction Mechanism
The labeling process with this compound occurs in a two-step manner, leveraging the differential reactivity of its two ends.
Experimental Protocols
Note: The following protocols are generalized based on the known reactivity of NHS esters and iodoacetyl groups. Optimal conditions, such as molar excess of the reagent and incubation times, should be empirically determined for each specific application and cell type.
Materials Required
-
Cells: Suspension or adherent cells expressing the protein(s) of interest.
-
This compound: Stored at -20°C, protected from light.
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF): For reconstituting the crosslinker.
-
Amine-free Buffer (for NHS ester reaction): e.g., Phosphate-Buffered Saline (PBS), pH 7.2-7.4 or Borate Buffer (50 mM), pH 8.0.
-
Slightly Acidic to Neutral Buffer (for Iodoacetyl reaction): e.g., HEPES buffer (100 mM), pH 7.0.
-
Quenching Reagents:
-
For NHS ester reaction: 1 M Tris-HCl, pH 8.0 or 1 M Glycine.
-
For Iodoacetyl reaction: 1 M L-cysteine or 1 M 2-mercaptoethanol (B42355).
-
-
Wash Buffer: Cold PBS.
-
Cell Lysis Buffer: RIPA buffer or other appropriate lysis buffer with protease inhibitors.
Protocol 1: Sequential Labeling of Two Interacting Cell Surface Proteins
This protocol is designed for situations where two different proteins on the cell surface are to be crosslinked.
Step 1: Reaction with Primary Amines (NHS Ester)
-
Cell Preparation: Culture cells to the desired confluency. For adherent cells, wash twice with cold PBS. For suspension cells, pellet by centrifugation (e.g., 300 x g for 5 minutes at 4°C) and wash the cell pellet twice with cold PBS. Resuspend cells in amine-free buffer (e.g., PBS, pH 7.4) to a concentration of 1-10 x 10^6 cells/mL.
-
Reagent Preparation: Immediately before use, allow the vial of this compound to equilibrate to room temperature. Prepare a 10 mM stock solution in anhydrous DMSO or DMF.
-
Labeling Reaction: Add the this compound stock solution to the cell suspension to achieve a final concentration typically ranging from 1-5 mM. A starting point for optimization is a 10- to 50-fold molar excess of the crosslinker over the estimated amount of target cell surface protein.
-
Incubation: Incubate the reaction for 30-60 minutes at room temperature or 2 hours at 4°C with gentle mixing.
-
Quenching: Stop the reaction by adding a quenching buffer (e.g., Tris-HCl) to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature.
-
Washing: Pellet the cells by centrifugation and wash three times with cold PBS to remove excess crosslinker and quenching buffer.
Step 2: Reaction with Sulfhydryl Groups (Iodoacetyl)
-
Cell Resuspension: Resuspend the washed cells from Step 1 in a suitable buffer for the iodoacetyl reaction (e.g., HEPES buffer, pH 7.0).
-
Incubation: If studying protein-protein interactions, this step allows for the association of the target proteins. Incubate under conditions that promote the interaction of interest.
-
Crosslinking: The iodoacetyl group on the protein-bound linker will now react with nearby sulfhydryl groups. Incubate for 1-2 hours at room temperature, protected from light.
-
Quenching: Quench the iodoacetyl reaction by adding L-cysteine or 2-mercaptoethanol to a final concentration of 10-20 mM. Incubate for 15 minutes.
-
Final Washes and Cell Lysis: Wash the cells twice with cold PBS. The cells are now ready for downstream applications such as cell lysis followed by immunoprecipitation, SDS-PAGE, and Western blotting or mass spectrometry analysis.
Protocol 2: Labeling a Single Protein with a Reporter Molecule
This protocol describes the use of this compound to first attach to a protein via an amine and then conjugate a thiol-containing reporter molecule (e.g., a peptide, a fluorescent dye with a thiol group).
-
Follow Step 1 (Reaction with Primary Amines) from Protocol 1.
-
Addition of Thiol-Containing Reporter: After washing the cells, resuspend them in a buffer suitable for the iodoacetyl reaction (pH 6.5-7.5). Add the thiol-containing reporter molecule at a desired molar excess.
-
Incubation: Incubate for 1-2 hours at room temperature, protected from light.
-
Quenching and Washing: Quench the reaction with a thiol-containing quenching agent and wash the cells as described in Protocol 1. The cells are now labeled and ready for analysis.
Quantitative Data and Optimization
Note: The following data are provided as general guidelines and starting points for optimization. The optimal parameters will vary depending on the specific proteins, cell types, and experimental goals.
| Parameter | Recommended Starting Range | Notes |
| Cell Density | 1-10 x 10^6 cells/mL | Higher cell densities can improve labeling efficiency. |
| Crosslinker Concentration | 1-5 mM (final) | Should be optimized. Higher concentrations may affect cell viability. |
| Molar Excess (Linker:Protein) | 10- to 50-fold | This is an estimation and depends on the abundance of the target protein. |
| NHS Ester Reaction pH | 7.2 - 8.5 | pH > 8.5 increases the rate of NHS ester hydrolysis. |
| NHS Ester Reaction Time | 30-60 min at RT or 2 hours at 4°C | Longer incubation at 4°C can reduce hydrolysis. |
| Iodoacetyl Reaction pH | 6.5 - 7.5 | Higher pH can lead to reaction with other residues like histidine. |
| Iodoacetyl Reaction Time | 1-2 hours at RT | Protect from light to prevent the generation of free iodine. |
| Cell Viability | >80% (post-labeling) | Should be assessed using a viability assay (e.g., Trypan Blue, Propidium Iodide). |
Experimental Workflow and Signaling Pathway Diagrams
Experimental Workflow for Crosslinking and Analysis
The following diagram illustrates a typical workflow for identifying protein-protein interactions on the cell surface using this compound followed by mass spectrometry.
Hypothetical Signaling Pathway Analysis
This diagram illustrates a hypothetical scenario where this compound could be used to study the interaction between a receptor tyrosine kinase (RTK) and a co-receptor upon ligand binding.
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Low Labeling Efficiency | - Hydrolysis of NHS ester.- Inactive iodoacetyl group.- Suboptimal pH.- Low concentration of reagent or protein. | - Prepare fresh NHS ester solution in anhydrous solvent.- Protect iodoacetyl reagent from light.- Verify the pH of reaction buffers.- Increase the concentration of the crosslinker and/or cells. |
| High Cell Death | - High concentration of crosslinker or organic solvent. | - Titrate the crosslinker concentration to find the optimal balance between labeling and viability.- Keep the final concentration of DMSO/DMF below 5-10%. |
| Non-specific Labeling | - Iodoacetyl reaction at high pH.- Long incubation times. | - Maintain the iodoacetyl reaction pH between 6.5 and 7.5.- Optimize and potentially shorten incubation times. |
Conclusion
This compound is a versatile heterobifunctional crosslinker with potential applications in the study of cell surface proteins. By following a sequential labeling strategy, researchers can leverage its dual reactivity to investigate protein-protein interactions and conjugate various molecules to cell surface proteins. Due to the limited availability of specific protocols for this reagent in cell surface labeling, empirical optimization of the reaction conditions is crucial for successful outcomes. The protocols and data provided herein serve as a comprehensive starting point for developing robust and reliable cell surface protein labeling experiments.
References
Application Notes: Fluorescent Labeling of Cysteine Residues Using Iodoacetyl-PEG4-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
The precise covalent labeling of specific amino acid residues within a protein is a cornerstone of modern biochemical and pharmaceutical research. Iodoacetyl-PEG4-NHS ester is a heterobifunctional crosslinker that enables the targeted fluorescent labeling of cysteine residues. This reagent features an iodoacetyl group that specifically reacts with the sulfhydryl group of cysteine residues and an N-hydroxysuccinimide (NHS) ester that reacts with primary amines, such as the side chain of lysine (B10760008) residues or the N-terminus of a protein. The polyethylene (B3416737) glycol (PEG) spacer enhances solubility and reduces steric hindrance.
This application note provides a detailed protocol for a two-step labeling strategy to selectively label a cysteine residue with a fluorescent probe using this compound. This method is particularly useful for introducing fluorescent reporters to study protein structure, function, and interactions, especially in the context of signaling pathways where cysteine residues play a critical regulatory role. A key application of such bifunctional linkers is in the development of Proteolysis Targeting Chimeras (PROTACs), where they connect a target-binding ligand and an E3 ligase ligand.[1][2][3][4]
Principle of the Reaction
The labeling strategy involves a two-step process to ensure specificity for the cysteine residue:
-
Cysteine Modification: The iodoacetyl group of the this compound reacts with the sulfhydryl group of a cysteine residue via a nucleophilic substitution reaction, forming a stable thioether bond. This reaction is most efficient at a slightly alkaline pH (7.5-8.5).[5]
-
Fluorophore Conjugation: After the initial cysteine labeling, a fluorescent probe containing a primary amine is introduced. The NHS ester end of the linker, now attached to the protein, reacts with the amine on the fluorophore to form a stable amide bond. This reaction is also favored at a slightly alkaline pH (7.2-8.5).[5]
This sequential approach prevents the NHS ester from reacting with the protein's own lysine residues, thus directing the fluorescent label to the site of the modified cysteine.
Application: Probing the Epidermal Growth Factor Receptor (EGFR) Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in regulating cell growth, proliferation, and differentiation.[6][7] The EGFR signaling pathway is a key target in cancer therapy. Cysteine residues within EGFR, such as Cys797 in the active site, are involved in redox regulation of the receptor's activity.[6][7] Fluorescently labeling specific cysteine residues in EGFR or its downstream signaling partners can be a powerful tool to study its conformational changes, interactions with other proteins, and response to therapeutic agents.
Below is a diagram illustrating a simplified EGFR signaling cascade, highlighting the potential for cysteine-mediated regulation.
Experimental Protocols
Materials
-
Protein of interest (containing at least one cysteine residue)
-
This compound
-
Amine-reactive fluorescent probe (e.g., Alexa Fluor™ 488 Cadaverine)
-
Reaction Buffer A (for cysteine labeling): 0.1 M sodium phosphate, 150 mM NaCl, 5 mM EDTA, pH 7.5
-
Reaction Buffer B (for amine labeling): 0.1 M sodium bicarbonate, pH 8.3
-
Quenching Solution A: 1 M 2-Mercaptoethanol (B42355) or Dithiothreitol (DTT)
-
Quenching Solution B: 1 M Tris-HCl, pH 8.0
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Desalting columns (e.g., Sephadex G-25)
-
Protein concentration assay kit (e.g., BCA)
Experimental Workflow
The overall experimental workflow for the two-step labeling process is depicted below.
Step-by-Step Protocol
Step 1: Cysteine Labeling with this compound
-
Protein Preparation:
-
Dissolve the protein of interest in Reaction Buffer A to a final concentration of 1-10 mg/mL.
-
If the protein contains disulfide bonds that need to be reduced to expose the cysteine thiol, treat with a 5- to 20-fold molar excess of a reducing agent like DTT or TCEP for 1 hour at room temperature.[5]
-
Crucially, remove the reducing agent immediately before adding the iodoacetyl reagent using a desalting column equilibrated with Reaction Buffer A.[5]
-
-
Reagent Preparation:
-
Immediately before use, dissolve the this compound in anhydrous DMF or DMSO to a concentration of 10 mM.[5]
-
-
Labeling Reaction:
-
Quenching (Optional):
-
The reaction can be stopped by adding a small molecule thiol, such as 2-mercaptoethanol or L-cysteine, to quench any unreacted iodoacetyl groups.[5]
-
-
Purification:
-
Remove the excess, unreacted this compound using a desalting column (e.g., Sephadex G-25) equilibrated with Reaction Buffer B. This buffer exchange is necessary for the subsequent amine-labeling step.
-
Step 2: Fluorophore Conjugation
-
Reagent Preparation:
-
Dissolve the amine-reactive fluorescent probe in anhydrous DMF or DMSO to a concentration of 10 mM.
-
-
Labeling Reaction:
-
Quenching (Optional):
-
Stop the reaction by adding a quenching solution with a primary amine, such as Tris or glycine, to a final concentration of 20-50 mM.[5]
-
-
Final Purification:
-
Purify the fluorescently labeled protein conjugate from excess, unreacted fluorescent probe and byproducts using a desalting column or dialysis.
-
Characterization and Quantification
The degree of labeling (DOL), which is the average number of fluorophore molecules per protein, can be determined using UV-Vis spectrophotometry by measuring the absorbance of the protein (typically at 280 nm) and the fluorophore at its specific maximum absorbance wavelength.
Quantitative Data Summary
The following table presents representative data for the labeling of a model protein, Bovine Serum Albumin (BSA), which contains both cysteine and lysine residues, using the two-step protocol described above.
| Parameter | Value | Method |
| Protein Concentration (Initial) | 5 mg/mL | BCA Assay |
| Molar Excess of Iodoacetyl-PEG4-NHS | 10-fold | - |
| Molar Excess of Fluorescent Probe | 15-fold | - |
| Protein Concentration (Final) | 4.2 mg/mL | BCA Assay |
| Degree of Labeling (DOL) | 0.8 - 1.2 | UV-Vis Spectrophotometry |
| Labeling Efficiency (Cysteine) | ~85% | Mass Spectrometry |
| Off-target Labeling (Lysine) | <5% | Mass Spectrometry |
Note: The data presented are illustrative and the optimal conditions and results will vary depending on the specific protein and fluorescent probe used.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Labeling Efficiency | Incomplete reduction of disulfide bonds. | Ensure complete removal of the reducing agent before adding the iodoacetyl reagent. Increase the molar excess of the reducing agent or the incubation time. |
| Hydrolysis of the NHS ester. | Prepare the NHS ester solution immediately before use in an anhydrous solvent. Ensure the pH of the reaction buffer is optimal.[8] | |
| Inaccessible cysteine residue. | Consider denaturing the protein under controlled conditions to expose the cysteine residue. | |
| Non-specific Labeling | Reaction of the NHS ester with protein lysines in the first step. | Ensure the complete removal of the unreacted this compound after the first step. |
| Iodoacetamide reacting with other residues. | Perform the reaction at a pH between 8.0 and 8.5 to favor cysteine reactivity. Avoid a large excess of the iodoacetyl reagent.[9] | |
| Protein Precipitation | High degree of labeling. | Reduce the molar excess of the labeling reagents. |
| Solvent incompatibility. | Ensure the final concentration of the organic solvent (DMF or DMSO) does not exceed 10% of the total reaction volume.[8] |
Conclusion
The use of this compound in a two-step labeling protocol provides a robust and specific method for the fluorescent labeling of cysteine residues. This technique is a valuable tool for researchers in various fields, including cell biology, biochemistry, and drug discovery, enabling the detailed study of protein structure and function in complex biological systems like the EGFR signaling pathway. By carefully optimizing the reaction conditions, high labeling efficiency and specificity can be achieved.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. biotium.com [biotium.com]
- 3. A Mass Spectrometry Strategy for Protein Quantification Based on the Differential Alkylation of Cysteines Using Iodoacetamide and Acrylamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CysQuant: simultaneous quantification of cysteine oxidation and protein abundance using data dependent or independent acquisition mass spectrometry | bioRxiv [biorxiv.org]
- 5. fluidic.com [fluidic.com]
- 6. Redox Regulation of EGFR Signaling Through Cysteine Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Redox regulation of epidermal growth factor receptor signaling through cysteine oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. cdn.gbiosciences.com [cdn.gbiosciences.com]
Application Note and Protocols for the Conjugation of Iodoacetyl-PEG4-NHS Ester to Amine-Modified Oligonucleotides
Audience: Researchers, scientists, and drug development professionals.
Introduction Chemically modified oligonucleotides are essential tools in diagnostics, therapeutics, and biotechnology.[1][2] Bifunctional crosslinkers enable the covalent attachment of oligonucleotides to other molecules, such as proteins, peptides, or labels, to create powerful new conjugates for applications ranging from targeted drug delivery to advanced molecular probes.[3][4]
This document provides a detailed protocol for the two-step conjugation of amine-modified oligonucleotides to thiol-containing molecules using the heterobifunctional crosslinker, Iodoacetyl-PEG4-NHS ester. This linker contains two reactive groups: an N-hydroxysuccinimide (NHS) ester and an iodoacetyl group, connected by a flexible, hydrophilic 4-unit polyethylene (B3416737) glycol (PEG) spacer.[5]
-
NHS Ester Group : This group reacts efficiently and specifically with primary aliphatic amines, such as those on an amine-modified oligonucleotide, to form a stable amide bond.[6][7]
-
Iodoacetyl Group : This group reacts selectively with sulfhydryl (thiol) groups, typically found in cysteine residues of proteins and peptides, to form a stable thioether linkage.[8][9]
The process first involves the "activation" of the amine-modified oligonucleotide by reacting it with the NHS ester end of the linker. The resulting iodoacetyl-activated oligonucleotide can then be purified and used to conjugate with any thiol-containing molecule of interest.
Principle of the Reaction
The conjugation strategy involves two sequential chemoselective reactions:
-
Acylation of the Amine-Modified Oligonucleotide : The primary amine on the oligonucleotide performs a nucleophilic attack on the carbonyl of the NHS ester, forming a stable amide bond and releasing NHS as a byproduct. This reaction is most efficient at a slightly alkaline pH (8.0-8.5).[6][7][10]
-
Alkylation of a Thiol-Containing Molecule : The resulting iodoacetyl-modified oligonucleotide is then reacted with a molecule containing a free sulfhydryl group (e.g., a cysteine-containing peptide). The thiol group attacks the carbon atom bearing the iodine, displacing it in a nucleophilic substitution reaction to form a stable thioether bond.[8][10][11]
Caption: Overall two-step conjugation strategy.
Experimental Protocols
This section provides detailed methodologies for the activation of an amine-modified oligonucleotide with this compound and subsequent purification.
Protocol 1: Synthesis of Iodoacetyl-Activated Oligonucleotide
This protocol describes the reaction between an amine-modified oligonucleotide and the this compound linker.
Materials and Equipment
-
Reagents:
-
Amine-modified oligonucleotide (lyophilized)
-
This compound
-
Anhydrous, amine-free Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF)[7]
-
Reaction Buffer: 0.1 M Sodium Bicarbonate or 0.1 M Sodium Borate buffer, pH 8.5.[7] Avoid buffers containing primary amines like Tris or glycine.[7][12]
-
Nuclease-free water
-
-
Equipment:
-
Microcentrifuge
-
Thermomixer or laboratory shaker
-
UV-Vis Spectrophotometer
-
Desalting columns (e.g., Glen Gel-Pak™ or equivalent) for purification[6]
-
Lyophilizer or centrifugal evaporator
-
Procedure
-
Preparation of Amine-Modified Oligonucleotide:
-
Dissolve the lyophilized amine-modified oligonucleotide in the Reaction Buffer (0.1 M Sodium Bicarbonate, pH 8.5) to a final concentration of 0.3-0.8 mM. For a 0.2 µmole synthesis scale, dissolving in 500 µL is a good starting point.[6]
-
Vortex thoroughly to ensure complete dissolution.
-
-
Preparation of this compound Solution:
-
Important: The NHS ester is moisture-sensitive and hydrolyzes rapidly in aqueous solutions.[12] Equilibrate the reagent vial to room temperature before opening to prevent moisture condensation.[12]
-
Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of approximately 10-15 mM. Do not prepare stock solutions for long-term storage.[12]
-
-
Conjugation Reaction:
-
Add a 5 to 20-fold molar excess of the dissolved this compound solution to the oligonucleotide solution.[6][10] A greater excess helps to drive the reaction and outcompete the hydrolysis of the NHS ester.[6]
-
Mix the reaction by gentle vortexing or pipetting.
-
Incubate the reaction for 1-2 hours at room temperature (~25 °C) with continuous gentle shaking.[6] Protect the reaction from light, as iodoacetyl groups can be light-sensitive.[10][11]
-
-
Purification of the Iodoacetyl-Activated Oligonucleotide:
-
The primary goal of purification is to remove excess, unreacted this compound and the NHS byproduct.
-
The recommended method is size exclusion chromatography using a desalting column appropriate for the length of your oligonucleotide.[6]
-
Equilibrate the desalting column according to the manufacturer's instructions, typically with nuclease-free water or a suitable buffer for your downstream application (e.g., PBS pH 7.5).
-
Apply the reaction mixture to the column and collect the fractions containing the purified, high-molecular-weight oligonucleotide conjugate.
-
Alternatively, ethanol (B145695) precipitation can be used, though it may be less effective at removing all unreacted linker.
-
-
Quantification and Storage:
-
Measure the absorbance of the purified conjugate at 260 nm (A260) to determine its concentration.
-
The iodoacetyl-activated oligonucleotide is now ready for conjugation to a thiol-containing molecule. For best results, use it immediately.
-
If storage is necessary, lyophilize the purified conjugate and store it at -20°C or below, protected from light and moisture.
-
Caption: Experimental workflow for oligonucleotide activation.
Quantitative Data Summary
The following tables provide recommended parameters for the conjugation reaction.
Table 1: Recommended Reagent Quantities (Example for 0.2 µmol Oligo)
| Parameter | Value | Notes |
|---|---|---|
| Scale of Oligo Synthesis | 0.2 µmol | |
| Oligo Solution Volume | 500 µL | Results in an oligo concentration of 0.4 mM. |
| Reaction Buffer | 0.1 M Sodium Bicarbonate, pH 8.5 | Amine-free buffer is critical.[7] |
| Molar Excess of Linker | 10-fold | A 5 to 20-fold excess is common.[6][10] |
| Moles of Linker to Add | 2.0 µmol | |
| Linker Stock Concentration | 14 mM (in DMSO) | A typical concentration. |
| Volume of Linker to Add | ~143 µL | |
Table 2: Reaction Parameters Summary
| Parameter | Step 1: Oligo Activation | Step 2: Thiol Conjugation (General) |
|---|---|---|
| Reactive Groups | Primary Amine + NHS Ester | Sulfhydryl + Iodoacetyl |
| Bond Formed | Amide | Thioether |
| Optimal pH | 8.0 - 9.0 (8.5 recommended)[6][7] | 7.5 - 8.5[10] |
| Recommended Buffer | Sodium Bicarbonate / Borate | Phosphate-Buffered Saline (PBS) |
| Temperature | Room Temperature (~25°C)[6] | 4°C to Room Temperature |
| Incubation Time | 1 - 2 hours[6] | 2 hours to Overnight[10] |
| Molar Ratio | 5-20:1 (Linker:Oligo) | 5-10:1 (Oligo:Thiol Molecule)[10] |
| Key Considerations | Use anhydrous solvent for linker. | Protect reaction from light.[11] |
Protocol 2: General Guidelines for Conjugation to Thiol-Containing Molecules
Once the iodoacetyl-activated oligonucleotide has been prepared and purified, it can be used to label proteins, peptides, or other molecules containing a free sulfhydryl group.
-
Prepare the Thiol-Containing Molecule: Dissolve the target molecule in an amine-free buffer at a pH between 7.5 and 8.5, such as PBS. If the molecule has disulfide bonds that need to be reduced to generate free thiols, this must be done first, followed by removal of the reducing agent (e.g., DTT, TCEP) before adding the activated oligonucleotide.
-
Reaction: Add a 5 to 10-fold molar excess of the purified iodoacetyl-activated oligonucleotide to the thiol-containing molecule.[10]
-
Incubation: Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.[10] The optimal time and temperature will depend on the specific target molecule.
-
Quenching (Optional): The reaction can be stopped by adding a small-molecule thiol, such as 2-mercaptoethanol (B42355) or L-cysteine, to react with any remaining iodoacetyl groups.[10]
-
Purification: Purify the final oligonucleotide conjugate from excess reagents using an appropriate method, such as size exclusion chromatography, ion-exchange chromatography, or HPLC.
Applications of Iodoacetyl-Modified Oligonucleotides
Oligonucleotides functionalized with a thiol-reactive iodoacetyl group are versatile intermediates for a wide range of applications, including:
-
Oligonucleotide-Protein Conjugates: For targeted delivery, where the oligonucleotide directs the conjugate to a specific nucleic acid sequence and the protein provides a therapeutic or diagnostic function.
-
Molecular Probes: Covalently attaching oligonucleotides to fluorescently-labeled, cysteine-containing peptides for use in diagnostic assays.
-
Immobilization: Attaching oligonucleotides to thiol-modified surfaces or nanoparticles for the development of biosensors and microarrays.[13]
-
Therapeutics: Developing advanced oligonucleotide therapeutics like antisense oligos or siRNAs conjugated to cell-penetrating peptides to improve cellular uptake.[2][][15]
References
- 1. cosmobio.co.jp [cosmobio.co.jp]
- 2. Design and applications of modified oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Amine-Based Conjugation - Creative Biogene IntegrateRNA [integraterna.creative-biogene.com]
- 4. atdbio.com [atdbio.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. glenresearch.com [glenresearch.com]
- 7. lumiprobe.com [lumiprobe.com]
- 8. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. leica-microsystems.com [leica-microsystems.com]
- 12. broadpharm.com [broadpharm.com]
- 13. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
Troubleshooting & Optimization
troubleshooting low conjugation efficiency with Iodoacetyl-PEG4-NHS ester
Welcome to the technical support center for Iodoacetyl-PEG4-NHS Ester bioconjugation. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for conjugating with this compound?
A1: Due to the bifunctional nature of this reagent, the optimal pH depends on which reaction you are performing first.
-
NHS ester reaction with primary amines (e.g., lysine (B10760008) residues): The optimal pH range is 7.2-8.5.[1] Within this range, the primary amine groups are sufficiently deprotonated and nucleophilic to react efficiently with the NHS ester. A pH below 7.2 can lead to protonated, unreactive amines, while a pH above 8.5 significantly increases the rate of NHS ester hydrolysis, reducing conjugation efficiency.
-
Iodoacetyl reaction with sulfhydryl groups (e.g., cysteine residues): The optimal pH range is 8.0-8.5.[1][2] In this range, the sulfhydryl group is sufficiently deprotonated to its more reactive thiolate form, facilitating the nucleophilic attack on the iodoacetyl group.
For sequential conjugations, it is recommended to perform the NHS ester reaction first at pH 7.2-8.0, purify the intermediate, and then perform the iodoacetyl reaction at pH 8.0-8.5.
Q2: Which buffers are compatible with this compound reactions?
A2: The choice of buffer is critical to avoid unwanted side reactions.
-
Compatible Buffers: Phosphate-buffered saline (PBS), HEPES, and borate (B1201080) buffers are generally compatible for both reactions.[1]
-
Incompatible Buffers: Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, should be avoided as they will compete with the target molecule for reaction with the NHS ester.[1] Buffers containing thiols, like DTT or β-mercaptoethanol, will react with the iodoacetyl group and must be removed before conjugation.
Q3: How should I store and handle this compound?
A3: this compound is sensitive to moisture and light. It should be stored at -20°C in a desiccated environment. Before use, allow the vial to equilibrate to room temperature to prevent moisture condensation. It is highly recommended to prepare fresh solutions in an anhydrous, amine-free organic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) immediately before each experiment.[1] Avoid repeated freeze-thaw cycles of stock solutions. When handling the iodoacetyl moiety, it is advisable to work under subdued light.[3]
Q4: Can the NHS ester and iodoacetyl groups react with each other?
A4: The NHS ester and iodoacetyl groups are orthogonal, meaning they are designed to react with different functional groups (primary amines and sulfhydryls, respectively). Under optimal conditions, they will not react with each other.
Troubleshooting Guide
Low Conjugation Efficiency
| Potential Cause | Recommended Solution |
| Incorrect Buffer pH | Verify the pH of your reaction buffer. For NHS ester reactions, ensure the pH is between 7.2 and 8.5. For iodoacetyl reactions, a pH of 8.0-8.5 is optimal.[1][2] |
| Hydrolyzed Reagent | Prepare fresh solutions of this compound in anhydrous DMSO or DMF immediately before use.[1] |
| Presence of Competing Nucleophiles | Ensure your buffers are free of primary amines (e.g., Tris, glycine) for NHS ester reactions and thiols (e.g., DTT) for iodoacetyl reactions.[1] |
| Low Protein Concentration | Increase the concentration of your protein if possible. Hydrolysis of the NHS ester is a more significant competing reaction in dilute protein solutions. |
| Inaccessible Target Residues | Ensure that the primary amines or sulfhydryl groups on your target molecule are accessible for conjugation. Denaturing conditions (use with caution) or site-directed mutagenesis may be necessary in some cases. |
| Suboptimal Reaction Temperature | For NHS ester reactions, incubating for 1-2 hours at room temperature or overnight at 4°C is typical.[2] For iodoacetyl reactions, incubating at 37°C can increase the reaction rate.[4] |
Quantitative Data Summary
Table 1: Recommended Reaction Conditions for this compound
| Parameter | NHS Ester Reaction | Iodoacetyl Reaction |
| Target Functional Group | Primary Amines (-NH₂) | Sulfhydryls (-SH) |
| Optimal pH Range | 7.2 - 8.5[1] | 8.0 - 8.5[1][2] |
| Recommended Buffers | PBS, HEPES, Borate[1] | PBS, HEPES, Bicarbonate[1] |
| Incompatible Buffers | Tris, Glycine[1] | DTT, β-mercaptoethanol |
| Typical Reaction Time | 1-2 hours at RT or overnight at 4°C[2] | 2 hours at RT or overnight at 4°C[2] |
| Typical Molar Excess of Reagent | 5- to 20-fold[2] | 5- to 10-fold[2] |
Experimental Protocols
General Protocol for a Two-Step Sequential Conjugation
This protocol describes the conjugation of a protein with free amines and a second molecule with a free thiol.
Step 1: NHS Ester Reaction with the First Molecule (Protein)
-
Buffer Exchange: Ensure your protein is in an amine-free buffer (e.g., PBS) at a pH of 7.2-8.0.
-
Reagent Preparation: Immediately before use, dissolve this compound in anhydrous DMSO to a concentration of 10 mg/mL.
-
Conjugation: Add a 10- to 20-fold molar excess of the dissolved this compound to your protein solution while gently stirring.
-
Incubation: Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C.
-
Purification: Remove excess, unreacted reagent using dialysis or a desalting column, exchanging the buffer to one suitable for the iodoacetyl reaction (e.g., PBS at pH 8.0-8.5).
Step 2: Iodoacetyl Reaction with the Second Molecule (Thiol-containing)
-
pH Adjustment: Ensure the pH of the purified, NHS-reacted protein is between 8.0 and 8.5.
-
Addition of Second Molecule: Add the thiol-containing molecule to the reaction mixture.
-
Incubation: Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.[2]
-
Quenching (Optional): The reaction can be stopped by adding a small molecule thiol, such as L-cysteine, to a final concentration of 10-20 mM to quench any unreacted iodoacetyl groups.[1]
-
Final Purification: Purify the final conjugate from excess reagents and byproducts using a suitable method like size-exclusion chromatography or dialysis.
Visualizations
Caption: Experimental workflow for a two-step sequential conjugation.
Caption: Chemical reactions of this compound.
Caption: Troubleshooting decision tree for low conjugation efficiency.
References
how to prevent hydrolysis of Iodoacetyl-PEG4-NHS ester during reaction
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on using Iodoacetyl-PEG4-NHS ester. It includes frequently asked questions, a troubleshooting guide, and detailed protocols to help you minimize hydrolysis and achieve successful conjugation in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its reactive targets?
This compound is a heterobifunctional crosslinker. It contains two distinct reactive groups connected by a hydrophilic polyethylene (B3416737) glycol (PEG) spacer.
-
N-hydroxysuccinimide (NHS) ester: This group reacts specifically with primary amines (-NH₂), such as the side chain of lysine (B10760008) residues or the N-terminus of a protein, to form a stable amide bond.[1][2]
-
Iodoacetyl group: This group reacts with sulfhydryl (thiol) groups (-SH), such as the side chain of cysteine residues, to form a stable thioether bond.[3][4]
This dual reactivity makes it an ideal reagent for linking two different molecules, for instance, in the synthesis of antibody-drug conjugates (ADCs) or Proteolysis Targeting Chimeras (PROTACs).[5][6]
Q2: What is hydrolysis in the context of this reagent and why is it a problem?
Hydrolysis is a chemical reaction where the reactive groups of the crosslinker react with water, rendering them inactive.
-
The NHS ester is particularly susceptible to hydrolysis, which converts it into an unreactive carboxylate.[7][8] This is the primary competing reaction that reduces the efficiency of conjugation to your target amine.[9]
-
The iodoacetyl group is generally more stable in aqueous solutions but can also hydrolyze at a slower rate, especially under non-optimal conditions.[10]
Successful conjugation requires that the reaction with the target functional groups (amines and thiols) occurs faster than the rate of hydrolysis.
Q3: What are the critical factors that influence the hydrolysis of the NHS ester group?
Several factors significantly impact the rate of NHS ester hydrolysis:
-
pH: This is the most critical factor. The rate of hydrolysis increases dramatically at alkaline pH.[2][7] While the amine reaction is also favored at alkaline pH, a compromise must be found.
-
Temperature: Higher temperatures accelerate the rate of hydrolysis.[7]
-
Time: The longer the reagent is exposed to an aqueous environment, the greater the extent of hydrolysis.[7][11] For this reason, the reagent should be dissolved immediately before use, and stock solutions in aqueous buffers should not be stored.[11]
-
Buffer Composition: Buffers containing primary amines (e.g., Tris, glycine) will compete with the target molecule for the NHS ester and should be avoided during the reaction.[9][12] They are, however, useful for quenching the reaction.[13]
Q4: What are the optimal reaction conditions to minimize hydrolysis?
To maximize conjugation efficiency, reaction conditions must be carefully optimized.
-
For the NHS ester-amine reaction: The optimal pH is a balance between amine reactivity and NHS ester stability, typically between pH 7.2 and 8.5 .[2][8] A common starting point is pH 8.3.[3][14]
-
For the iodoacetyl-thiol reaction: The optimal pH is in the range of pH 8.0-8.5 .[3] This ensures that the thiol group is sufficiently deprotonated to the more reactive thiolate anion.[10]
-
Reagent Preparation: Always dissolve the this compound in a dry, water-miscible organic solvent like anhydrous DMSO or DMF immediately before adding it to your aqueous reaction buffer.[11][13]
-
Storage and Handling: Store the reagent desiccated at -20°C for long-term stability.[15][16] Before opening the vial, always allow it to equilibrate to room temperature to prevent moisture condensation, which can cause hydrolysis.[17][18]
Troubleshooting Guide
This guide addresses common issues encountered during conjugation experiments with this compound.
| Problem | Potential Cause | Solution |
| Low or No Conjugation Yield | Hydrolysis of NHS Ester: The reagent was inactive before or during the reaction. | • Ensure the reagent was stored properly under dry conditions at -20°C.[15][16] • Allow the vial to warm completely to room temperature before opening.[17] • Use anhydrous grade DMSO or DMF to dissolve the reagent.[8] • Prepare the reagent solution immediately before use; do not store it in solution.[11] |
| Suboptimal pH: The reaction pH is too low for efficient conjugation or too high, causing rapid hydrolysis. | • Verify the pH of your reaction buffer. The optimal range for the NHS ester reaction is 8.3-8.5.[19][20] For the iodoacetyl reaction, it is 8.0-8.5.[3] • Note that NHS ester hydrolysis releases an acid, which can lower the pH during large-scale reactions. Use a buffer with sufficient buffering capacity.[14][20] | |
| Incorrect Buffer: The buffer contains competing nucleophiles. | • Use amine-free buffers such as Phosphate (PBS), Bicarbonate, Borate, or HEPES for the NHS ester reaction.[8] • Ensure buffers are free of reducing agents like DTT or TCEP before adding the reagent, as these will react with the iodoacetyl group.[10] | |
| Non-Specific Binding or Protein Aggregation | Excess Reagent: Too much crosslinker was used, leading to modification at unintended sites or changes in protein properties. | • Optimize the molar ratio of the crosslinker to your target molecule. Start with a 5- to 20-fold molar excess for the NHS ester reaction.[13] • Perform small-scale pilot reactions with varying molar ratios to find the optimal condition.[8] |
| Side Reactions of Iodoacetyl Group: At high pH or with a large excess of reagent, the iodoacetyl group can react with histidine or lysine.[4][10] | • Maintain the reaction pH at or below 8.5. • Perform the reaction in the dark, as iodoacetyl compounds are light-sensitive and can generate free iodine, which reacts with other residues.[4] | |
| Reagent Precipitates in Reaction | Low Aqueous Solubility: The crosslinker is not sufficiently soluble in the aqueous reaction buffer. | • Most NHS esters are not highly soluble in water. Dissolve the reagent in a minimal amount of anhydrous DMSO or DMF first.[13][14] • The final concentration of the organic solvent in the reaction mixture should typically not exceed 10%.[8][11] |
Quantitative Data Summary
The table below summarizes key quantitative parameters for optimizing your reaction with this compound.
| Parameter | NHS Ester Reaction (Amine Target) | Iodoacetyl Reaction (Thiol Target) | Reference |
| Optimal pH Range | 7.2 - 8.5 (8.3 is a common starting point) | 8.0 - 8.5 | [3][8][19] |
| Recommended Buffer | Phosphate, Bicarbonate, Borate, HEPES (Amine-free) | Phosphate, Bicarbonate, HEPES | [3][13][14] |
| Molar Excess of Reagent | 5- to 20-fold over target molecule | 5- to 10-fold over target molecule | [13][21] |
| Reaction Temperature | 4°C to Room Temperature | 4°C to Room Temperature | [13][21] |
| Reaction Time | 30-60 min at RT; 2-4 hours to overnight at 4°C | 2 hours at RT to overnight at 4°C | [13][14][21] |
| Half-life of NHS Ester | ~10 minutes at pH 8.6 (4°C) | N/A | [9][22] |
| 4-5 hours at pH 7.0 (0°C) | N/A | [9][22] |
Experimental Protocols
This section provides a detailed two-step protocol for conjugating an amine-containing molecule (Molecule A) to a thiol-containing molecule (Molecule B) using this compound. This sequential approach ensures specificity and minimizes side reactions.
Step 1: Reaction of NHS Ester with Amine-Containing Molecule A
-
Buffer Preparation: Prepare an amine-free reaction buffer, such as 0.1 M sodium phosphate, 0.15 M NaCl, pH 8.3. Ensure all buffers are degassed if the subsequent thiol reaction is sensitive to oxidation.
-
Molecule A Preparation: Dissolve your amine-containing molecule (e.g., a protein) in the reaction buffer to a final concentration of 1-10 mg/mL.[13] If the storage buffer for Molecule A contains amines (like Tris), perform a buffer exchange into the reaction buffer using dialysis or a desalting column.[8]
-
Crosslinker Preparation: Immediately before use, allow the vial of this compound to warm to room temperature. Dissolve the required amount in anhydrous DMSO or DMF to prepare a concentrated stock (e.g., 10 mM).[8][13]
-
Conjugation Reaction: Add a 5- to 20-fold molar excess of the dissolved crosslinker to the solution of Molecule A. Add it slowly while gently stirring. Ensure the final DMSO/DMF concentration does not exceed 10% of the total reaction volume.[8]
-
Incubation: Incubate the reaction for 30-60 minutes at room temperature or for 2 hours at 4°C.[8]
-
Purification: Immediately remove the excess, unreacted crosslinker to prevent it from reacting with Molecule B. Use a desalting column (e.g., Zeba™ Spin Desalting Column) to perform a rapid buffer exchange of the product (Molecule A-linker conjugate) into the buffer for the next reaction step (e.g., pH 8.0-8.3).
Step 2: Reaction of Iodoacetyl Group with Thiol-Containing Molecule B
-
Molecule B Preparation: Dissolve the thiol-containing Molecule B in the reaction buffer from the previous step (pH 8.0-8.3). If Molecule B has internal disulfide bonds that need to be targeted, they must first be reduced (e.g., with TCEP) and the reducing agent must be subsequently removed before adding the Molecule A-linker conjugate.[10]
-
Conjugation Reaction: Combine the purified Molecule A-linker conjugate with Molecule B. A 1:1 molar ratio is a good starting point, but optimization may be required.
-
Incubation: Incubate the reaction for 2 hours at room temperature or overnight at 4°C.[21] This reaction should be performed in the dark to protect the iodoacetyl group from light.[4]
-
Quenching (Optional but Recommended): Stop the reaction by adding a small molecule thiol like L-cysteine or 2-mercaptoethanol (B42355) to a final concentration of 10-50 mM to consume any unreacted iodoacetyl groups.[21] Incubate for an additional 15-30 minutes.
-
Final Purification: Purify the final conjugate (Molecule A-Linker-Molecule B) from excess reagents and unconjugated molecules using an appropriate method such as size exclusion chromatography (SEC), affinity chromatography, or dialysis.
Visual Guides
Experimental Workflow
References
- 1. glenresearch.com [glenresearch.com]
- 2. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 3. leica-microsystems.com [leica-microsystems.com]
- 4. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 5. This compound - Immunomart [immunomart.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 10. benchchem.com [benchchem.com]
- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 12. Troubleshooting Guides - Creative Biolabs [creative-biolabs.com]
- 13. benchchem.com [benchchem.com]
- 14. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 15. medkoo.com [medkoo.com]
- 16. This compound Datasheet DC Chemicals [dcchemicals.com]
- 17. furthlab.xyz [furthlab.xyz]
- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. lumiprobe.com [lumiprobe.com]
- 20. interchim.fr [interchim.fr]
- 21. benchchem.com [benchchem.com]
- 22. help.lumiprobe.com [help.lumiprobe.com]
optimizing pH for Iodoacetyl-PEG4-NHS ester reaction with sulfhydryls
Welcome to the technical support center for Iodoacetyl-PEG4-NHS ester. This guide provides detailed information, troubleshooting advice, and frequently asked questions to help you optimize your conjugation reactions, with a specific focus on the critical role of pH in achieving high specificity and yield.
Frequently Asked Questions (FAQs)
Q1: What are the reactive groups on this compound and what are their primary targets?
A1: this compound is a heterobifunctional crosslinker with two distinct reactive moieties:
-
Iodoacetyl Group: This group specifically reacts with sulfhydryl (thiol) groups, which are found on the side chain of cysteine residues.[1][2] The reaction is a nucleophilic substitution that forms a stable thioether bond.[1][2]
-
N-hydroxysuccinimide (NHS) Ester: This group reacts with primary amines (-NH₂), such as the side chain of lysine (B10760008) residues and the N-terminus of proteins, to form a stable amide bond.[3][4][5]
Q2: What is the optimal pH for the iodoacetyl reaction with sulfhydryls?
A2: The reaction of the iodoacetyl group with sulfhydryls is most efficient in the pH range of 7.5 to 8.5.[2] A pH of 8.3 is often cited as optimal to ensure sulfhydryl selectivity.[1] At this pH, the sulfhydryl group (pKa ~8.3-8.5) is sufficiently deprotonated to its reactive thiolate anion form (-S⁻), which acts as a potent nucleophile.[6][7]
Q3: What is the optimal pH for the NHS ester reaction with primary amines?
A3: The optimal pH for the reaction between an NHS ester and a primary amine is typically between 8.3 and 8.5.[5][8] While the reaction can proceed at a pH as low as 7.2, the rate is significantly faster at a slightly alkaline pH.[2][3] This is because the reactive species is the unprotonated primary amine, and a higher pH favors its deprotonation.[4][5]
Q4: How does pH affect the stability of the this compound?
A4: The iodoacetyl group is relatively stable across a physiological pH range but should be protected from light to prevent the generation of free iodine.[1] The NHS ester moiety, however, is susceptible to hydrolysis, which is a competing reaction that renders the linker inactive. The rate of this hydrolysis is highly pH-dependent, increasing significantly with a rise in pH.[3][4] Therefore, a balance must be struck to maximize the amine reaction while minimizing hydrolysis.
Q5: What are the potential side reactions with the iodoacetyl group, and how can they be minimized?
A5: While highly selective for sulfhydryls, the iodoacetyl group can react with other amino acids if sulfhydryls are absent or if a large excess of the reagent is used.[1] Potential off-target reactions include:
-
Histidine: The imidazole (B134444) ring can react, especially at pH values above 6.0.[1][6]
-
Methionine: The thioether side chain can be alkylated.[6]
-
Lysine: The primary amine can become reactive at pH values above 9.[6]
To minimize these side reactions, it is crucial to use a slight molar excess of the iodoacetyl reagent over the sulfhydryl groups and maintain the pH at or below 8.3.[1] Additionally, conducting the reaction in the dark is recommended.[1][2]
Q6: What are the potential side reactions with the NHS ester group?
A6: The primary competing reaction for the NHS ester is hydrolysis in aqueous buffer.[4] At higher pH values, NHS esters can also react with the hydroxyl groups of tyrosine, serine, and threonine, though the resulting ester bonds are less stable than the amide bonds formed with primary amines.[11] The sulfhydryl group of cysteine can also react to form a less stable thioester.[11] Using the recommended pH range of 7.2-8.5 helps to favor the primary amine reaction.[3]
Data Summary Tables
Table 1: pH-Dependent Hydrolysis of NHS Esters
This table illustrates the relationship between pH and the stability of the NHS ester group in an aqueous solution. As the pH increases, the half-life of the ester decreases dramatically.
| pH | Temperature (°C) | Half-life of NHS Ester | Reference |
| 7.0 | 0 | 4-5 hours | [3] |
| 8.0 | 4 | 1 hour | [12] |
| 8.6 | 4 | 10 minutes | [3][12] |
| 8.0 | Room Temp | ~210 minutes | [13] |
| 8.5 | Room Temp | ~180 minutes | [13] |
| 9.0 | Room Temp | ~125 minutes | [13] |
Table 2: pH Influence on Reactivity of Iodoacetyl and NHS Ester Groups
This table summarizes the optimal pH ranges for the desired reactions and potential side reactions for each functional group.
| Reactive Group | Target Residue | Optimal pH Range | Potential Side Reactions (and conditions) |
| Iodoacetyl | Cysteine (-SH) | 7.5 - 8.5[2] | Histidine (pH > 6), Methionine, Lysine (pH > 9), N-terminus (high reagent excess)[1][6] |
| NHS Ester | Lysine, N-terminus (-NH₂) | 7.2 - 8.5[2][3] (Optimal: 8.3-8.5[5]) | Hydrolysis (increases with pH), Tyrosine/Serine/Threonine (high pH)[4][11] |
Visualizations
Caption: A typical two-step experimental workflow for conjugation.
Caption: The relationship between pH and reaction outcomes.
Experimental Protocol: Two-Step Protein-Protein Conjugation
This protocol provides a general guideline for conjugating a sulfhydryl-containing protein (Protein A) to an amine-containing protein (Protein B).
Materials:
-
Protein A (containing free sulfhydryls) in an amine-free buffer (e.g., PBS).
-
Protein B (containing primary amines) in a sulfhydryl-free buffer.
-
This compound.
-
Anhydrous DMSO or DMF.
-
Reaction Buffer A: 0.1 M Phosphate buffer with 5 mM EDTA, pH 8.0.
-
Reaction Buffer B: 0.1 M Sodium bicarbonate buffer, pH 8.3-8.5.
-
Quenching Solution: 1 M Tris-HCl, pH 8.0 or L-cysteine.
-
Desalting columns for buffer exchange and purification.
Procedure:
Step 1: Iodoacetyl Reaction with Protein A (Sulfhydryl Target)
-
Preparation: Ensure Protein A is in Reaction Buffer A. If not, perform a buffer exchange using a desalting column. The protein concentration should be 1-10 mg/mL.[2]
-
Reagent Preparation: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF.
-
Reaction: Add a 5- to 10-fold molar excess of the dissolved linker to the Protein A solution.[2] Perform this step in the dark to prevent iodine-mediated side reactions.[1]
-
Incubation: Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.[2]
-
Purification: Remove the excess, unreacted linker by passing the solution through a desalting column equilibrated with Reaction Buffer B. This step is critical to prevent the NHS ester from reacting with any primary amines on Protein A and to prepare the conjugate for the next step.
Step 2: NHS Ester Reaction with Protein B (Amine Target)
-
Preparation: Ensure Protein B is in Reaction Buffer B at a concentration of 1-10 mg/mL.[4]
-
Reaction: Combine the purified, linker-activated Protein A with Protein B. The molar ratio of activated Protein A to Protein B should be optimized for your specific application, but a 1:1 ratio is a good starting point.
-
Incubation: Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C.[2]
-
Quenching: Stop the reaction by adding the Quenching Solution to a final concentration of 20-50 mM.[2] Incubate for 15-30 minutes.
-
Final Purification: Purify the final conjugate from unreacted proteins and byproducts using an appropriate method, such as size-exclusion chromatography.
Troubleshooting Guide
Caption: A troubleshooting workflow for common conjugation issues.
Problem: Low or no labeling of the sulfhydryl-containing molecule (Protein A).
-
Possible Cause: Lack of free sulfhydryl groups. Cysteines may be forming disulfide bonds.
-
Solution: Before the reaction, treat the protein with a reducing agent like DTT or TCEP. It is critical to remove the reducing agent completely before adding the iodoacetyl reagent, typically via a desalting column.[2]
-
Possible Cause: Incorrect pH for the iodoacetyl reaction.
-
Solution: Ensure the reaction buffer pH is between 7.5 and 8.3.[1][2]
-
Possible Cause: The iodoacetyl group was exposed to light.
-
Solution: Always prepare the iodoacetyl reagent and perform the reaction in the dark or in a foil-wrapped tube.[1]
Problem: Low or no labeling of the amine-containing molecule (Protein B).
-
Possible Cause: Hydrolysis of the NHS ester.
-
Solution: Prepare the NHS ester solution immediately before use. Ensure the pH of the reaction buffer does not exceed 8.5.[5] Shorten the reaction time if possible.
-
Possible Cause: Presence of competing primary amines in the buffer.
-
Solution: Do not use buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane). Use phosphate, bicarbonate, or borate (B1201080) buffers.[3][4]
-
Possible Cause: Insufficient molar excess of the linker.
-
Solution: The NHS ester is consumed by both the desired reaction and hydrolysis. It may be necessary to increase the initial molar excess of the linker in Step 1.
Problem: Significant protein precipitation during the reaction.
-
Possible Cause: High concentration of organic solvent (DMSO or DMF).
-
Solution: Minimize the volume of organic solvent used to dissolve the linker. Ensure the final concentration in the reaction mixture is low (typically <10%).
-
Possible Cause: The protein is not stable under the reaction conditions (pH, concentration).
-
Solution: Perform small-scale trial reactions to assess protein stability in the chosen buffer before proceeding with the full-scale conjugation.
Problem: Evidence of non-specific labeling or cross-reactivity.
-
Possible Cause: The reaction pH is too high, promoting side reactions.
-
Solution: Lower the pH. For the iodoacetyl reaction, ensure the pH does not exceed 8.3.[1] For the NHS ester reaction, a pH closer to 8.0 may reduce side reactions while maintaining an acceptable rate.
-
Possible Cause: Molar excess of the linker is too high.
-
Solution: Reduce the molar excess of the this compound to minimize reactions with less nucleophilic residues.[1]
References
- 1. スルフヒドリル反応性架橋剤の化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 2. benchchem.com [benchchem.com]
- 3. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 4. benchchem.com [benchchem.com]
- 5. lumiprobe.com [lumiprobe.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 9. Overalkylation of a protein digest with iodoacetamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. LC/MS characterization of undesired products formed during iodoacetamide derivatization of sulfhydryl groups of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. tools.thermofisher.com [tools.thermofisher.com]
- 13. Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D5NJ02078F [pubs.rsc.org]
side reactions of Iodoacetyl-PEG4-NHS ester with histidine and lysine
This technical support guide provides troubleshooting advice and frequently asked questions regarding the use of Iodoacetyl-PEG4-NHS ester, with a specific focus on potential side reactions with histidine and lysine (B10760008) residues.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive targets of this compound?
This compound is a heterobifunctional crosslinker. It contains two reactive groups:
-
N-hydroxysuccinimide (NHS) ester: This group primarily reacts with primary amines, such as the N-terminus of a protein or the side chain of lysine residues, to form stable amide bonds. This reaction is most efficient at a pH of 7-9.
-
Iodoacetyl group: This group specifically reacts with free sulfhydryl groups, such as those on cysteine residues, to form stable thioether bonds. This reaction is most effective at a pH of 7.5-8.5.
Q2: Can this compound react with residues other than primary amines and cysteines?
Yes, under certain conditions, side reactions can occur with other nucleophilic amino acid residues. The most common off-target reactions for the iodoacetyl group involve histidine and, to a lesser extent, lysine.
Q3: What are the details of the side reaction with histidine?
The iodoacetyl group can react with the imidazole (B134444) ring of histidine residues. This reaction is generally slower than the reaction with cysteine but can become significant, especially if the histidine residue is highly accessible or located in a nucleophilic microenvironment. The reaction is also pH-dependent, with increased reactivity at higher pH values.
Q4: What about the side reaction with lysine?
While the primary reaction for lysine is with the NHS ester, the iodoacetyl group can also alkylate the primary amine of lysine. However, this reaction is generally much slower than the reaction with either cysteine or histidine and is not typically a major concern unless there is a large excess of the iodoacetyl reagent or extended reaction times.
Q5: How can I minimize these side reactions?
Several strategies can be employed to minimize off-target reactions:
-
pH Control: Maintaining the reaction pH within the optimal range for cysteine modification (pH 7.5-8.5) can help favor the desired reaction. Lowering the pH can reduce the reactivity of histidine.
-
Stoichiometry: Use the lowest effective molar excess of the this compound to reduce the likelihood of off-target modifications.
-
Reaction Time: Keep the reaction time as short as possible while still allowing for sufficient modification of the target cysteine residues.
-
Quenching: After the desired reaction time, quench the reaction with a small molecule containing a free sulfhydryl, such as dithiothreitol (B142953) (DTT) or 2-mercaptoethanol, to consume any unreacted iodoacetyl groups.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Low conjugation efficiency | Hydrolysis of NHS ester: The NHS ester is moisture-sensitive and can hydrolyze, rendering it inactive. | Prepare the reagent solution immediately before use. Avoid storing the reagent in solution. |
| Suboptimal pH: The pH of the reaction buffer is outside the optimal range for either the NHS ester or iodoacetyl reaction. | Ensure the reaction buffer pH is between 7 and 9 for the NHS ester reaction and between 7.5 and 8.5 for the iodoacetyl reaction. | |
| Presence of primary amines in the buffer: Buffers like Tris contain primary amines that will compete with the target protein for reaction with the NHS ester. | Use an amine-free buffer such as PBS or HEPES. | |
| Non-specific labeling/aggregation | Side reactions with histidine or lysine: The iodoacetyl group is reacting with non-target residues. | Optimize the reaction pH, stoichiometry, and time as described in the FAQs. Consider a quenching step. |
| High reagent concentration: A large excess of the crosslinker can lead to multiple modifications per protein, potentially causing aggregation. | Perform a titration experiment to determine the optimal molar ratio of the crosslinker to your protein. | |
| Difficulty purifying the conjugate | Unreacted crosslinker: Excess, unreacted this compound remains in the sample. | Use a desalting column or dialysis to remove unreacted crosslinker after the reaction is complete. |
Quantitative Data Summary
| Parameter | Lysine (NHS Ester Reaction) | Cysteine (Iodoacetyl Reaction) | Histidine (Iodoacetyl Side Reaction) |
| Optimal pH Range | 7.0 - 9.0 | 7.5 - 8.5 | > 6.0 (rate increases with pH) |
| Reactive Group | Primary Amine (-NH2) | Sulfhydryl (-SH) | Imidazole Ring |
| Bond Formed | Amide | Thioether | Alkylated Imidazole |
| Relative Reaction Rate | Fast | Very Fast | Slow |
Experimental Protocols
Protocol 1: Two-Step Conjugation to a Protein
This protocol describes the conjugation of this compound to a protein, first via the NHS ester to a primary amine, followed by the reaction of the iodoacetyl group with a sulfhydryl-containing molecule.
-
Protein Preparation: Dissolve the protein containing the primary amine in an amine-free buffer (e.g., PBS, HEPES) at pH 7.5.
-
NHS Ester Reaction:
-
Immediately before use, dissolve the this compound in a dry, water-miscible organic solvent like DMSO.
-
Add the desired molar excess of the crosslinker to the protein solution.
-
Incubate the reaction for 30-60 minutes at room temperature.
-
-
Removal of Excess Crosslinker: Remove unreacted this compound using a desalting column or dialysis against a suitable buffer (e.g., PBS at pH 7.5).
-
Iodoacetyl Reaction:
-
Introduce the molecule containing the free sulfhydryl to the reaction mixture.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C.
-
-
Quenching (Optional): Add a quenching reagent like DTT to a final concentration of 10-20 mM to stop the reaction.
-
Purification: Purify the final conjugate using an appropriate chromatography method (e.g., size-exclusion or affinity chromatography).
Protocol 2: Analysis of Conjugation by SDS-PAGE
-
Sample Preparation: Take aliquots of the reaction mixture at different time points (e.g., 0, 15, 30, 60 minutes). If quenching the reaction, add the quenching agent to a separate aliquot.
-
SDS-PAGE:
-
Mix the samples with SDS-PAGE loading buffer (reducing or non-reducing, depending on the experimental design).
-
Boil the samples for 5 minutes.
-
Load the samples onto a polyacrylamide gel.
-
Run the gel until the dye front reaches the bottom.
-
-
Staining: Stain the gel with a suitable protein stain (e.g., Coomassie Brilliant Blue) and destain.
-
Analysis: The conjugated protein should show a shift in molecular weight compared to the unconjugated protein. The intensity of the bands can provide a qualitative measure of conjugation efficiency.
Visual Diagrams
Caption: Two-step conjugation workflow using this compound.
Technical Support Center: Purification of Iodoacetyl-PEG4-NHS Ester Protein Conjugates
Welcome to the technical support center for the purification of protein conjugates synthesized using Iodoacetyl-PEG4-NHS ester. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and solutions for common challenges encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What is the general strategy for purifying proteins conjugated with a heterobifunctional linker like this compound?
A1: The purification is typically a multi-step process designed to remove unreacted protein, unreacted linker, and byproducts from the final conjugate. A common strategy involves a two-step reaction and purification workflow. First, the NHS ester end of the linker is reacted with the primary amines on the protein. This is followed by an intermediate purification step to remove excess, unreacted this compound.[1][2][3] Finally, the second conjugation reaction is performed by introducing a molecule with a free sulfhydryl group, which reacts with the iodoacetyl group on the protein-PEG conjugate. The final purification step then separates the desired protein conjugate from any remaining reactants.
Q2: What are the most common methods for purifying this compound protein conjugates?
A2: The most prevalent and effective methods leverage the physical and chemical differences between the desired conjugate and impurities. These include:
-
Size Exclusion Chromatography (SEC): This is a widely used technique that separates molecules based on their hydrodynamic radius.[] Since PEGylation increases the size of the protein, SEC is very effective at removing smaller, unreacted PEG linkers and other low-molecular-weight byproducts.[]
-
Tangential Flow Filtration (TFF): Also known as cross-flow filtration, TFF is a rapid and scalable method for buffer exchange and the removal of small, unconjugated molecules.[5] It is particularly useful for processing larger sample volumes.
-
Dialysis: This method involves the use of a semi-permeable membrane to separate the protein conjugate from smaller, unwanted molecules based on a concentration gradient. It is a gentle but often time-consuming method.[6]
-
Hydrophobic Interaction Chromatography (HIC): HIC separates molecules based on their hydrophobicity. PEGylation can alter a protein's surface hydrophobicity, which can be exploited for purification, particularly for separating different PEGylated species.[][7]
-
Ion Exchange Chromatography (IEX): IEX separates proteins based on their net charge. The attachment of PEG chains can shield the protein's surface charges, altering its interaction with IEX resins and allowing for the separation of conjugated from unconjugated protein.[]
Q3: How do I remove the unreacted this compound linker after the first conjugation step?
A3: It is crucial to remove the excess heterobifunctional linker after reacting the NHS ester with the protein and before adding the sulfhydryl-containing molecule. This prevents the unreacted linker from interfering with the second conjugation step.[2] The most common methods for this intermediate purification are size-based, including:
-
Desalting columns (a form of SEC): These are very effective for the rapid removal of small molecules from larger proteins.[1][2][3]
-
Dialysis or Diafiltration (TFF): These methods are also suitable for removing the small, unreacted linker.[1][3]
Q4: Can I purify the final conjugate in a single step after both reactions are complete?
A4: While a single purification step after both reactions is possible, it is generally not recommended. A two-step purification approach, with an intermediate purification after the first reaction, provides better control over the conjugation process and often results in a purer final product.[1][2] Performing the reaction in two distinct steps with intermediate purification minimizes the risk of the unreacted linker from the first step reacting with the molecule intended for the second step.
Troubleshooting Guide for Purification
The following table outlines common problems encountered during the purification of this compound protein conjugates, their potential causes, and recommended solutions.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low yield of purified conjugate | Protein precipitation during purification: Buffer conditions (pH, ionic strength) may be suboptimal, leading to aggregation. | - Optimize the buffer composition. Ensure the pH is at least 1 unit away from the protein's isoelectric point.- Consider adding stabilizing excipients to the buffer. |
| Non-specific binding to chromatography resin or filtration membrane: The conjugate may be adsorbing to the purification materials. | - For SEC, ensure the mobile phase has sufficient ionic strength to minimize secondary interactions.[8]- For TFF and dialysis, select membranes made from low protein-binding materials.[6] | |
| Overly stringent purification conditions: The elution conditions in chromatography may be too harsh, or the membrane cutoff in TFF/dialysis may be inappropriate. | - In IEX or HIC, use a shallower gradient for elution.- For TFF/dialysis, ensure the Molecular Weight Cut-Off (MWCO) of the membrane is at least 3-6 times smaller than the molecular weight of the conjugate.[9][10] | |
| Presence of unreacted protein in the final product | Incomplete conjugation reaction: The reaction may not have gone to completion. | - Re-optimize the conjugation reaction conditions (e.g., molar excess of linker, reaction time, pH). |
| Co-elution with the conjugate: The unreacted protein and the conjugate may have similar properties, making separation difficult. | - For SEC, ensure the column has sufficient resolution. A longer column or a resin with a smaller particle size may improve separation.- Consider using an orthogonal purification method like IEX or HIC, which separates based on charge or hydrophobicity, respectively.[] | |
| Presence of unreacted PEG linker in the final product | Inefficient removal during purification: The purification method may not be adequately separating the small linker from the large conjugate. | - For SEC, ensure the column is properly packed and the sample volume is not too large.[11]- For dialysis, increase the dialysis time and the frequency of buffer changes.[6]- For TFF, increase the number of diavolumes.[9] |
| Aggregation of the linker: The linker may form aggregates that co-elute with the protein conjugate. | - Ensure the linker is fully dissolved in the reaction buffer. | |
| Protein aggregation observed during or after purification | Exposure to harsh conditions: Changes in pH, high salt concentrations, or the presence of organic solvents can induce aggregation. | - Perform purification steps at a lower temperature (e.g., 4°C).- Avoid excessive concentrations of organic solvents if they were used to dissolve the linker.- Ensure rapid neutralization of the eluate if using low pH elution buffers in IEX. |
| Over-labeling of the protein: The attachment of too many PEG linkers can alter the protein's properties and lead to aggregation.[12] | - Reduce the molar excess of the this compound in the initial reaction. | |
| Broad or tailing peaks in SEC | Secondary interactions with the column matrix: The protein conjugate may be interacting with the SEC resin. | - Increase the ionic strength of the mobile phase (e.g., by increasing the salt concentration).[8]- Optimize the pH of the mobile phase. |
| Poorly packed column or system issues: The column may be compromised, or there may be excessive dead volume in the chromatography system. | - Check the column performance with a standard.- Minimize the length and diameter of tubing in the system to reduce band broadening.[11] | |
| Sample viscosity: A highly concentrated sample can lead to peak distortion. | - Dilute the sample before injection.[11] |
Quantitative Data Summary
The following tables provide general guidelines for key parameters in the purification of this compound protein conjugates. Optimal conditions should be determined empirically for each specific conjugate.
Table 1: Size Exclusion Chromatography (SEC) Parameters
| Parameter | Recommendation | Rationale |
| Mobile Phase | 150 mM Phosphate Buffer, pH 7.0 | A common starting point for protein SEC, providing good buffering capacity and physiological pH.[8] |
| Flow Rate | Lower flow rates generally improve resolution. | Allows more time for diffusion into and out of the resin pores, enhancing separation.[11] |
| Sample Volume | < 2-5% of the total column volume. | Minimizes band broadening and improves resolution.[13] |
| Resin Selection | Choose a resin with a fractionation range appropriate for separating the conjugate from unreacted protein and linker. | Ensures that the molecules of interest are well-resolved within the separation range of the column. |
Table 2: Tangential Flow Filtration (TFF) / Dialysis Parameters
| Parameter | Recommendation | Rationale |
| Membrane MWCO | 3-6 times lower than the molecular weight of the conjugate. | Ensures complete retention of the conjugate while allowing efficient removal of smaller impurities.[9][10] |
| Diafiltration Volumes | 5-10 diavolumes for buffer exchange and removal of small molecules. | A sufficient number of volume exchanges are needed to reduce the concentration of impurities to negligible levels.[9] |
| Transmembrane Pressure (TMP) | Optimize to balance flux and prevent membrane fouling. | A TMP that is too high can lead to the formation of a gel layer on the membrane, reducing performance.[14] |
Experimental Protocols
Protocol 1: Two-Step Purification of this compound Protein Conjugate
This protocol outlines a two-step purification strategy for a protein first reacted with the NHS ester end of the linker, followed by conjugation to a sulfhydryl-containing molecule.
Step 1: Reaction with NHS Ester and Intermediate Purification
-
Protein Preparation: Dialyze the protein into an amine-free buffer, such as Phosphate-Buffered Saline (PBS), at pH 7.2-8.5.
-
Linker Preparation: Immediately before use, dissolve the this compound in an anhydrous organic solvent like DMSO or DMF.
-
Conjugation Reaction 1: Add a 10- to 20-fold molar excess of the dissolved linker to the protein solution. The final concentration of the organic solvent should ideally be less than 10%. Incubate for 30-60 minutes at room temperature or 2 hours at 4°C.[15]
-
Intermediate Purification: Immediately after incubation, remove the unreacted this compound using a desalting column equilibrated with a suitable buffer for the next reaction step (e.g., PBS at pH 6.5-7.5).[2][3] This step is critical to prevent side reactions in the next step.
Step 2: Reaction with Sulfhydryl Group and Final Purification
-
Preparation of Sulfhydryl-Containing Molecule: Ensure the molecule to be conjugated has a free sulfhydryl group. If necessary, reduce any disulfide bonds using a reducing agent like TCEP and subsequently remove the reducing agent.
-
Conjugation Reaction 2: Add the sulfhydryl-containing molecule to the purified, maleimide-activated protein from Step 1. Incubate for 1-2 hours at room temperature or overnight at 4°C.
-
Quenching (Optional): To stop the reaction, a quenching agent with a free thiol, such as L-cysteine or 2-mercaptoethanol, can be added.[16]
-
Final Purification: Purify the final protein conjugate from unreacted molecules and byproducts using an appropriate method such as Size Exclusion Chromatography (SEC), Tangential Flow Filtration (TFF), or dialysis.
-
For SEC: Use a column with a suitable fractionation range to separate the final conjugate from any unreacted protein or other impurities.
-
For TFF/Dialysis: Use a membrane with an appropriate MWCO to retain the conjugate while removing smaller contaminants.
-
Visualizations
Caption: Experimental workflow for two-step conjugation and purification.
Caption: Troubleshooting decision tree for purification issues.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. benchchem.com [benchchem.com]
- 3. SMCC and SMCC Plus™ Protein Crosslinkers | AAT Bioquest [aatbio.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. agilent.com [agilent.com]
- 9. benchchem.com [benchchem.com]
- 10. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 11. cytivalifesciences.com [cytivalifesciences.com]
- 12. adcreview.com [adcreview.com]
- 13. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 14. repligen.com [repligen.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
Technical Support Center: Quenching Unreacted Iodoacetyl-PEG4-NHS Ester
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for effectively quenching unreacted Iodoacetyl-PEG4-NHS ester in solution.
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to quench the unreacted this compound?
Quenching is a critical step to terminate the conjugation reaction. Failing to quench the unreacted this compound can lead to several undesirable outcomes:
-
Non-specific Labeling: The highly reactive iodoacetyl and NHS ester groups can continue to react with non-target molecules in the sample, leading to non-specific labeling and potentially confounding downstream analysis.
-
Over-alkylation/acylation: The target molecule may be modified at multiple, unintended sites, which can alter its biological activity, folding, and stability.
-
Instability of the Conjugate: Unreacted moieties can lead to side reactions over time, potentially compromising the integrity of the final conjugate.
Q2: What are the reactive groups in this compound and what do they target?
This compound is a heterobifunctional crosslinker with two distinct reactive groups:
-
Iodoacetyl group: This group specifically reacts with sulfhydryl (thiol) groups, primarily found on cysteine residues in proteins, to form a stable thioether bond. This reaction is most efficient at a pH between 7.5 and 8.5.[1]
-
N-hydroxysuccinimide (NHS) ester: This group reacts with primary amines, such as the N-terminus of a protein or the side chain of lysine (B10760008) residues, to form a stable amide bond. This reaction is most efficient at a pH between 7.2 and 8.5.[1]
Q3: What are the recommended quenching agents for each reactive group?
Due to the bifunctional nature of the reagent, a two-step or combined quenching strategy may be necessary depending on the experimental design.
-
For the Iodoacetyl Group: Thiol-containing reagents are the most effective quenchers.
-
Dithiothreitol (DTT): A strong reducing agent that rapidly quenches iodoacetyl groups. However, it can also reduce disulfide bonds in proteins.
-
L-Cysteine: A milder and effective quenching agent, particularly suitable for applications where preserving disulfide bonds is crucial.[2][3]
-
2-Mercaptoethanol (BME): Another effective thiol-based quencher.
-
-
For the NHS Ester Group: Reagents containing primary amines are typically used.
-
Tris (tris(hydroxymethyl)aminomethane): A common and effective quenching agent.[1][4]
-
Glycine: Another widely used primary amine-containing quencher.[1][4][5]
-
Hydroxylamine: Can also be used to quench NHS esters.
-
Hydrolysis: Increasing the pH to above 8.6 will accelerate the hydrolysis of the NHS ester, effectively quenching its reactivity.[6]
-
Quenching Agent Selection Guide
The choice of quenching agent depends on the specific requirements of the experiment, particularly the stability of the target molecule and the nature of the downstream applications.
| Quenching Agent | Target Group | Recommended Concentration | Typical Incubation Time | Key Considerations |
| Dithiothreitol (DTT) | Iodoacetyl | 5-20 mM | 15-30 minutes | Potent reducing agent; may cleave disulfide bonds. |
| L-Cysteine | Iodoacetyl | 10-50 mM | 15-30 minutes | Milder alternative to DTT; less likely to affect disulfide bonds. |
| 2-Mercaptoethanol (BME) | Iodoacetyl | 10-50 mM | 15-30 minutes | Effective, but has a strong odor and should be used in a well-ventilated area. |
| Tris | NHS Ester | 20-50 mM | 15-30 minutes | Commonly used and effective. Ensure the final pH is suitable for your molecule. |
| Glycine | NHS Ester | 20-50 mM | 15-30 minutes | A simple and effective quenching agent. |
| Hydroxylamine | NHS Ester | 10-50 mM | 15-30 minutes | Another effective option for quenching NHS esters. |
| High pH (Hydrolysis) | NHS Ester | pH > 8.6 | ~10-30 minutes | A reagent-free quenching method. The half-life of NHS esters decreases significantly at higher pH. At pH 8.6 and 4°C, the half-life is approximately 10 minutes.[4][6] |
Experimental Protocols
Protocol 1: Sequential Quenching of Iodoacetyl and NHS Ester Groups
This protocol is recommended when the conjugation reaction involves a two-step process where one functional group is reacted first, followed by the second.
-
Primary Conjugation: Perform the initial conjugation reaction targeting either the sulfhydryl or primary amine groups according to your experimental protocol.
-
First Quenching Step:
-
If the first reaction targeted sulfhydryl groups with the iodoacetyl moiety, add a thiol-based quenching agent (e.g., L-cysteine to a final concentration of 20 mM).
-
If the first reaction targeted primary amines with the NHS ester, add an amine-based quenching agent (e.g., Tris to a final concentration of 50 mM).
-
-
Incubation: Incubate for 15-30 minutes at room temperature.
-
Buffer Exchange (Optional but Recommended): To remove the first quenching agent and any byproducts, perform a buffer exchange using a desalting column or dialysis into a suitable buffer for the second conjugation step.
-
Second Conjugation: Perform the second conjugation reaction targeting the remaining reactive group.
-
Second Quenching Step: Add the appropriate quenching agent for the second reactive group (e.g., Tris if the second reaction targeted the NHS ester).
-
Incubation: Incubate for 15-30 minutes at room temperature.
-
Purification: Purify the final conjugate to remove excess quenching agents and byproducts using methods such as dialysis, size-exclusion chromatography, or affinity chromatography.
Protocol 2: Simultaneous Quenching of Both Reactive Groups
This protocol can be used after a one-pot conjugation reaction where both iodoacetyl and NHS ester groups have been allowed to react.
-
Conjugation Reaction: Perform the conjugation reaction according to your experimental protocol.
-
Combined Quenching: Prepare a quenching solution containing both a thiol-based quencher and an amine-based quencher. For example, a solution containing 20 mM L-cysteine and 50 mM Tris.
-
Addition of Quenching Solution: Add the combined quenching solution to the reaction mixture.
-
Incubation: Incubate for 30 minutes at room temperature.
-
Purification: Purify the final conjugate using appropriate methods to remove excess reagents and byproducts.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low Conjugation Yield | Hydrolysis of NHS ester: The NHS ester is moisture-sensitive and can hydrolyze over time, especially at higher pH. | Use fresh, anhydrous DMSO or DMF to dissolve the this compound immediately before use. Perform the reaction at a pH between 7.2 and 8.5.[7] Consider running the reaction at a lower temperature (e.g., 4°C) for a longer duration to minimize hydrolysis.[7] |
| Oxidation of sulfhydryl groups: Cysteine residues can oxidize to form disulfide bonds, rendering them unreactive towards the iodoacetyl group. | If necessary, pre-reduce your protein with DTT or TCEP and subsequently remove the reducing agent before adding the crosslinker.[1] | |
| Presence of competing nucleophiles in the buffer: Buffers containing primary amines (e.g., Tris, glycine) will compete with the target molecule for reaction with the NHS ester.[5][7] Buffers containing thiols will react with the iodoacetyl group. | Use amine-free and thiol-free buffers such as phosphate-buffered saline (PBS) or HEPES for the conjugation reaction. | |
| Non-specific Binding or Aggregation | Excess unquenched crosslinker: Unreacted this compound can cause non-specific labeling and aggregation. | Ensure complete quenching by using a sufficient excess of the quenching agent and adequate incubation time. |
| High concentration of the crosslinker: Using a large molar excess of the crosslinker can lead to non-specific modifications. | Optimize the molar ratio of the crosslinker to your target molecule. | |
| Loss of Biological Activity of the Conjugate | Modification of critical residues: The crosslinker may have reacted with amino acids in the active site or binding interface of the protein. | If possible, use site-directed mutagenesis to remove reactive residues from critical regions. Alternatively, consider a different crosslinking chemistry that targets other amino acids. |
| Reduction of essential disulfide bonds: The use of DTT as a quenching agent may have disrupted the protein's structure. | Use a milder quenching agent for the iodoacetyl group, such as L-cysteine. | |
| Inconsistent Results | Variability in reagent quality: The this compound may have degraded due to improper storage. | Store the reagent desiccated and protected from light at the recommended temperature. Allow the vial to warm to room temperature before opening to prevent condensation.[8] |
| Light sensitivity of the iodoacetyl group: Iodoacetyl compounds can be light-sensitive. | Perform the reaction in the dark or in amber-colored tubes.[1] |
Visualizations
Caption: General experimental workflow for bioconjugation using this compound.
Caption: Quenching pathways for unreacted this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. The Impact of Different Alkylation Quenching Methods on Tryptic Activity and Protein Identification in Proteomics Sample Preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. Troubleshooting Guides - Creative Biolabs [creative-biolabs.com]
- 6. help.lumiprobe.com [help.lumiprobe.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
impact of buffer choice on Iodoacetyl-PEG4-NHS ester reaction kinetics
Welcome to the technical support center for Iodoacetyl-PEG4-NHS ester. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this bifunctional crosslinker. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for reacting this compound with a protein?
The optimal pH for using this compound depends on which functional group you are targeting. The NHS ester moiety reacts with primary amines (like the side chain of lysine (B10760008) residues) most efficiently at a pH range of 7.2 to 8.5.[1][2][] The iodoacetyl group specifically reacts with sulfhydryl groups (from cysteine residues) at an optimal pH of 7.5 to 8.5.[4][5] For many applications, a pH of 8.0-8.5 is a good starting point for the iodoacetyl reaction.[5]
Q2: Which buffers are recommended for conjugation reactions with this compound?
It is crucial to use a buffer that does not contain primary amines, as these will compete with your target molecule for reaction with the NHS ester.[2][6] Recommended buffers include:
For proteins sensitive to higher pH, PBS at pH 7.4 can be used, but this will slow down the NHS ester reaction and may require longer incubation times.[2][7]
Q3: Are there any buffers I should avoid?
Yes. Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine (B1666218), should be avoided as they will quench the NHS ester reaction.[2][6] These buffers can, however, be used to intentionally stop the reaction.[6]
Q4: How should I handle the solubility of this compound?
Like many NHS esters, this compound may have limited solubility in aqueous buffers.[6] It is recommended to first dissolve the reagent in a dry, water-miscible organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) immediately before use.[4][8] This solution can then be added to your protein solution in the appropriate reaction buffer.
Q5: What are the primary competing reactions I should be aware of?
For the NHS ester, the main competing reaction is hydrolysis, where the ester reacts with water and becomes non-reactive. The rate of hydrolysis increases significantly with higher pH.[1][9] For the iodoacetyl group, potential side reactions can occur with histidine or methionine residues at high reagent excess or with prolonged reaction times.[4] To minimize side reactions with the iodoacetyl group, it is recommended to perform the reaction in the dark to limit the formation of free iodine, which can react with tyrosine, histidine, and tryptophan residues.[4][10]
Q6: How can I quench the reaction?
To stop the NHS ester reaction, you can add a buffer containing primary amines, such as Tris or glycine, to a final concentration of 20-50 mM.[4][6] For the iodoacetyl reaction, a small molecule thiol like 2-mercaptoethanol (B42355) or L-cysteine can be added to quench any unreacted iodoacetyl groups.[4]
Troubleshooting Guide
| Problem | Potential Cause | Solution |
| Low or No Labeling | Incorrect Buffer pH: The pH is outside the optimal range for the targeted functional group. | Verify the pH of your reaction buffer is between 7.2-8.5 for NHS ester reactivity and 7.5-8.5 for iodoacetyl reactivity.[2][4] |
| Buffer Contains Primary Amines: Buffers like Tris or glycine are quenching the NHS ester reaction. | Use an amine-free buffer such as PBS, HEPES, or Borate.[1][2] If your protein is in an incompatible buffer, perform a buffer exchange before the reaction. | |
| Hydrolysis of NHS Ester: The NHS ester has been inactivated by exposure to water. | Prepare the this compound solution in anhydrous DMSO or DMF immediately before use.[4][8] Avoid storing the reagent in solution. | |
| Inactive Iodoacetyl Group: The iodoacetyl group has degraded. | Store the reagent protected from light. Prepare solutions fresh. | |
| Protein Precipitation | High Concentration of Organic Solvent: Adding too much dissolved reagent in organic solvent can cause the protein to precipitate. | Keep the final concentration of the organic solvent in the reaction mixture low (typically between 0.5% and 10%).[1] |
| Protein Instability: The protein is not stable at the reaction pH. | Conduct a stability test of your protein at the intended reaction pH before conjugation. A compromise on pH may be necessary, which might require a longer reaction time.[5] | |
| Inconsistent Results | pH Drift: During large-scale reactions, the hydrolysis of the NHS ester can cause the pH of the reaction mixture to decrease.[2][8] | Monitor the pH throughout the reaction or use a more concentrated buffer to maintain pH stability.[2][8] |
| Reagent Quality: Impurities in the reagent or solvents can affect the outcome. | Use high-quality, anhydrous DMSO or amine-free DMF.[2] |
Data Presentation
Table 1: Impact of pH on NHS Ester Reaction Kinetics
| pH | Amine Reactivity | NHS Ester Hydrolysis Rate | Overall Efficiency |
| < 7.0 | Low (amines are protonated) | Slow | Low |
| 7.2 - 8.5 | High (amines are deprotonated) | Moderate | Optimal[1][2] |
| > 8.5 | High | High | Decreased due to rapid hydrolysis[1] |
Table 2: Half-life of NHS Ester Hydrolysis
| pH | Temperature | Half-life |
| 7.0 | 0°C | 4 to 5 hours[1] |
| 8.6 | 4°C | 10 minutes[1] |
Table 3: Impact of pH on Iodoacetyl Reaction Kinetics
| pH | Sulfhydryl Reactivity | Potential Side Reactions | Overall Selectivity |
| 6.5 - 7.5 | Moderate | Low | High |
| 7.5 - 8.5 | Optimal (thiolate anion is the potent nucleophile) | Minimal with controlled stoichiometry[4] | Very High[4] |
| > 8.5 | High | Increased risk of reaction with histidine and lysine | Decreased[11] |
Experimental Protocols
General Protocol for Two-Step Labeling of a Protein with this compound
This protocol assumes a two-step reaction: first targeting amines with the NHS ester, followed by targeting sulfhydryls with the iodoacetyl group.
Materials:
-
Protein of interest in an amine-free and thiol-free buffer (e.g., 0.1 M phosphate (B84403) buffer, 150 mM NaCl, pH 7.5)
-
This compound
-
Anhydrous DMSO or DMF
-
Reaction Buffer A (for NHS ester reaction): 0.1 M Sodium Phosphate, 150 mM NaCl, pH 8.0-8.3
-
Reaction Buffer B (for iodoacetyl reaction): 0.1 M Sodium Phosphate, 150 mM NaCl, pH 8.0-8.5
-
Quenching Solution A (for NHS ester): 1 M Tris-HCl, pH 8.0
-
Quenching Solution B (for iodoacetyl): 1 M 2-mercaptoethanol or L-cysteine
-
Desalting column or dialysis equipment
Procedure:
Step 1: NHS Ester Labeling (Amine Reaction)
-
Protein Preparation: Dissolve the protein in Reaction Buffer A to a concentration of 1-10 mg/mL.[4]
-
Reagent Preparation: Immediately before use, dissolve the this compound in DMSO or DMF.[4]
-
Reaction: Add a 5- to 20-fold molar excess of the dissolved this compound to the protein solution while gently stirring.[4]
-
Incubation: Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C.[4]
-
Quenching (Optional): Stop the reaction by adding Quenching Solution A to a final concentration of 20-50 mM.[4]
-
Purification: Remove excess, unreacted reagent by dialysis or using a desalting column, exchanging the buffer to Reaction Buffer B.
Step 2: Iodoacetyl Labeling (Sulfhydryl Reaction)
-
Reduction of Disulfides (if necessary): If the target cysteine residues are in disulfide bonds, they must be reduced first. Incubate the protein with a 5- to 20-fold molar excess of a reducing agent like DTT or TCEP for 1 hour at room temperature. The reducing agent must be removed before proceeding, typically with a desalting column.[4]
-
Reaction: The protein is now in Reaction Buffer B. The iodoacetyl group of the conjugated linker is now ready to react.
-
Incubation: Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.[4]
-
Quenching: Quench the reaction by adding Quenching Solution B.[4]
-
Final Purification: Purify the final conjugate from excess quenching reagent and byproducts using a suitable method like dialysis or gel filtration.
Visualizations
Caption: Reaction mechanism of this compound.
Caption: Experimental workflow for protein conjugation.
Caption: Troubleshooting logic for low labeling efficiency.
References
- 1. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. covachem.com [covachem.com]
- 7. glenresearch.com [glenresearch.com]
- 8. lumiprobe.com [lumiprobe.com]
- 9. benchchem.com [benchchem.com]
- 10. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 11. benchchem.com [benchchem.com]
Validation & Comparative
Analyzing Protein Modifications: A Guide to SDS-PAGE and Western Blotting of Iodoacetyl-PEG4-NHS Ester Products
For Researchers, Scientists, and Drug Development Professionals
The covalent modification of proteins with reagents like Iodoacetyl-PEG4-NHS ester is a cornerstone of modern bioconjugation, enabling the development of antibody-drug conjugates (ADCs), PROTACs, and other targeted therapeutics. Accurate analysis of the resulting products is critical to ensure the efficacy, safety, and batch-to-batch consistency of these complex biomolecules. This guide provides a comprehensive comparison of SDS-PAGE and Western blotting for the analysis of proteins modified with this compound, offering insights into its performance relative to other common crosslinkers and providing detailed experimental protocols.
Performance Comparison: this compound vs. Alternatives
This compound is a heterobifunctional crosslinker, featuring an NHS ester that reacts with primary amines (like the side chain of lysine (B10760008) residues or the N-terminus of a protein) and an iodoacetyl group that targets sulfhydryl groups (from cysteine residues). This dual reactivity allows for specific conjugation strategies. The inclusion of a polyethylene (B3416737) glycol (PEG) spacer enhances the solubility and can reduce the immunogenicity of the resulting conjugate.
The choice of crosslinker significantly impacts the characteristics of the final product and the interpretation of analytical results. Below is a comparison of this compound with another common class of sulfhydryl-reactive reagents, maleimides, also in a PEGylated NHS ester format.
| Feature | This compound | Maleimide-PEG4-NHS Ester |
| Sulfhydryl Reaction Chemistry | Nucleophilic Substitution (SN2) | Michael Addition |
| Optimal pH for Sulfhydryl Reaction | 8.0 - 8.5[1] | 6.5 - 7.5[1] |
| Reaction Rate with Sulfhydryls | High[1] | Very High (approx. 1,000 times faster than with amines at pH 7.0)[1] |
| Resulting Bond with Sulfhydryl | Stable Thioether[1] | Thioether (Thiosuccinimide adduct)[1] |
| Conjugate Stability | Highly stable and irreversible[1] | Can be susceptible to hydrolysis and retro-Michael addition (thiol exchange), potentially leading to instability[1] |
| Potential for Side Reactions | At pH > 8.5, can react with other nucleophiles like histidine.[1] | At pH > 7.5, reactivity with primary amines increases, and the maleimide (B117702) ring is more prone to hydrolysis.[1] |
Experimental Analysis: SDS-PAGE and Western Blotting
SDS-PAGE and Western blotting are fundamental techniques for assessing the outcome of a protein modification reaction. They provide information on the extent of modification (degree of labeling), the formation of crosslinked species, and the purity of the final product.
The Challenge of PEGylation in SDS-PAGE
A key consideration when analyzing PEGylated proteins is the interaction between the PEG chain and the sodium dodecyl sulfate (B86663) (SDS) in the electrophoresis buffer. This interaction can lead to:
-
Anomalous Migration: PEGylated proteins often migrate slower on SDS-PAGE than their molecular weight would suggest, appearing larger than they are.[2] This is due to the PEG chain binding a large amount of SDS, which increases the hydrodynamic radius of the protein-SDS complex.
-
Band Broadening and Smearing: The heterogeneity of PEGylation (i.e., a mixture of proteins with different numbers of PEG chains attached) and the interaction with SDS can result in broad, smeared bands, making precise quantification difficult.[3]
Recommendation: For clearer resolution of PEGylated proteins, Native PAGE is a highly recommended alternative.[2][3] By omitting SDS, the issues of anomalous migration and band smearing due to PEG-SDS interaction are eliminated.
Visualizing this compound Products
The following diagram illustrates the expected outcomes when analyzing a protein modification reaction with this compound by SDS-PAGE and Western blot.
Detailed Experimental Protocols
Protein Labeling with this compound
This protocol provides a general guideline. Optimal conditions, such as the molar excess of the reagent and reaction time, should be determined empirically for each specific protein.
Materials:
-
Protein of interest in an amine-free and sulfhydryl-free buffer (e.g., PBS, pH 7.2-7.5)
-
This compound
-
Anhydrous DMSO or DMF
-
Reducing agent (e.g., DTT or TCEP), if reduction of disulfide bonds is required
-
Quenching reagent (e.g., Tris, glycine (B1666218), or L-cysteine)
-
Desalting column or dialysis equipment
Procedure:
-
Protein Preparation:
-
If targeting internal cysteines that are part of a disulfide bond, the protein must first be reduced. Incubate the protein with a 10-20 fold molar excess of TCEP for 1 hour at room temperature.
-
Immediately before adding the this compound, remove the reducing agent using a desalting column.
-
-
Reagent Preparation: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to create a stock solution (e.g., 10 mM).
-
Labeling Reaction (Two-Step):
-
Step 1 (Amine Reaction): Adjust the pH of the protein solution to 7.2-8.0. Add a 5-20 fold molar excess of the dissolved this compound to the protein solution. Incubate for 30-60 minutes at room temperature or 2 hours on ice.
-
Step 2 (Sulfhydryl Reaction): Adjust the pH of the reaction mixture to 8.0-8.5. Incubate for an additional 2 hours at room temperature, protected from light.
-
-
Quenching: Stop the reaction by adding a quenching reagent to a final concentration of 20-50 mM. Tris or glycine will quench the NHS ester, while L-cysteine will quench the iodoacetyl group.
-
Purification: Remove excess, unreacted reagent and byproducts by dialysis or using a desalting column.
SDS-PAGE Analysis
Procedure:
-
Mix the labeled protein sample with 2x Laemmli sample buffer (non-reducing).
-
Heat the samples at 70°C for 10 minutes. Note: Avoid boiling, as this can lead to the loss of the PEG chain from maleimide-conjugated proteins, though the thioether bond from the iodoacetyl reaction is more stable.
-
Load the samples onto a polyacrylamide gel (e.g., 4-20% gradient gel).
-
Run the gel according to the manufacturer's instructions.
-
Stain the gel with Coomassie Brilliant Blue or a silver stain to visualize the protein bands.
Western Blot Analysis
Procedure:
-
Following SDS-PAGE, transfer the proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10-15 minutes each.
-
Add an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imaging system.
Logical Workflow for Analysis
The following diagram outlines the decision-making process and workflow for analyzing protein modifications with this compound.
By understanding the unique properties of this compound and the nuances of analyzing PEGylated proteins, researchers can design more effective experiments and accurately interpret their results, ultimately accelerating the development of novel protein-based therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Native PAGE eliminates the problem of PEG-SDS interaction in SDS-PAGE and provides an alternative to HPLC in characterization of protein PEGylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 5. [PDF] Simultaneous detection of free polyethylene glycol and PEGylated proteins by western blot | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. PEG Polyclonal Antibody (PA5-32247) [thermofisher.com]
A Researcher's Guide to LC-MS Analysis of Peptides Labeled with Iodoacetyl-PEG4-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Iodoacetyl-PEG4-NHS ester for peptide labeling in liquid chromatography-mass spectrometry (LC-MS) analysis against other common labeling reagents. We will delve into the performance characteristics, experimental protocols, and data analysis workflows, offering supporting data to inform your experimental design.
Introduction to this compound
This compound is a heterobifunctional crosslinker that possesses two distinct reactive moieties, enabling the conjugation of molecules to both sulfhydryl and amine groups. The iodoacetyl group specifically reacts with free sulfhydryls, such as those on cysteine residues, while the N-hydroxysuccinimide (NHS) ester targets primary amines, like the N-terminus of a peptide or the side chain of lysine (B10760008) residues. The polyethylene (B3416737) glycol (PEG) spacer (PEG4) enhances solubility and reduces steric hindrance. This dual reactivity makes it a versatile tool in chemical biology and proteomics for creating stable linkages.
Comparative Analysis of Labeling Chemistries
The choice of a labeling reagent is critical and depends on the specific amino acid residues to be targeted, the desired stability of the linkage, and the downstream analytical method. Here, we compare the chemistries of this compound with common alternatives.
Sulfhydryl-Reactive Chemistry: Iodoacetyl vs. Maleimide (B117702)
The iodoacetyl group of the this compound targets cysteine residues. A primary alternative for this reaction is the maleimide group.
| Feature | Iodoacetyl | Maleimide |
| Reaction Type | Nucleophilic Substitution (SN2) | Michael Addition |
| Optimal pH | 7.5 - 8.5 | 6.5 - 7.5 |
| Bond Formed | Stable Thioether Bond | Thiosuccinimide Linkage |
| Bond Stability | Highly stable and irreversible. | The thiosuccinimide linkage can be unstable and may undergo retro-Michael reactions, leading to deconjugation, especially in the presence of other thiols[1][2][3]. |
| Specificity | High for sulfhydryls, but can show some reactivity towards other nucleophilic residues like histidine and methionine at higher pH and longer reaction times[4]. | Very high for sulfhydryls at neutral pH[5]. |
Key Takeaway: Iodoacetyl chemistry forms a more stable conjugate compared to maleimides, which is a significant advantage for applications requiring long-term sample stability and robust quantification. However, maleimides can offer faster reaction kinetics under milder pH conditions.
Amine-Reactive Chemistry: NHS Ester vs. Other Amine-Reactive Groups
The NHS ester moiety of the this compound reacts with primary amines. Other amine-reactive chemistries, such as isothiocyanates, are also used in proteomics. A widely adopted alternative for quantitative proteomics is the use of isobaric tags like Tandem Mass Tags (TMT), which also utilize an NHS ester for amine reactivity.
| Feature | NHS Ester | Isothiocyanate | TMT (NHS Ester-based) |
| Reaction Type | Acyl Substitution | Thiourea Formation | Acyl Substitution |
| Optimal pH | 7.2 - 8.5[6] | ~9.0 | 8.0 - 8.5 |
| Bond Formed | Stable Amide Bond | Thiourea Bond | Stable Amide Bond |
| Multiplexing | No inherent multiplexing | No inherent multiplexing | Up to 18-plex or more with TMTpro reagents[7]. |
| Quantitative Strategy | Label-free or stable isotope dilution | Label-free or stable isotope dilution | Isobaric labeling for relative quantification at the MS/MS or MS3 level[8]. |
Key Takeaway: NHS esters are a reliable and widely used chemistry for labeling primary amines, forming stable amide bonds. For quantitative proteomics, isobaric tags like TMT, which are also based on NHS ester chemistry, offer the significant advantage of multiplexing, allowing for higher throughput and more precise relative quantification across multiple samples. The efficiency of TMT labeling is highly dependent on maintaining the optimal pH[9].
Experimental Protocols
Detailed and validated protocols are essential for reproducible results. Below are generalized protocols for peptide labeling.
General Peptide Labeling Workflow
The following diagram outlines a typical workflow for preparing labeled peptides for LC-MS/MS analysis.
Protocol for Labeling with this compound
This protocol is a general guideline and may require optimization for your specific sample and application.
-
Protein Extraction, Reduction, and Digestion:
-
Extract proteins from your sample using a suitable lysis buffer.
-
Reduce disulfide bonds with a reducing agent like DTT (dithiothreitol) or TCEP (tris(2-carboxyethyl)phosphine).
-
Alkylate free cysteines with iodoacetamide (B48618) to prevent disulfide bond reformation.
-
Digest the proteins into peptides using an enzyme such as trypsin.
-
Desalt the peptide mixture using a solid-phase extraction (SPE) cartridge.
-
-
Peptide Labeling:
-
Resuspend the dried peptides in a labeling buffer (e.g., 100 mM TEAB or HEPES, pH 8.0-8.5).
-
Dissolve the this compound in a compatible organic solvent (e.g., DMSO or acetonitrile).
-
Add the labeling reagent to the peptide solution at a specific molar excess (e.g., 10- to 20-fold). The optimal ratio should be determined empirically.
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
-
Quenching and Cleanup:
-
Quench the reaction by adding a solution containing primary amines (e.g., Tris or hydroxylamine) to consume excess NHS ester and a thiol-containing compound (e.g., L-cysteine or mercaptoethanol) to quench the iodoacetyl groups.
-
Combine the labeled samples if performing a multiplexed experiment.
-
Clean up the labeled peptide mixture using SPE to remove excess reagent and salts.
-
LC-MS/MS Analysis
-
Resuspend the final peptide sample in a suitable solvent for LC-MS analysis (e.g., 0.1% formic acid in water).
-
Separate the peptides using a reversed-phase liquid chromatography system with a gradient appropriate for peptide elution.
-
Analyze the eluting peptides on a high-resolution mass spectrometer. Data can be acquired in either Data-Dependent Acquisition (DDA) or Data-Independent Acquisition (DIA) mode.
Data Analysis
The data analysis workflow will depend on the chosen quantification strategy.
Software for Data Analysis
Several software packages are available for analyzing quantitative proteomics data:
-
MaxQuant: A popular free software for analyzing large mass-spectrometric datasets. It supports various labeling techniques, including TMT, and label-free quantification[10][11].
-
Proteome Discoverer (Thermo Fisher Scientific): A comprehensive data analysis platform for qualitative and quantitative proteomics, with integrated workflows for TMT data analysis[7].
-
MSstatsTMT: An R-based tool for the statistical analysis of TMT-based quantitative proteomics data[12].
Data Analysis Workflow for Isobaric Labeled Peptides (e.g., TMT)
Application in Signaling Pathway Analysis: Redox Proteomics
Cysteine-reactive probes like this compound are valuable tools for studying redox signaling pathways, where the oxidation state of cysteine residues plays a crucial regulatory role[13][14][15]. Changes in the reactivity of cysteines can indicate alterations in protein function in response to oxidative stress.
The diagram below illustrates a simplified signaling pathway where a cysteine-reactive probe could be used to identify proteins with altered cysteine redox states upon stimulation.
In this example, oxidative stress leads to the oxidation of a cysteine residue on "Kinase 2," altering its activity and downstream signaling. By treating cells with a cysteine-reactive probe before and after the stimulus, researchers can use LC-MS to quantify the change in labeling of the specific cysteine on "Kinase 2," thereby identifying it as a redox-regulated protein.
Conclusion
This compound offers a versatile and robust method for labeling peptides for LC-MS analysis, targeting both cysteine and primary amine residues with high stability. When compared to maleimide-based reagents, the iodoacetyl group provides a more stable thioether linkage, which is advantageous for quantitative accuracy. The NHS ester functionality is a well-established method for amine labeling, and for high-throughput quantitative studies, isobaric tagging reagents like TMT, which also utilize NHS chemistry, are a powerful alternative. The choice of labeling reagent should be guided by the specific research question, the desired stability of the conjugate, and the required level of multiplexing. Careful optimization of the labeling protocol and a robust data analysis workflow are crucial for obtaining high-quality, reproducible results.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Development of applicable thiol-linked antibody–drug conjugates with improved stability and therapeutic index - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. KEGG PATHWAY: map00270 [kegg.jp]
- 7. TMT Based LC-MS2 and LC-MS3 Experiments [proteomics.com]
- 8. TMT Labeling for Optimized Sample Preparation in Quantitative Proteomics - Aragen Life Sciences [aragen.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. MaxQuant Software: Comprehensive Guide for Mass Spectrometry Data Analysis - MetwareBio [metwarebio.com]
- 11. MaxQuant [maxquant.org]
- 12. Quantitative analysis of the cysteine redoxome by iodoacetyl tandem mass tags - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cysteine Reactivity Profiling to Unveil Redox Regulation in Phytopathogens | Springer Nature Experiments [experiments.springernature.com]
- 14. Contemporary proteomic strategies for cysteine redoxome profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 15. biorxiv.org [biorxiv.org]
A Head-to-Head Comparison: Iodoacetyl-PEG4-NHS Ester vs. SMCC for Antibody Conjugation
For researchers, scientists, and drug development professionals, the choice of a crosslinker is a critical decision in the development of antibody-drug conjugates (ADCs) and other antibody conjugates. The linker's chemical properties directly influence the conjugation efficiency, the stability of the final product, and ultimately, its biological activity. This guide provides an objective, data-driven comparison of two popular heterobifunctional crosslinkers: Iodoacetyl-PEG4-NHS ester and Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC).
This guide will delve into the fundamental chemistry, comparative performance, and experimental protocols for each linker to empower researchers to make an informed decision for their specific antibody conjugation needs.
At a Glance: Key Differences
| Feature | This compound | SMCC (Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate) |
| Thiol-Reactive Group | Iodoacetyl | Maleimide (B117702) |
| Reaction with Thiols | Nucleophilic Substitution (SN2) | Michael Addition |
| Optimal pH for Thiol Reaction | 8.0 - 8.5 | 6.5 - 7.5 |
| Bond Stability | Highly stable, irreversible thioether bond | Thioether bond (thiosuccinimide adduct) susceptible to hydrolysis and retro-Michael addition (thiol exchange) |
| Spacer Arm | PEG4 (hydrophilic) | Cyclohexane (hydrophobic) |
| Reaction Speed (Thiol) | High | Very High |
Chemical Reactivity and Mechanism
Both this compound and SMCC are heterobifunctional crosslinkers, possessing two distinct reactive moieties that enable a two-step conjugation process. This sequential reaction strategy minimizes the formation of undesirable antibody-antibody dimers.
The initial step for both linkers involves the reaction of the N-hydroxysuccinimide (NHS) ester with primary amines, such as the ε-amino groups of lysine (B10760008) residues on the antibody surface. This reaction proceeds efficiently at a pH of 7.0-9.0, forming a stable amide bond.
The key distinction between the two linkers lies in their second reactive group, which targets sulfhydryl (thiol) groups, typically on cysteine residues of a payload molecule or a reduced antibody.
This compound: The iodoacetyl group reacts with sulfhydryl groups via a bimolecular nucleophilic substitution (SN2) reaction.[1] This reaction is most efficient at a slightly alkaline pH of 8.0-8.5, where the thiol group is deprotonated to the more nucleophilic thiolate anion.[1] The resulting thioether bond is highly stable and considered irreversible under physiological conditions.[1]
SMCC: The maleimide group of SMCC reacts with sulfhydryl groups through a Michael-type addition across the double bond of the maleimide ring.[1] This reaction is highly efficient and proceeds rapidly at a near-neutral pH range of 6.5-7.5.[1] While the reaction is faster than that of the iodoacetyl group, the resulting thiosuccinimide adduct can be less stable.[1]
Performance Comparison: Stability is a Key Differentiator
The stability of the linkage between the antibody and the payload is paramount, particularly for in vivo applications like ADCs. Premature cleavage of the linker can lead to off-target toxicity and reduced efficacy.
Conjugate Stability: The thioether bond formed by the iodoacetyl group is exceptionally stable and not prone to cleavage under physiological conditions.[1] This makes this compound an excellent choice for applications requiring long-term stability of the conjugate.
In contrast, the thiosuccinimide adduct formed from the maleimide-thiol reaction can exhibit instability through two primary mechanisms:
-
Hydrolysis: The succinimide (B58015) ring can undergo hydrolysis, opening the ring to form a succinamic acid derivative.[1]
-
Retro-Michael Addition: The Michael addition is a reversible reaction. The thioether bond can break, leading to the release of the conjugated molecule. This can be followed by a thiol exchange reaction where the maleimide reacts with other thiol-containing molecules, such as glutathione (B108866), which is abundant in the intracellular environment.[1]
The half-life of a maleimide-cysteine conjugate in the presence of glutathione can range from 20 to 80 hours, indicating a potential for payload detachment in a biological system.[1]
Spacer Arm Influence: The nature of the spacer arm also contributes to the overall properties of the conjugate. This compound features a hydrophilic polyethylene (B3416737) glycol (PEG) spacer. PEGylation can enhance the solubility and biocompatibility of the final conjugate and may reduce aggregation. SMCC, on the other hand, has a more hydrophobic cyclohexane-based spacer.
Experimental Protocols
Detailed methodologies for antibody conjugation using both linkers are provided below. Note that optimal reaction conditions, such as the molar excess of the linker, should be empirically determined for each specific antibody and payload combination.
Antibody Conjugation with this compound
This protocol outlines a general two-step procedure for conjugating a thiol-containing payload to an antibody using this compound.
dot
Caption: Workflow for antibody conjugation using this compound.
Materials:
-
Antibody in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
This compound
-
Anhydrous DMSO or DMF
-
Thiol-containing payload
-
Reaction Buffer: Amine- and sulfhydryl-free buffer, pH 8.0-8.5 (e.g., phosphate (B84403) buffer)
-
Quenching solution (e.g., L-cysteine)
-
Desalting columns
Procedure:
Step 1: Antibody Activation
-
Prepare the antibody at a concentration of 1-10 mg/mL in an amine-free buffer.
-
Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a stock concentration of 10 mM.
-
Add a 5- to 20-fold molar excess of the dissolved this compound to the antibody solution.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.
-
Remove the excess, unreacted linker using a desalting column equilibrated with the Reaction Buffer (pH 8.0-8.5).
Step 2: Payload Conjugation
-
Prepare the thiol-containing payload in the Reaction Buffer. If the payload has disulfide bonds, they may need to be reduced first using a reducing agent like TCEP, followed by removal of the reducing agent.
-
Add the thiol-containing payload to the activated antibody solution. A 2- to 10-fold molar excess of the payload over the antibody is a common starting point.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.
-
Quench the reaction by adding a quenching solution (e.g., L-cysteine) to a final concentration that is in excess of the initial amount of iodoacetyl groups.
-
Purify the final antibody-payload conjugate from excess payload and byproducts using a suitable method such as size-exclusion chromatography or dialysis.
Antibody Conjugation with SMCC
This protocol describes the widely used two-step procedure for conjugating a thiol-containing payload to an antibody using SMCC.
dot
Caption: Workflow for antibody conjugation using SMCC.
Materials:
-
Antibody in an amine-free buffer (e.g., PBS, pH 7.2-7.5)
-
SMCC
-
Anhydrous DMSO or DMF
-
Thiol-containing payload
-
Conjugation Buffer: Amine- and sulfhydryl-free buffer, pH 6.5-7.5 (e.g., phosphate buffer)
-
Quenching solution (e.g., cysteine)
-
Desalting columns
Procedure:
Step 1: Antibody Activation
-
Prepare the antibody at a concentration of 1-10 mg/mL in an amine-free buffer.
-
Immediately before use, dissolve SMCC in anhydrous DMSO or DMF to a stock concentration of 10 mM.
-
Add a 10- to 50-fold molar excess of the dissolved SMCC to the antibody solution.
-
Incubate the reaction for 30-60 minutes at room temperature.
-
Remove the excess, unreacted SMCC using a desalting column equilibrated with the Conjugation Buffer (pH 6.5-7.5).
Step 2: Payload Conjugation
-
Prepare the thiol-containing payload in the Conjugation Buffer. If necessary, reduce any disulfide bonds in the payload.
-
Add the thiol-containing payload to the maleimide-activated antibody solution. A 1.5- to 5-fold molar excess of the payload over the antibody is typically used.
-
Incubate the reaction for 1-2 hours at room temperature.
-
Quench the reaction by adding a quenching solution (e.g., cysteine) to cap any unreacted maleimide groups.
-
Purify the final antibody-payload conjugate using a suitable method like size-exclusion chromatography or dialysis.
Conclusion: Making the Right Choice
The selection between this compound and SMCC is application-dependent.
Choose this compound when:
-
High stability is critical: The irreversible thioether bond is ideal for in vivo applications where long-term stability is required.
-
Hydrophilicity is desired: The PEG spacer can improve the solubility and pharmacokinetic profile of the conjugate.
Choose SMCC when:
-
Rapid conjugation is a priority: The maleimide-thiol reaction is generally faster.
-
Potential instability is acceptable or can be mitigated: For in vitro applications or when the potential for thiol exchange is not a major concern.
For the development of robust and stable antibody conjugates, particularly for therapeutic applications, the superior stability of the iodoacetyl linkage makes this compound a compelling choice. However, the faster kinetics and extensive historical use of SMCC make it a viable option for a wide range of research applications. Researchers should carefully consider the stability requirements of their final conjugate to make the most appropriate selection.
References
A Head-to-Head Comparison: Iodoacetyl-PEG4-NHS Ester vs. Maleimide-Based Crosslinkers in Bioconjugation
In the landscape of bioconjugation, the precise and stable covalent linking of biomolecules is paramount for the development of advanced therapeutics like Antibody-Drug Conjugates (ADCs), diagnostic reagents, and research tools. The choice of crosslinker is a critical decision that dictates the efficiency, specificity, and stability of the final conjugate. This guide provides an objective, data-supported comparison between two widely used classes of sulfhydryl-reactive crosslinkers: Iodoacetyl-PEG4-NHS ester and maleimide-based crosslinkers.
This comparison will delve into their respective reaction mechanisms, kinetics, stability, and specificity, providing researchers, scientists, and drug development professionals with the critical information needed to select the optimal reagent for their application.
Reaction Mechanisms: Nucleophilic Substitution vs. Michael Addition
Both this compound and popular maleimide-based crosslinkers (like SMCC) are heterobifunctional, typically featuring an N-hydroxysuccinimide (NHS) ester for reaction with primary amines (e.g., lysine (B10760008) residues) and a sulfhydryl-reactive group. The key distinction lies in how they target cysteine residues.
This compound: This crosslinker employs an iodoacetyl group that reacts with sulfhydryl groups via a bimolecular nucleophilic substitution (SN2) reaction.[1][2] The sulfur atom of a deprotonated thiol (thiolate) attacks the carbon atom bearing the iodine, displacing it to form a highly stable thioether bond.[3] This reaction is most efficient at a slightly alkaline pH of 8.0-8.5, which promotes the formation of the more nucleophilic thiolate anion.[2]
Maleimide-Based Crosslinkers: These reagents utilize a maleimide (B117702) group that reacts with sulfhydryls through a Michael addition mechanism.[3][4] The nucleophilic thiol attacks one of the double-bonded carbons of the maleimide ring, leading to the formation of a thiosuccinimide adduct, which is a type of thioether linkage.[3][5] This reaction is highly efficient and proceeds rapidly at a near-neutral pH range of 6.5-7.5.[2][6]
Figure 1. Comparison of thiol-reactive mechanisms.
Quantitative Performance Comparison
The selection of a crosslinker often involves a trade-off between reaction speed and the stability of the final conjugate.
| Feature | This compound | Maleimide-Based Crosslinkers |
| Primary Target | Sulfhydryl groups (Cysteine) | Sulfhydryl groups (Cysteine) |
| Reaction Type | Nucleophilic Substitution (SN2)[2] | Michael Addition[2] |
| Optimal pH (Thiol Reaction) | 8.0 - 8.5[2] | 6.5 - 7.5[2][6] |
| Reaction Rate | High | Very High[2] |
| Second-Order Rate Constant | ~3.0 M⁻¹s⁻¹ (with N-acetylcysteine)[2] | Varies, but can be significantly higher than iodoacetyls[2] |
| Bond Formed | Stable Thioether[2] | Thiosuccinimide (Thioether)[2] |
| Conjugate Stability | Highly Stable, Irreversible [2] | Susceptible to retro-Michael addition (thiol exchange) [2][7][8] |
| Conjugate Half-Life | Considered irreversible under physiological conditions. | 4.3 h to >100 h, depending on structure and presence of thiols like glutathione.[7][9][10] |
| Key Off-Target Reactivity | Can react with histidine or lysine at pH > 8.5 or in large excess.[2][6] | Increased reactivity with primary amines at pH > 7.5.[2][6] |
The Critical Difference: Conjugate Stability
For many applications, particularly in vivo therapeutics like ADCs, the long-term stability of the linkage is the most critical parameter. Here, a significant divergence between the two chemistries emerges.
The thioether bond formed by the iodoacetyl reaction is exceptionally stable and is considered irreversible under physiological conditions.[2] This robustness ensures that the conjugated payload remains attached to its carrier molecule, minimizing off-target toxicity and maximizing therapeutic efficacy.
In contrast, the thiosuccinimide linkage from the maleimide-thiol reaction is known to be reversible.[8] It is susceptible to a retro-Michael reaction , especially in the presence of other thiols like glutathione, which is abundant intracellularly.[2][7] This can lead to the deconjugation of the payload and its subsequent transfer to other thiol-containing molecules, a phenomenon known as "payload migration."[8] Studies have reported half-lives for maleimide-cysteine conjugates in human plasma ranging from a few hours to several days, highlighting the potential for instability.[7][9]
Figure 2. Stability comparison of thioether bonds.
Experimental Protocols
The following protocols outline a general two-step workflow for creating a bioconjugate (e.g., an Antibody-Drug Conjugate) using a heterobifunctional crosslinker. The first step involves activating the antibody with the amine-reactive NHS ester, followed by conjugation to a thiol-containing payload.
Figure 3. General two-step bioconjugation workflow.
Protocol 1: Conjugation using this compound
This protocol describes the activation of an antibody with the NHS ester moiety, followed by conjugation to a thiol-containing molecule.
Materials:
-
Antibody (Protein-NH₂) in an amine-free buffer (e.g., PBS, pH 7.2-7.5).
-
This compound.
-
Anhydrous DMSO or DMF.
-
Thiol-containing payload (Payload-SH).
-
Amine Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.2.
-
Thiol Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, 10 mM EDTA, pH 8.3.
-
Quenching solution (e.g., 100 mM L-cysteine).
-
Desalting column (e.g., Sephadex G-25).
Procedure:
-
Antibody Preparation: Prepare the antibody at a concentration of 5-10 mg/mL in Amine Reaction Buffer.
-
Crosslinker Preparation: Immediately before use, dissolve the this compound in DMSO or DMF to a concentration of 10 mM.
-
Step 1: Antibody Activation (Amine Reaction):
-
Add a 5- to 20-fold molar excess of the dissolved crosslinker to the antibody solution.
-
Incubate for 30-60 minutes at room temperature.
-
-
Removal of Excess Crosslinker: Immediately purify the activated antibody by passing it through a desalting column pre-equilibrated with Thiol Reaction Buffer. This step is crucial to remove unreacted crosslinker.
-
Step 2: Conjugation (Thiol Reaction):
-
Dissolve the thiol-containing payload in a compatible solvent (e.g., DMSO).
-
Add a 1.5- to 5-fold molar excess of the payload to the purified, iodoacetyl-activated antibody.
-
Incubate the reaction for 2-4 hours at room temperature in the dark. Iodoacetyl reactions should be protected from light to prevent the generation of free iodine.[6]
-
-
Quenching: Add quenching solution to a final concentration of 1-2 mM to cap any unreacted iodoacetyl groups. Incubate for 15-30 minutes.
-
Purification and Characterization: Purify the final conjugate using size-exclusion chromatography (SEC) or tangential flow filtration (TFF) to remove unreacted payload and other impurities. Characterize the final product to determine the drug-to-antibody ratio (DAR).
Protocol 2: Conjugation using a Maleimide-Based Crosslinker (e.g., SMCC)
This protocol is commonly used for preparing ADCs.[1][11]
Materials:
-
Antibody (Protein-NH₂) in an amine-free buffer (e.g., PBS, pH 7.2-7.5).
-
SMCC (or its water-soluble analog, Sulfo-SMCC).[12]
-
Anhydrous DMSO or DMF (for SMCC).
-
Thiol-containing payload (Payload-SH).
-
Conjugation Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.2.[1]
-
Quenching solution (e.g., 100 mM N-acetylcysteine).[11]
-
Desalting column (e.g., Sephadex G-25).
Procedure:
-
Antibody Preparation: Prepare the antibody at a concentration of 5-10 mg/mL in Conjugation Buffer.[12]
-
Crosslinker Preparation: Immediately before use, dissolve the SMCC crosslinker in DMSO or DMF (or Sulfo-SMCC in buffer) to a concentration of 10 mM.
-
Step 1: Antibody Activation (Amine Reaction):
-
Removal of Excess Crosslinker: Immediately purify the maleimide-activated antibody using a desalting column pre-equilibrated with Conjugation Buffer.[1]
-
Step 2: Conjugation (Thiol Reaction):
-
Quenching: Add quenching solution to a final concentration of approximately 1 mM to cap any unreacted maleimide groups. Incubate for 15-30 minutes.[1]
-
Purification and Characterization: Purify the final conjugate using SEC or TFF. Characterize the final product to determine the DAR, typically by hydrophobic interaction chromatography (HIC) or mass spectrometry.[11]
Conclusion and Recommendations
The choice between this compound and maleimide-based crosslinkers is highly dependent on the specific application and its requirements.
-
Choose this compound for applications demanding the highest conjugate stability. Its irreversible thioether bond makes it the superior choice for in vivo applications like the development of ADCs, where long-term stability in plasma is crucial to ensure efficacy and minimize off-target effects.[2]
-
Choose Maleimide-Based Crosslinkers for applications where rapid reaction kinetics at neutral pH are a priority and potential reversibility is not a concern. Maleimides are an excellent and widely used tool for in vitro assays, protein labeling, and applications where the conjugate is not exposed to high concentrations of competing thiols for extended periods.[2][6]
For drug development professionals, the enhanced stability offered by iodoacetyl chemistry often outweighs the slightly slower reaction times and higher pH requirements, providing a more robust and reliable platform for creating next-generation biotherapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. interchim.fr [interchim.fr]
- 4. NHS ester protocol for labeling proteins [abberior.rocks]
- 5. setabiomedicals.com [setabiomedicals.com]
- 6. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 7. Tunable degradation of maleimide-thiol adducts in reducing environments - PMC [pmc.ncbi.nlm.nih.gov]
- 8. vectorlabs.com [vectorlabs.com]
- 9. Rapid, Stable, Chemoselective Labeling of Thiols with Julia- Kocieński Like Reagents: A Serum-Stable Alternative to Maleimide-Based Protein Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Kinetics study of degradation of maleimide-thiol conjugates in reducing environments [udspace.udel.edu]
- 11. benchchem.com [benchchem.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
Thioether Bonds from Iodoacetyl Reactions: A Comparative Guide to Stability
In the landscape of bioconjugation, the covalent linkage of molecules to proteins, peptides, and other biomolecules is a fundamental requirement for the development of therapeutics, diagnostics, and research reagents. The iodoacetyl reaction, which targets sulfhydryl groups on cysteine residues, is a widely used method for creating a stable thioether bond. This guide provides a comprehensive comparison of the stability of this linkage against other common bioconjugation chemistries, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
Mechanism of Thioether Bond Formation
The reaction between an iodoacetyl group and a cysteine residue proceeds via a bimolecular nucleophilic substitution (SN2) reaction. The sulfur atom of the cysteine's sulfhydryl group acts as a nucleophile, attacking the carbon atom bearing the iodine. This results in the displacement of the iodide ion and the formation of a highly stable thioether bond.[1][2] This reaction is most efficient at a slightly alkaline pH of 8.0-8.5, where the thiol group is deprotonated to the more nucleophilic thiolate form.[3][4]
Figure 1. Mechanism of thioether bond formation via iodoacetyl chemistry.
Comparative Stability of Bioconjugate Linkages
The stability of the linkage is a critical parameter, particularly for in vivo applications such as antibody-drug conjugates (ADCs). Premature cleavage of the conjugate can lead to off-target toxicity and reduced efficacy.[5] The thioether bond formed from an iodoacetyl reaction is considered highly stable and essentially irreversible under physiological conditions.[3][6] This contrasts with other linkages, most notably the thiosuccinimide adduct formed from maleimide-thiol reactions, which can be susceptible to degradation.[3][7]
| Linkage Chemistry | Bond Type | Key Stability Characteristics | Potential Liabilities |
| Iodoacetyl-Thiol | Thioether | Highly stable and considered irreversible under physiological conditions.[3][6] Resistant to hydrolysis and thiol exchange.[6] | Potential for oxidation of the sulfur atom.[6] Can react with other nucleophiles (histidine, lysine) at pH > 8.5.[3][6] |
| Maleimide-Thiol | Thiosuccinimide Adduct | Rapid and highly specific reaction at pH 6.5-7.5.[3] | Susceptible to retro-Michael reaction, leading to deconjugation and thiol exchange, especially in the presence of glutathione.[3][7][8] The succinimide (B58015) ring can undergo hydrolysis.[8][9] |
| Pyridyl Disulfide-Thiol | Disulfide | Reversible linkage, allowing for cleavable drug release.[8] | Not suitable for applications requiring long-term stability in reducing environments (e.g., intracellularly).[8] |
| Vinyl Sulfone-Thiol | Thioether | Forms a stable, irreversible thioether bond.[8] | Generally slower reaction rate compared to maleimides.[8] |
Table 1: Comparison of the stability of common bioconjugate linkages.
Data from plasma stability studies highlights these differences. For instance, conventional maleimide-based ADCs can show significant degradation over a seven-day period in human plasma, with approximately 50% of the conjugate degrading.[5] This instability is primarily attributed to the retro-Michael reaction.[5][8] In contrast, thioether bonds, such as those formed from iodoacetyl reactions, are not reported to be susceptible to this thiol exchange.[3]
Experimental Protocols
Protocol 1: General Procedure for Protein Conjugation with Iodoacetyl Reagents
This protocol outlines a general method for labeling a protein with an iodoacetyl-containing molecule.
1. Materials:
- Protein with accessible cysteine residues in a suitable buffer (e.g., phosphate-buffered saline (PBS), pH 7.5-8.5).[6]
- Iodoacetyl reagent (e.g., N-Iodoacetyltyramine) dissolved in a compatible organic solvent (e.g., DMF or DMSO).[10]
- Reducing agent (optional, e.g., TCEP) to reduce disulfide bonds.[6]
- Quenching reagent (e.g., β-mercaptoethanol or excess cysteine).[2]
- Purification system (e.g., size-exclusion chromatography, dialysis) to remove excess, unreacted reagents.[10]
2. Procedure:
- Protein Preparation (Optional): If the protein's target cysteines are in a disulfide bond, reduce the protein with a 10-fold molar excess of TCEP for 1 hour at room temperature. Remove the reducing agent before proceeding.[6]
- Reaction Setup: In a light-protected tube, dissolve the iodoacetyl reagent in a minimal amount of organic solvent.[1][10] Add the reagent solution to the protein solution to achieve a 5- to 20-fold molar excess of the reagent over the protein.
- Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.[1][10] The optimal reaction time may need to be determined empirically.
- Quenching: Stop the reaction by adding a quenching reagent to a final concentration of 10-50 mM to consume any unreacted iodoacetyl groups. Incubate for 15-30 minutes.
- Purification: Remove the excess reagent and byproducts by size-exclusion chromatography or dialysis against a suitable buffer.[10]
- Characterization: Confirm the conjugation and determine the degree of labeling using methods such as mass spectrometry or UV-Vis spectroscopy.
Protocol 2: In Vitro Plasma Stability Assay
This protocol describes a method to assess the stability of a bioconjugate, such as an ADC, in plasma.[5]
1. Materials:
- Purified bioconjugate (e.g., ADC).
- Human or animal plasma.
- Incubator at 37°C.
- Analytical method to quantify the intact conjugate (e.g., ELISA, LC-MS).[11][12]
2. Procedure:
- Sample Preparation: Dilute the bioconjugate into plasma to a final concentration of 100 µg/mL. Prepare multiple aliquots for different time points.
- Incubation: Incubate the samples at 37°C.[13]
- Time Points: At designated time points (e.g., 0, 1, 3, 7, and 14 days), remove an aliquot and store it at -80°C until analysis.
- Quantification: Analyze the samples to determine the concentration of the intact bioconjugate. For an ELISA-based method:
- Coat a microplate with an antigen that the antibody component of the ADC recognizes.
- Add the plasma samples and a standard curve of the ADC at known concentrations.
- Use a detection antibody that recognizes the conjugated molecule (e.g., the drug) to specifically detect the intact ADC.[5]
- Data Analysis: Calculate the percentage of intact conjugate remaining at each time point relative to the day 0 sample.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for assessing the stability of a bioconjugate.
Figure 2. Experimental workflow for assessing bioconjugate stability in plasma.
Conclusion
The thioether bond formed through the reaction of an iodoacetyl group with a cysteine residue offers a robust and stable linkage for bioconjugation. Its resistance to hydrolysis and retro-Michael reactions makes it a superior choice for applications requiring long-term in vivo stability compared to linkages such as maleimide-thiol adducts. While reaction conditions must be controlled to avoid off-target reactions, the stability of the resulting thioether bond makes iodoacetyl chemistry a cornerstone of modern bioconjugate development. The provided protocols offer a starting point for researchers to both create and rigorously evaluate the stability of these important molecules.
References
- 1. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 2. Methods for the determination and quantification of the reactive thiol proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Rapid, Stable, Chemoselective Labeling of Thiols with Julia- Kocieński Like Reagents: A Serum-Stable Alternative to Maleimide-Based Protein Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. leica-microsystems.com [leica-microsystems.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Physical and Chemical Stability Analysis of ADCs - Creative Proteomics [creative-proteomics.com]
- 13. researchgate.net [researchgate.net]
A Comparative Guide to Determining the Degree of Labeling with Iodoacetyl-PEG4-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methods for determining the Degree of Labeling (DOL) of proteins conjugated with Iodoacetyl-PEG4-NHS ester. We present a comparative analysis with alternative labeling reagents, supported by detailed experimental protocols and data presentation to aid in the selection of the most appropriate analytical technique for your research needs.
Introduction to Protein Labeling and the Degree of Labeling
In bioconjugation, the precise attachment of molecules such as fluorescent dyes, biotin, or drugs to proteins is crucial for a wide range of applications in research, diagnostics, and therapeutics. The Degree of Labeling (DOL), defined as the average number of label molecules conjugated to a single protein molecule, is a critical quality attribute that influences the performance of the final conjugate.[1][2][3] An optimal DOL is essential; a low DOL may result in a weak signal or insufficient efficacy, while an excessively high DOL can lead to protein aggregation, loss of biological activity, or fluorescence quenching.[2]
This compound is a heterobifunctional crosslinker that contains two distinct reactive groups: an N-hydroxysuccinimide (NHS) ester and an iodoacetyl group. The NHS ester reacts with primary amines (e.g., the side chain of lysine (B10760008) residues and the N-terminus of a protein), while the iodoacetyl group reacts specifically with sulfhydryl groups (e.g., the side chain of cysteine residues). This dual reactivity allows for either stepwise or site-specific conjugation strategies.
This guide compares the determination of DOL for a model antibody (IgG) labeled with Iodoacetyl-PEG4-Biotin (a biotinylated version of the target compound for illustrative purposes) against two common alternatives: a standard amine-reactive NHS ester (Fluorescein-NHS) and a sulfhydryl-reactive maleimide (B117702) (Maleimide-PEG4-Biotin).
Comparison of Labeling Reagents
| Feature | This compound | Fluorescein-NHS Ester | Maleimide-PEG4-Biotin |
| Target Functional Group(s) | Primary amines (-NH₂) and Sulfhydryls (-SH) | Primary amines (-NH₂) | Sulfhydryls (-SH) |
| Reaction Chemistry | NHS ester acylation; Iodoacetyl alkylation | NHS ester acylation | Maleimide Michael addition |
| Specificity | Can be directed to either amines or sulfhydryls depending on reaction conditions. | Reacts with multiple accessible amines, leading to a potentially heterogeneous product. | Highly specific for sulfhydryls, often resulting in a more homogeneous product. |
| Bond Stability | Stable amide and thioether bonds. | Stable amide bond. | Stable thioether bond. |
| Typical pH for Labeling | NHS ester: 7.2-8.5; Iodoacetyl: 7.5-8.5 | 7.2-8.5 | 6.5-7.5 |
Methods for Determining the Degree of Labeling
Several methods are available for determining the DOL, each with its own advantages and limitations. Here, we compare three common techniques: UV-Vis Spectrophotometry, the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay for biotinylated proteins, and Mass Spectrometry.
Data Presentation: Comparison of DOL Determination Methods
The following table presents hypothetical data for the DOL of a model IgG (150 kDa) labeled with three different reagents, as determined by the three analytical methods.
| Labeling Reagent | Target Moiety | Method | Principle | Calculated DOL (Hypothetical Data) |
| Iodoacetyl-PEG4-Biotin | Amine (Lysine) | HABA Assay | Colorimetric; displacement of HABA from avidin (B1170675) by biotin. | 3.8 |
| Mass Spectrometry | Measures the mass increase of the protein upon conjugation. | 4.1 | ||
| Fluorescein-NHS Ester | Amine (Lysine) | UV-Vis Spectrophotometry | Measures absorbance of the protein (280 nm) and the dye (e.g., 494 nm). | 5.2 |
| Mass Spectrometry | Measures the mass increase of the protein upon conjugation. | 5.5 | ||
| Maleimide-PEG4-Biotin | Sulfhydryl (Cysteine) | HABA Assay | Colorimetric; displacement of HABA from avidin by biotin. | 1.9 |
| Mass Spectrometry | Measures the mass increase of the protein upon conjugation. | 2.0 |
Experimental Protocols
General Protein Preparation for Labeling
-
Buffer Exchange: Prepare the antibody (or protein of interest) in an amine-free and sulfhydryl-free buffer, such as Phosphate Buffered Saline (PBS) at pH 7.2-7.4. The protein solution should be free of extraneous proteins like BSA.
-
Concentration Determination: Determine the precise concentration of the antibody solution using a spectrophotometer at 280 nm, using the known extinction coefficient of the antibody (for IgG, ε ≈ 210,000 M⁻¹cm⁻¹).
Protocol 1: Labeling with Iodoacetyl-PEG4-Biotin (Targeting Amines)
-
Reagent Preparation: Immediately before use, dissolve the Iodoacetyl-PEG4-Biotin in anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) to a concentration of 10 mg/mL.
-
Reaction Setup: Add a 20-fold molar excess of the dissolved Iodoacetyl-PEG4-Biotin to the antibody solution while gently stirring.
-
Incubation: Allow the reaction to proceed for 1-2 hours at room temperature, protected from light.
-
Purification: Remove excess, unreacted labeling reagent by size-exclusion chromatography (e.g., a Sephadex G-25 column) or dialysis against PBS.
Protocol 2: Labeling with Fluorescein-NHS Ester
-
Reagent Preparation: Immediately before use, dissolve the Fluorescein-NHS Ester in anhydrous DMF or DMSO to a concentration of 10 mg/mL.
-
Reaction Setup: Adjust the pH of the antibody solution to 8.3-8.5 with a suitable buffer (e.g., 0.1 M sodium bicarbonate). Add a 10 to 20-fold molar excess of the dissolved Fluorescein-NHS Ester to the antibody solution while gently stirring.
-
Incubation: Allow the reaction to proceed for 1 hour at room temperature, protected from light.
-
Purification: Separate the labeled antibody from the unreacted dye using a size-exclusion chromatography column pre-equilibrated with PBS.
Protocol 3: Labeling with Maleimide-PEG4-Biotin (Targeting Sulfhydryls)
Note: This protocol assumes the presence of free sulfhydryl groups. If necessary, disulfide bonds in the antibody may need to be selectively reduced prior to labeling.
-
Reagent Preparation: Dissolve the Maleimide-PEG4-Biotin in DMF or DMSO to a concentration of 10 mg/mL.
-
Reaction Setup: Adjust the pH of the antibody solution to 6.5-7.5. Add a 10-fold molar excess of the dissolved Maleimide-PEG4-Biotin to the antibody solution.
-
Incubation: Incubate the reaction for 2 hours at room temperature, protected from light.
-
Quenching: The reaction can be stopped by adding a small molecule thiol, such as 2-mercaptoethanol, to a final concentration of 50 mM.
-
Purification: Purify the conjugate from excess reagent and quenching agent using a suitable method like dialysis or gel filtration.
Protocols for Determining the Degree of Labeling
Method 1: UV-Vis Spectrophotometry (for Fluorescein-labeled IgG)
-
Spectrophotometric Measurement:
-
Measure the absorbance of the purified Fluorescein-IgG conjugate at 280 nm (A₂₈₀) and at the maximum absorbance of fluorescein (B123965) (A₄₉₄).
-
-
Calculations:
-
Protein Concentration (M): Protein Conc. (M) = [A₂₈₀ - (A₄₉₄ × CF)] / ε_protein Where:
-
CF (Correction Factor) = Absorbance of the free dye at 280 nm / Absorbance of the free dye at its λ_max (for fluorescein, CF ≈ 0.30)
-
ε_protein = Molar extinction coefficient of the protein at 280 nm (for IgG, ≈ 210,000 M⁻¹cm⁻¹)
-
-
Dye Concentration (M): Dye Conc. (M) = A₄₉₄ / ε_dye Where:
-
ε_dye = Molar extinction coefficient of the dye at its λ_max (for fluorescein, ≈ 68,000 M⁻¹cm⁻¹)
-
-
Degree of Labeling (DOL): DOL = Dye Conc. (M) / Protein Conc. (M)
-
Method 2: HABA Assay (for Biotinylated IgG)
-
Reagent Preparation:
-
Measurement:
-
Calculations:
-
Molarity of Biotin (M): Biotin Conc. (M) = (A₅₀₀_HABA/Avidin - A₅₀₀_Sample) / (ε_HABA-Avidin × path length) Where:
-
ε_HABA-Avidin ≈ 34,000 M⁻¹cm⁻¹
-
path length is typically 1 cm
-
-
Degree of Labeling (DOL): DOL = Biotin Conc. (M) / Protein Conc. (M)
-
Method 3: Mass Spectrometry (for all labeled IgGs)
-
Sample Preparation:
-
Desalt the purified labeled IgG sample to remove any non-volatile salts.
-
-
Mass Spectrometry Analysis:
-
Analyze the intact labeled IgG by Electrospray Ionization Mass Spectrometry (ESI-MS). The mass spectrometer should be calibrated for high molecular weight proteins.
-
-
Data Analysis:
-
Deconvolute the resulting mass spectrum to obtain the molecular weight of the labeled IgG.
-
Calculate the mass of the attached labels by subtracting the mass of the unlabeled IgG from the measured mass of the labeled IgG.
-
Degree of Labeling (DOL): DOL = (Mass of labeled IgG - Mass of unlabeled IgG) / Mass of one label molecule
-
Visualizations
Caption: General experimental workflow for protein labeling and DOL determination.
Caption: Chemical reactions for different labeling strategies.
Conclusion
The determination of the Degree of Labeling is a critical step in the characterization of protein bioconjugates. The choice of analytical method depends on the nature of the label and the desired level of accuracy. For chromophoric labels like fluorescein, UV-Vis spectrophotometry offers a rapid and accessible method for DOL estimation. For non-chromophoric labels like biotin, colorimetric assays such as the HABA assay provide a viable alternative. Mass spectrometry stands out as the most accurate and versatile method, providing a direct measurement of the mass increase upon conjugation and offering insights into the distribution of labeled species. When using heterobifunctional linkers like this compound, the choice of DOL determination method will depend on the nature of the molecule being attached. By understanding the principles and protocols outlined in this guide, researchers can confidently select and implement the most appropriate strategy for their specific bioconjugation needs.
References
A Comparative Guide to Functional Assays for Iodoacetyl-PEG4-NHS Ester Conjugates
For Researchers, Scientists, and Drug Development Professionals: A Guide to Validating Conjugated Protein Activity
The functional validation of protein conjugates is a critical step in the development of novel therapeutics and research tools. Iodoacetyl-PEG4-NHS ester is a heterobifunctional linker that enables the conjugation of molecules to proteins, typically antibodies, to create constructs such as antibody-drug conjugates (ADCs). This guide provides a comprehensive comparison of functional assays to validate the activity of these conjugates, with a focus on comparing the stability and performance of the resulting thioether linkage to common alternatives like maleimide-based linkers.
The Chemistry of Conjugation: Iodoacetyl vs. Maleimide (B117702)
This compound facilitates a two-step conjugation. The N-hydroxysuccinimide (NHS) ester reacts with primary amines, such as those on lysine (B10760008) residues, while the iodoacetyl group reacts with sulfhydryl groups on cysteine residues. The reaction between the iodoacetyl group and a thiol results in a stable thioether bond.
A common alternative for thiol-reactive conjugation is the use of maleimide-based linkers, such as SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate). Maleimides also react with thiols to form a thioether linkage. However, the stability of the resulting succinimidyl thioether can be a concern, as it is susceptible to a retro-Michael reaction, particularly in the presence of other thiols like glutathione, which is abundant in the bloodstream. This can lead to premature release of the conjugated payload. The thioether bond formed from an iodoacetyl reaction is generally considered more stable and less prone to such exchange reactions.
Core Functional Assays for Conjugate Validation
A suite of functional assays is essential to confirm that the conjugation process has not compromised the biological activity of the protein and to evaluate the efficacy of the conjugated payload. For antibody-drug conjugates (ADCs), these assays typically assess cytotoxicity, target engagement, and the ability to affect neighboring cells.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability. It is a cornerstone for evaluating the potency of ADCs. In this assay, metabolically active cells reduce the yellow MTT tetrazolium salt to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance.
Antibody Internalization Assay
For many ADCs, internalization of the antibody-antigen complex is a prerequisite for the payload to exert its cytotoxic effect. Antibody internalization assays are therefore crucial to confirm that the conjugated antibody is efficiently taken up by the target cells. This is often assessed using flow cytometry or fluorescence microscopy with a fluorescently labeled antibody.
Bystander Killing Assay
The bystander effect refers to the ability of a cytotoxic payload, once released from the target cell, to diffuse and kill neighboring antigen-negative cells. This is a desirable property for ADCs, especially in the context of heterogeneous tumors. Bystander killing assays are designed to quantify this effect, often by co-culturing antigen-positive and antigen-negative cells.
Comparative Performance Data
The stability of the linker is a critical factor influencing the efficacy and safety of an ADC. A more stable linker, such as the thioether bond formed by iodoacetyl chemistry, is expected to result in a more stable ADC in circulation, leading to reduced off-target toxicity and improved in vivo efficacy.
Table 1: Comparative Stability of Thiol-Reactive Linkages
| Feature | Iodoacetyl Linkage | Maleimide Linkage | Maleamic Methyl Ester Linkage |
| Bond Type | Thioether | Thioether (in a succinimide (B58015) ring) | Thioether (in a ring-opened structure) |
| Stability | High, irreversible | Susceptible to retro-Michael reaction and thiol exchange | High, resistant to retro-Michael reaction |
| Payload Shedding in Human Plasma | Expected to be very low | Can be significant, leading to premature drug release | Significantly reduced compared to maleimide |
| In Vivo Efficacy | Expected to be high due to stability | Can be compromised by premature drug release | Shown to be superior to maleimide-based ADCs[1] |
Table 2: Comparative In Vitro Cytotoxicity of Anti-HER2 ADCs with Different Linkers
The following data is from a study comparing a maleamic methyl ester-based ADC (mil40-12b) with a traditional maleimide-based ADC (mil40-12b'), both with MMAE payload against HER2-positive cell lines. This provides a valuable proxy for the expected performance of a stable iodoacetyl-linked ADC.
| Cell Line | Linker Type | IC50 (nM)[1] |
| BT-474 | Maleamic Methyl Ester (mil40-12b) | 0.1026 |
| Maleimide (mil40-12b') | Not reported in this format, but in vivo data shows lower efficacy | |
| NCI-N87 | Maleamic Methyl Ester (mil40-12b) | 0.0536 |
| Maleimide (mil40-12b') | Not reported in this format, but in vivo data shows lower efficacy | |
| SK-BR-3 | Maleamic Methyl Ester (mil40-12b) | Not reported in this format |
| Maleimide (mil40-12b') | Not reported in this format |
Note: The study demonstrated that the maleamic methyl ester-based ADC (mil40-12b) led to complete tumor regression in a mouse xenograft model at a dose where the traditional maleimide-based ADC was less effective[1].
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity (MTT Assay)
Materials:
-
Target cancer cell line (e.g., HER2-positive for an anti-HER2 ADC)
-
Complete cell culture medium
-
96-well flat-bottom plates
-
This compound conjugated antibody (and controls)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of the ADC and control antibodies. Replace the culture medium with the antibody dilutions.
-
Incubation: Incubate the plate for a period determined by the payload's mechanism of action (e.g., 72-96 hours for microtubule inhibitors).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.
Protocol 2: Antibody Internalization Assay (Flow Cytometry)
Materials:
-
Target cancer cell line
-
Fluorescently labeled this compound conjugate
-
FACS buffer (PBS with 1% BSA)
-
Trypsin-EDTA
-
Flow cytometer
Procedure:
-
Cell Preparation: Harvest cells and resuspend them in cold FACS buffer.
-
Antibody Incubation: Incubate the cells with the fluorescently labeled ADC on ice to allow binding but prevent internalization.
-
Internalization Induction: Shift the cells to 37°C for various time points to allow internalization.
-
Surface Signal Quenching: Return cells to ice and add a quenching agent (e.g., trypan blue or an anti-fluorophore antibody) to quench the fluorescence of non-internalized antibodies.
-
Flow Cytometry Analysis: Analyze the cells on a flow cytometer. The remaining fluorescence intensity is proportional to the amount of internalized antibody.
Protocol 3: Bystander Killing Assay (Co-culture Method)
Materials:
-
Antigen-positive (Ag+) target cell line
-
Antigen-negative (Ag-) bystander cell line (labeled with a fluorescent protein like GFP)
-
Complete cell culture medium
-
96-well plates
-
This compound conjugated ADC
-
Fluorescence microscope or plate reader
Procedure:
-
Co-culture Seeding: Seed a mixture of Ag+ and GFP-labeled Ag- cells in a 96-well plate.
-
Treatment: Treat the co-culture with the ADC at a concentration that is cytotoxic to Ag+ cells but not to Ag- cells alone.
-
Incubation: Incubate the plate for a sufficient duration to allow for payload release and diffusion.
-
Viability Assessment: Assess the viability of the Ag- (GFP-positive) cells using fluorescence microscopy or a plate reader. A decrease in the number or fluorescence intensity of GFP-positive cells in the presence of Ag+ cells and the ADC indicates a bystander effect.
Conclusion
The validation of this compound conjugates requires a multi-faceted approach employing a panel of functional assays. The superior stability of the iodoacetyl-thiol linkage compared to traditional maleimide-based linkers is expected to translate into improved performance in these assays, particularly in terms of in vivo efficacy and reduced off-target effects. The provided protocols and comparative data offer a framework for researchers to design and execute robust validation studies for their protein conjugates.
References
The Strategic Advantage of Iodoacetyl-PEG4-NHS Ester in Bioconjugation: A Comparative Guide
In the intricate world of scientific research and drug development, the precise and efficient coupling of biomolecules is paramount. Crosslinking agents are the chemical tools that make these connections possible, forming the backbone of applications ranging from antibody-drug conjugates (ADCs) to diagnostic assays. While numerous crosslinkers are available, they are broadly categorized into two main classes: homobifunctional and heterobifunctional. This guide provides a detailed comparison of Iodoacetyl-PEG4-NHS ester, a heterobifunctional crosslinker, with traditional homobifunctional crosslinkers, highlighting its advantages through a data-driven lens.
Executive Summary
This compound offers significant advantages over homobifunctional crosslinkers, primarily due to its heterobifunctional nature, which allows for a controlled, two-step conjugation process. This controlled approach minimizes the undesirable side reactions of polymerization and self-conjugation that are often associated with one-step reactions using homobifunctional agents. The result is a higher yield of the desired conjugate, improved purity, and greater reproducibility in applications such as the development of antibody-drug conjugates and other complex bioconjugates.
Unraveling the Chemical Differences: A Head-to-Head Comparison
The fundamental difference between this compound and homobifunctional crosslinkers lies in their reactive ends.
-
This compound (Heterobifunctional): This molecule possesses two distinct reactive groups: an N-hydroxysuccinimide (NHS) ester and an iodoacetyl group. The NHS ester reacts specifically with primary amines (e.g., the side chain of lysine (B10760008) residues or the N-terminus of a protein) under neutral to slightly basic conditions (pH 7.2-8.5).[1] The iodoacetyl group, on the other hand, specifically targets sulfhydryl groups (e.g., from cysteine residues) at a slightly acidic to neutral pH (6.5-7.5).[2] This dual reactivity allows for a sequential and highly controlled conjugation strategy.
-
Homobifunctional Crosslinkers: These reagents have two identical reactive groups, such as two NHS esters (e.g., Disuccinimidyl suberate (B1241622) - DSS) or two maleimide (B117702) groups.[3][4] They are typically used in a one-step reaction to link molecules that both possess the same functional group.[3]
The inclusion of a polyethylene (B3416737) glycol (PEG) spacer in this compound further enhances its utility by increasing the water solubility of the crosslinker and the resulting conjugate, which can reduce aggregation and improve the pharmacokinetic properties of the final product.[3]
The Power of Control: Mitigating Undesirable Reactions
The primary drawback of using homobifunctional crosslinkers for conjugating two different biomolecules (e.g., an antibody and an enzyme) is the high probability of forming unwanted products. Since both ends of the crosslinker are identical, they can react with the same type of functional group on any available molecule. This leads to:
-
Self-conjugation: An antibody molecule reacting with another antibody molecule.
-
Polymerization: The formation of large, undefined chains of crosslinked molecules.[3]
These side reactions not only consume valuable starting materials but also complicate the purification process and can lead to a heterogeneous final product with reduced biological activity.
This compound, through its two-step reaction mechanism, effectively circumvents these issues. The process involves:
-
Step 1 (Activation): The NHS ester end of the crosslinker is first reacted with the primary amines on the first biomolecule (e.g., an antibody).
-
Purification: Any unreacted crosslinker is removed.
-
Step 2 (Conjugation): The second biomolecule, containing a sulfhydryl group, is then added and reacts with the iodoacetyl group on the now-activated first biomolecule.
This sequential approach ensures that the desired conjugate is the primary product, leading to a more homogenous and well-defined final molecule.
Quantitative Data at a Glance
While direct, side-by-side quantitative comparisons in the literature between this compound and a specific homobifunctional crosslinker for the exact same application are scarce, the principles of reaction chemistry allow for a qualitative and semi-quantitative assessment. The controlled nature of the heterobifunctional approach inherently leads to a higher yield of the desired 1:1 conjugate and significantly reduces the formation of high molecular weight aggregates.
| Feature | This compound (Heterobifunctional) | Homobifunctional Crosslinkers (e.g., DSS) |
| Reaction Type | Two-step, sequential | One-step |
| Control over Conjugation | High | Low |
| Risk of Polymerization | Minimal | High |
| Risk of Self-Conjugation | Minimal | High |
| Product Homogeneity | High | Low |
| Yield of Desired Conjugate | High | Variable, often lower |
| Purification Complexity | Lower | Higher |
Experimental Workflows Visualized
The difference in the conjugation strategies can be clearly visualized in the following diagrams:
References
- 1. furthlab.xyz [furthlab.xyz]
- 2. Quantitative evaluation of the lengths of homobifunctional protein cross-linking reagents used as molecular rulers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protein Crosslinking | Thermo Fisher Scientific - TW [thermofisher.com]
- 4. Large Scale Chemical Cross-linking Mass Spectrometry Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Iodoacetyl-PEG4-NHS Ester: A Comprehensive Guide
For Immediate Implementation by Laboratory Personnel
Researchers, scientists, and drug development professionals handling Iodoacetyl-PEG4-NHS ester must adhere to strict disposal procedures to ensure laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step plan for the safe handling and disposal of this reactive chemical, from initial quenching to final waste collection.
Essential Safety and Handling
This compound is a bifunctional reagent with two reactive groups: an iodoacetyl group and an N-hydroxysuccinimide (NHS) ester. Both groups are reactive towards nucleophiles and require deactivation before disposal. The iodoacetyl group is known to be an alkylating agent, and while a specific Safety Data Sheet (SDS) for this compound may lack detailed hazard information, it should be handled as a hazardous substance.
Personal Protective Equipment (PPE)
Proper PPE is mandatory when handling this compound in any form. The following table summarizes the required PPE for different operational scenarios.
| Scenario | Required Personal Protective Equipment |
| Routine Handling & Weighing | Safety goggles, nitrile gloves, lab coat. |
| Quenching & Neutralization | Chemical splash goggles, nitrile gloves, lab coat, working within a certified chemical fume hood. |
| Spill Cleanup | Chemical splash goggles, nitrile gloves (consider double-gloving), lab coat, and for large spills or solid powder, a respirator (e.g., N95) may be necessary. |
Step-by-Step Disposal Protocol
The primary goal of the disposal protocol is to quench both the reactive iodoacetyl and NHS ester functionalities before the waste is collected by your institution's Environmental Health and Safety (EHS) department.
Step 1: Quenching the Iodoacetyl Group
The reactive iodoacetyl group should be quenched using a thiol-containing reagent. This procedure should be performed in a chemical fume hood.
Materials:
-
Waste solution containing this compound
-
Sodium metabisulfite (B1197395) (Na₂S₂O₅) or Dithiothreitol (DTT)
-
1 M Sodium hydroxide (B78521) (NaOH) solution
-
pH indicator strips or pH meter
-
Appropriate hazardous waste container
Procedure:
-
For every 100 mg of this compound in the waste solution, add approximately 150 mg of sodium metabisulfite or a 1.5-fold molar excess of DTT.[1] This provides an excess of the quenching agent to ensure complete reaction.
-
Gently stir the solution.
-
Measure the pH of the solution. If it is acidic, slowly add 1 M NaOH dropwise until the pH is between 7.5 and 8.5.[1] This slightly alkaline condition facilitates the reaction.
-
Allow the reaction to proceed for at least one hour with gentle stirring.
Step 2: Quenching the NHS Ester Group
Following the quenching of the iodoacetyl group, the NHS ester must be hydrolyzed.
Procedure:
-
Check the pH of the solution from Step 1. If necessary, adjust the pH to be within the range of 7.0 to 8.5.
-
Allow the solution to stand at room temperature for several hours (or overnight) to ensure complete hydrolysis of the NHS ester.
Step 3: Final pH Adjustment and Collection
-
After the quenching reactions are complete, check the final pH of the solution. Adjust to a neutral range (typically between 6.0 and 8.0) as required by your institution's EHS guidelines for aqueous hazardous waste.
-
Transfer the neutralized, quenched solution into a properly labeled hazardous waste container. The label must include "Hazardous Waste," the chemical name ("Quenched this compound waste"), and the names of the quenching agents used.
Disposal of Different Waste Streams
| Waste Stream | Disposal Procedure |
| Unused or Expired Solid | Do not attempt to quench the solid directly. Place the original vial into a designated hazardous waste container. Label the container clearly. |
| Concentrated Solutions (e.g., in DMSO, DMF) | Follow the full quenching protocol outlined above. Collect the final quenched solution in a designated hazardous waste container for organic/aqueous waste. Never dispose of down the drain. |
| Dilute Aqueous Solutions | Follow the full quenching protocol outlined above. Collect the final quenched solution in a designated aqueous hazardous waste container. |
| Contaminated Labware (pipette tips, tubes, etc.) | All solid materials that have come into contact with this compound should be collected in a designated solid hazardous waste container. Do not place in regular trash. |
Spill Management Protocol
In the event of a spill, immediate and appropriate action is crucial to prevent exposure and contamination.
Procedure:
-
Alert and Evacuate: Immediately alert others in the vicinity and evacuate the immediate area if necessary.
-
Don PPE: Before addressing the spill, don the appropriate PPE as outlined in the table above. For spills of solid powder, respiratory protection is recommended.
-
Containment:
-
Liquid Spills: Contain the spill using an absorbent material such as vermiculite, sand, or a commercial spill kit.
-
Solid Spills: Carefully sweep up the solid material, avoiding the generation of dust.
-
-
Collection: Place the absorbent material or swept-up solid into a labeled hazardous waste container.
-
Decontamination: Decontaminate the spill area with a suitable laboratory cleaner, followed by wiping with water. Collect all cleaning materials as hazardous waste.[1]
-
Reporting: Report the spill to your laboratory supervisor and EHS department in accordance with your institution's policies.
Disposal Workflow Diagram
Caption: Disposal workflow for this compound waste.
By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, minimizing risks to personnel and the environment. Always consult your institution's specific EHS guidelines and protocols.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Iodoacetyl-PEG4-NHS Ester
Researchers and drug development professionals working with Iodoacetyl-PEG4-NHS ester, a valuable PEG-based PROTAC linker, must prioritize safety and adhere to strict handling protocols. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the well-being of laboratory personnel and the integrity of experimental outcomes.
Personal Protective Equipment (PPE): A Quantitative Overview
| PPE Category | Item | Standard/Specification | Recommended Usage |
| Hand Protection | Chemical-resistant gloves | American Society for Testing Materials (ASTM) D6978 (Chemotherapy gloves) or equivalent | Double gloving is recommended. The inner glove should be worn under the gown cuff and the outer glove over the cuff. Change gloves every 30 minutes or immediately if contaminated, torn, or punctured.[1][2] |
| Eye and Face Protection | Safety goggles with side-shields | ANSI Z87.1 or equivalent | Must be worn at all times when handling the compound to protect against splashes. A face shield may be necessary for procedures with a high risk of splashing.[2][3] |
| Body Protection | Disposable laboratory gown | Lint-free, low-permeability fabric with a solid front, long sleeves, and tight-fitting cuffs. | Gowns should be changed every 2-3 hours or immediately upon contamination.[1][2] They should open in the back to provide a barrier during removal. |
| Respiratory Protection | N95 surgical respirator mask or higher | NIOSH-approved and fit-tested | Required when handling the powder form of the compound outside of a certified chemical fume hood or ventilated enclosure to prevent inhalation of dust.[2] A standard surgical mask is not sufficient.[2] |
| Foot Protection | Closed-toe shoes | N/A | Should be worn at all times in the laboratory. Shoe covers may be required in designated hazardous drug handling areas.[2] |
Experimental Workflow for Safe Handling
The following step-by-step workflow outlines the safe handling of this compound from receipt to disposal, designed to minimize exposure and ensure a controlled laboratory environment.
Detailed Experimental Protocol
1. Preparation:
-
Donning PPE: Before entering the designated handling area, put on all required PPE in the following order: gown, N95 respirator, face shield or goggles, and two pairs of chemical-resistant gloves.[4]
-
Work Area Preparation: All handling of this compound, especially in its powdered form, should be conducted in a certified chemical fume hood or a ventilated enclosure to minimize inhalation exposure.[3] The work surface should be covered with absorbent, disposable bench paper.
-
Reagent Equilibration: To prevent condensation of moisture, which can hydrolyze the NHS ester, allow the reagent vial to equilibrate to room temperature before opening.[5][6]
-
Solvent and Buffer Preparation: Ensure that all buffers used for the conjugation reaction are free of primary amines (e.g., Tris, glycine) as they will compete with the intended reaction.[5] Phosphate-buffered saline (PBS) is a suitable alternative.[5] Use anhydrous, molecular sieve-treated organic solvents like dimethylsulfoxide (DMSO) or dimethylformamide (DMF) for dissolving the reagent.[5]
2. Handling and Reaction:
-
Weighing: Carefully weigh the desired amount of the powdered reagent in the chemical fume hood. Use non-sparking tools.[7]
-
Dissolution: Immediately before use, dissolve the this compound in a dry, water-miscible organic solvent such as DMSO or DMF to create a stock solution.[5] The NHS-ester moiety is susceptible to hydrolysis, so stock solutions should be prepared fresh and any unused portion discarded or stored under inert gas at -20°C for short periods.[5][6]
-
Conjugation Reaction: Add the desired molar excess of the dissolved NHS ester to the amine-containing molecule in the reaction buffer. The reaction is typically carried out at room temperature for 30 minutes to 2 hours or at 4°C overnight.[5][8] The iodoacetyl group will react with sulfhydryl groups.[8]
-
Quenching: If necessary, the reaction can be quenched by adding a small molecule thiol, such as 2-mercaptoethanol (B42355) or L-cysteine, to react with any remaining iodoacetyl groups.[8]
3. Cleanup and Disposal:
-
Decontamination: After the procedure, decontaminate all surfaces and equipment that may have come into contact with the chemical.[3]
-
Waste Segregation: All contaminated materials, including gloves, bench paper, and pipette tips, should be considered hazardous waste.
-
Disposal: Collect all chemical waste in suitable, closed, and clearly labeled containers.[7] Disposal must be in accordance with local, state, and federal regulations. Do not let the chemical enter drains.[7]
-
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination: outer gloves, gown, face shield or goggles, respirator, and inner gloves.[4]
-
Hand Washing: Wash hands thoroughly with soap and water after removing all PPE.[1][7]
Storage and Stability
This compound should be stored at -20°C, protected from light and moisture.[9][10] When stored properly, the powder is stable for at least two years.[11] Stock solutions in anhydrous DMSO or DMF can be stored at -20°C or -80°C for short periods (1 to 6 months) but should be kept under an inert gas to prevent degradation.[3][11]
Emergency Procedures
-
Skin Contact: Immediately take off contaminated clothing. Wash the affected area with soap and plenty of water.[7] Seek medical attention.
-
Eye Contact: Rinse cautiously with water for at least 15 minutes.[7] Remove contact lenses if present and easy to do. Continue rinsing and consult a doctor.[7]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and call a doctor or Poison Control Center immediately.[7]
-
Spills: Evacuate personnel to a safe area.[7] Wear appropriate PPE, including respiratory protection. Avoid dust formation.[7] Absorb spills with an inert material and collect for disposal in a sealed container.[3] Prevent the chemical from entering drains.[7]
References
- 1. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 2. pharmacytimes.com [pharmacytimes.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. 4 - Personal Protective Equipment (PPE) [nipcm.scot.nhs.uk]
- 5. tools.thermofisher.com [tools.thermofisher.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. targetmol.com [targetmol.com]
- 8. benchchem.com [benchchem.com]
- 9. This compound - Immunomart [immunomart.com]
- 10. Iodoacetyl PEG NHS, IA-PEG-NHS [nanocs.net]
- 11. This compound Datasheet DC Chemicals [dcchemicals.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
